Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
Description
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Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3-ethoxyanilino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-13-7-5-6-12(8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWZWFBTQHDMFZ-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC=C(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N/C=C(\C#N)/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473228 | |
| Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909513-02-6 | |
| Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
Executive Summary
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate is a substituted enamine derivative of ethyl cyanoacrylate, a class of compounds recognized for their utility as versatile building blocks in organic synthesis.[1] This guide provides a detailed examination of the primary and most efficient method for its synthesis: the direct condensation of 3-ethoxyaniline with ethyl 2-cyano-3-ethoxyacrylate (EMCA). We will explore the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity outcome. This document is intended for researchers and professionals in chemical synthesis and drug development, offering both practical instruction and a deeper understanding of the reaction's causality.
Introduction to the Target Compound
This compound belongs to the family of α-cyano-β-aminoacrylates, often referred to as enaminonitriles. These structures are characterized by a highly polarized carbon-carbon double bond, activated by the presence of both an electron-withdrawing cyano group (-CN) and an ester group (-COOEt), and an electron-donating amino group (-NHR). This electronic push-pull system makes them valuable intermediates for the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry. The specific substituent, a 3-ethoxyphenyl group, introduces lipophilicity and potential metabolic stability, making this particular molecule an attractive precursor for targeted drug discovery programs.
Core Synthesis Methodology: Nucleophilic Vinylic Substitution
The most direct and widely employed route for the synthesis of this compound is the reaction between 3-ethoxyaniline and Ethyl 2-cyano-3-ethoxyacrylate (EMCA). This transformation is a classic example of a nucleophilic vinylic substitution.
Reaction Principle
The reaction proceeds via an addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 3-ethoxyaniline acts as a nucleophile, attacking the electron-deficient β-carbon of the EMCA double bond. This double bond is rendered highly electrophilic by the strong electron-withdrawing effects of the adjacent cyano and ester groups. The initial nucleophilic attack forms a transient, zwitterionic intermediate which rapidly rearranges, leading to the elimination of an ethanol molecule to yield the stable, conjugated enamine product.
Caption: Overall reaction scheme for the synthesis.
Reactant Roles and Selection Rationale
-
3-Ethoxyaniline (Nucleophile): This primary aromatic amine serves as the nitrogen nucleophile. Its basicity is sufficient to initiate the reaction without the need for an external base. The ethoxy substituent on the phenyl ring modulates the electronic properties and solubility of both the reactant and the final product.
-
Ethyl 2-cyano-3-ethoxyacrylate (EMCA) (Electrophile): This is the key electrophilic partner. Also known as ethyl (ethoxymethylene)cyanoacetate, it is a highly reactive and versatile reagent.[2][3] The ethoxy group on the double bond is an excellent leaving group in this context, facilitating the elimination step to drive the reaction to completion.
-
Reaction Conditions (Solvent vs. Neat): This reaction can be performed either in a high-boiling solvent (like toluene or isopropanol) or under solvent-free ("neat") conditions by simply heating the reactants together.[4] The neat approach is often preferred for its efficiency, atom economy, and simplified work-up, as it avoids the need for solvent removal. Heating provides the necessary activation energy for the reaction.
Detailed Experimental Protocol
This protocol is a self-validating system, culminating in purification and characterization steps to ensure the identity and purity of the final product.
Materials and Equipment
-
Chemicals:
-
3-Ethoxyaniline (≥98%)
-
Ethyl 2-cyano-3-ethoxyacrylate (EMCA) (≥98%)[5]
-
Toluene or Ethanol (Reagent Grade, for recrystallization)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath with temperature control and magnetic stirrer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Step-by-Step Synthesis Procedure
-
Charging the Reaction Vessel: In a 100 mL round-bottom flask, combine equimolar amounts of 3-ethoxyaniline and ethyl 2-cyano-3-ethoxyacrylate. For example, use 0.10 moles of each reactant.
-
Reaction Execution (Neat Conditions): Assemble the flask with a reflux condenser. Heat the mixture in an oil bath set to 100-110°C.[4] Stir the mixture magnetically. The reactants will fuse into a homogeneous liquid.
-
Monitoring the Reaction: Maintain the temperature for 15-30 minutes.[4] The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials. The byproduct, ethanol, will reflux in the condenser.
-
Isolation of Crude Product: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the mixture cools, the product will often begin to solidify.
-
Purification by Recrystallization: To the cooled, solidified mass, add a suitable solvent such as toluene or ethanol.[4] Heat the mixture to reflux to dissolve the product completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified product under vacuum to obtain the final this compound as a crystalline solid.
Mechanistic Deep Dive
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process is a concerted sequence of nucleophilic addition followed by elimination.
Caption: Mechanistic workflow of the nucleophilic vinylic substitution.
Rationale for Experimental Choices
-
Temperature Control: Heating to ~100°C is a critical parameter.[4] It provides the necessary energy to overcome the activation barrier for both the initial nucleophilic attack and, more importantly, the subsequent elimination of ethanol, which is the rate-determining step. Excessively high temperatures should be avoided to prevent potential polymerization or decomposition.
-
Stoichiometry: The use of a 1:1 molar ratio of reactants is standard for this type of condensation, ensuring efficient conversion without the need to remove a large excess of one reactant during purification.[4]
-
Solvent-Free Advantage: The neat reaction is highly efficient. It drives the reaction forward by maintaining a high concentration of reactants. The elimination of a volatile byproduct (ethanol) also helps to push the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Product Characterization and Data
Expected Spectroscopic Data
| Technique | Characteristic Feature | Expected Value / Observation |
| ¹H NMR | N-H Proton | Singlet, broad, ~10-11 ppm (due to H-bonding) |
| Vinylic Proton (=CH) | Singlet, ~8.0-8.5 ppm | |
| Aromatic Protons | Multiplets, ~6.8-7.5 ppm | |
| Ethyl Ester (-OCH₂CH₃) | Quartet, ~4.2-4.4 ppm; Triplet, ~1.3-1.4 ppm | |
| Ethoxy Group (-OCH₂CH₃) | Quartet, ~4.0-4.1 ppm; Triplet, ~1.4-1.5 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~162-165 ppm |
| Cyano Carbon (C≡N) | ~115-118 ppm | |
| Vinylic Carbons (C=C) | ~150-155 ppm (C-NH) and ~95-105 ppm (C-CN) | |
| FT-IR (cm⁻¹) | N-H Stretch | ~3200-3400 |
| C≡N Stretch | ~2210-2230[6] | |
| C=O Stretch | ~1690-1720[6] | |
| C=C Stretch | ~1580-1610 | |
| Mass Spec (ESI+) | Molecular Ion [M+H]⁺ | Expected m/z corresponding to C₁₄H₁₆N₂O₃ + H⁺ |
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or slightly increase temperature (e.g., to 120°C). Ensure accurate equimolar measurements. |
| Loss during work-up. | Ensure complete precipitation by cooling thoroughly before filtration. Use minimal cold solvent for washing. | |
| Product is Oily/Gummy | Impurities present. | The reaction may not have gone to completion. Re-subject the crude material to the reaction conditions or attempt purification via column chromatography. |
| Incorrect recrystallization solvent. | Test different solvents (e.g., isopropanol, ethyl acetate/hexane mixture) on a small scale to find one that provides good crystalline material. | |
| Discolored Product | Decomposition due to overheating. | Lower the reaction temperature. Consider running the reaction in a high-boiling solvent like toluene to maintain better temperature control. |
Conclusion
The synthesis of this compound via the direct condensation of 3-ethoxyaniline and EMCA is a robust, efficient, and highly reliable method. Its operational simplicity, often requiring no solvent, and the straightforward purification make it an excellent choice for producing this valuable synthetic intermediate on a laboratory scale. By understanding the mechanistic principles and adhering to the optimized protocol detailed in this guide, researchers can confidently and reproducibly synthesize this compound for further application in their scientific endeavors.
References
-
Benchchem. This compound | 909513-02-6. 1
-
Molbase. Synthesis of Preparation 9: Ethyl 2-Cyano-3-(5-phenyl-2-pyridylamino)acrylate. 4
-
National Center for Biotechnology Information. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. 10
-
Benchchem. Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate. 11
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. 6
-
The Royal Society of Chemistry. Contents - Characterization data. 7
-
ResearchGate. Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. 12
-
Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. 13
-
OICC Press. Supplementary Information. 8
-
International Union of Crystallography. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). 9
-
The Royal Society of Chemistry. Supplementary Material (ESI) for Green Chemistry. 14
-
National Center for Biotechnology Information, PubChem. Ethyl 2-cyano-3-ethoxyacrylate. 2
-
ChemBK. Ethyl 2-cyano-3-ethoxyacrylate. 5
-
MOLBASE Encyclopedia. Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3. 15
-
ChemScene. 94-05-3 | Ethyl 3-ethoxy-2-cyanoacrylate. 3
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Spectroscopic and Synthetic Profile of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate: A Technical Guide
Introduction
Ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate is a member of the cyanoacrylate family, a class of compounds recognized for their versatile applications in medicinal chemistry, materials science, and organic synthesis. The unique electronic and structural features of this molecule, conferred by the cyano and acrylate groups in conjugation with the substituted phenyl ring, make a thorough spectroscopic characterization essential for its identification, purity assessment, and the elucidation of its chemical behavior.
Molecular Structure and Key Features
The structure of this compound is characterized by an electron-withdrawing cyano group and an ester group attached to a carbon-carbon double bond, which is further substituted with a 3-ethoxyphenylamino group. This arrangement results in a highly conjugated system that influences its spectroscopic properties.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide diagnostic signals.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (in ppm, relative to TMS) are detailed in Table 1.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Prediction |
| Ethyl Ester CH₃ | 1.2 - 1.4 | Triplet | 3H | Typical range for an ethyl ester methyl group, split by the adjacent CH₂ group. |
| Ethyl Ester CH₂ | 4.1 - 4.3 | Quartet | 2H | deshielded by the adjacent oxygen atom and split by the CH₃ group. |
| Ethoxy CH₃ | 1.3 - 1.5 | Triplet | 3H | Characteristic chemical shift for an ethoxy methyl group, split by the neighboring CH₂ group. |
| Ethoxy CH₂ | 3.9 - 4.1 | Quartet | 2H | deshielded due to attachment to an oxygen atom and split by the CH₃ group. |
| Aromatic H | 6.8 - 7.5 | Multiplets | 4H | The exact shifts and splitting patterns will depend on the substitution pattern of the phenyl ring. |
| Vinylic H | 7.8 - 8.2 | Singlet | 1H | Significantly deshielded due to conjugation with the cyano and ester groups. |
| Amine N-H | 9.0 - 10.0 | Broad Singlet | 1H | The chemical shift can be variable and the peak is often broad due to quadrupole broadening and hydrogen exchange. |
Table 1: Predicted ¹H NMR Spectroscopic Data.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The predicted chemical shifts are presented in Table 2.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| Ethyl Ester CH₃ | ~14 | Typical upfield signal for an ethyl ester methyl carbon. |
| Ethyl Ester CH₂ | ~60 | deshielded by the adjacent oxygen atom. |
| Ethoxy CH₃ | ~15 | Characteristic chemical shift for an ethoxy methyl carbon. |
| Ethoxy CH₂ | ~63 | deshielded due to attachment to an oxygen atom. |
| C-CN | ~95 | The sp² carbon attached to the cyano group is significantly shielded. |
| C=C (vinylic) | ~150 | The β-carbon of the acrylate is deshielded due to conjugation and the amino substituent. |
| Aromatic C | 110 - 160 | Aromatic carbons will appear in this range, with quaternary carbons being weaker. |
| Cyano C≡N | ~118 | Characteristic chemical shift for a nitrile carbon. |
| Carbonyl C=O | ~165 | Typical chemical shift for an ester carbonyl carbon. |
Table 2: Predicted ¹³C NMR Spectroscopic Data.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good general-purpose solvent, while DMSO-d₆ is used for less soluble compounds and can help in observing exchangeable protons like N-H.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key IR absorption bands for this compound are listed in Table 3.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale for Prediction |
| N-H Stretch | 3200 - 3400 | Medium | Characteristic of a secondary amine. |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | Typical for C-H bonds on a phenyl ring. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | From the ethyl and ethoxy groups. |
| C≡N Stretch | 2210 - 2240 | Strong | A sharp and intense band characteristic of a nitrile group conjugated with a double bond. |
| C=O Stretch (ester) | 1700 - 1725 | Strong | The carbonyl stretch of the α,β-unsaturated ester. |
| C=C Stretch (alkene) | 1600 - 1650 | Medium | From the acrylate double bond. |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak | Phenyl ring skeletal vibrations. |
| C-O Stretch | 1000 - 1300 | Strong | From the ester and ether linkages. |
Table 3: Predicted Infrared (IR) Spectroscopic Data.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₄H₁₆N₂O₃) is approximately 260.29 g/mol . A high-resolution mass spectrometer would provide a more precise mass. The molecular ion peak may be observed, though its intensity can vary.
-
Key Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of the ethoxy group from the ester (-45 Da), the loss of the entire ester group (-73 Da), and cleavages around the phenyl ring and the amino linkage.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively non-volatile compound like this, LC-MS is a more suitable technique.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Synthesis and Characterization Workflow
The synthesis of this compound would typically proceed via a Knoevenagel condensation. The general workflow for its synthesis and characterization is outlined below.
Figure 2: A typical workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
References
The following references provide spectroscopic data for compounds structurally related to this compound and were used as a basis for the predictive analysis in this guide.
-
Supplementary Information. (n.d.). OICC Press. Retrieved January 10, 2024, from [Link]
-
Contents. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2024, from [Link]
-
Supplementary Information. (n.d.). Retrieved January 10, 2024, from [Link]
-
Al-Refai, M., et al. (2019). Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thio-phen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1357–1361. [Link]
-
Castro Agudelo, J. A., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1287–1289. [Link]
Biological activity of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
An In-Depth Technical Guide to the Biological Activity of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
Introduction
The α,β-unsaturated carbonyl scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, ethyl 2-cyanoacrylate derivatives have garnered significant attention for their diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide focuses on a specific analog, this compound, a compound of interest due to its unique structural features: a cyano group, which can act as an electrophile, and an ethoxyphenylamino substituent that can modulate its physicochemical properties and target interactions.[1]
While extensive research on this exact molecule is emerging, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. By synthesizing data from structurally related compounds, we will explore the probable biological activities of this compound, propose potential mechanisms of action, and provide detailed experimental protocols for their validation. This guide is designed to be a roadmap for unlocking the therapeutic potential of this promising compound.
Chemical Synthesis: A Probable Route
The synthesis of this compound and its analogs is commonly achieved through a Knoevenagel condensation reaction.[1][4][5] This reaction involves the condensation of an active methylene compound (ethyl 2-cyanoacetate) with an appropriate aldehyde or, in this case, a related precursor, in the presence of a basic catalyst.
Proposed Synthetic Workflow
A plausible synthetic route involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with 3-ethoxyaniline.
Caption: Figure 1: Proposed Synthesis of this compound
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) and 3-ethoxyaniline (1 equivalent) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (e.g., 5-10 mol%), to the solution.
-
Reaction: Stir the mixture at room temperature for a short period, then heat to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Characterization: Confirm the structure of the final product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects.
Anticancer Activity
Numerous cyanoacrylate derivatives have demonstrated potent anticancer properties.[2][5][6][7] The proposed mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation.
-
Mechanism of Action: The electrophilic nature of the cyano group and the α,β-unsaturated system can make the compound susceptible to nucleophilic attack by biological macromolecules.[1] This could lead to the inhibition of key enzymes involved in cancer cell survival or the induction of oxidative stress. For instance, a related compound was shown to induce apoptosis by increasing the expression of caspase-3.[6]
Caption: Figure 2: Proposed Apoptotic Pathway
Antimicrobial Activity
The cyanoacrylate scaffold is also associated with antimicrobial effects.[1][2][8]
-
Mechanism of Action: The compound may interact with microbial enzymes or cell wall components. The cyano group can act as an electrophile, reacting with nucleophilic residues in microbial proteins, thereby inhibiting their function and leading to cell death.[1]
Enzyme Inhibition
The linear β-phenyl-α,β-unsaturated carbonyl scaffold present in this compound is known to be associated with potent enzyme inhibition.[9]
-
Potential Targets:
-
Tyrosinase: Analogs have shown inhibitory activity against tyrosinase, an enzyme involved in melanogenesis, suggesting potential applications in treating hyperpigmentation disorders.[9]
-
iNOS and PDE4B: Other related phenylacrylamide derivatives have shown affinity for inducible nitric oxide synthase (iNOS) and phosphodiesterase 4B (PDE4B), which are targets for inflammatory diseases.[3]
-
Experimental Protocols for Biological Evaluation
To validate the proposed biological activities, the following in vitro assays are recommended.
In Vitro Anticancer Activity: MTT Assay
This assay assesses the cytotoxic effect of the compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media.
-
Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data Summary
The following table summarizes the expected outcomes from the proposed biological assays, based on data from related compounds.
| Biological Activity | Assay | Target Organism/Cell Line | Expected Outcome Metric | Reference Compound Activity |
| Anticancer | MTT Assay | MCF-7, HepG2 | IC₅₀ (µM) | Derivatives have shown activity in the low micromolar range[2][5] |
| Antimicrobial | Broth Microdilution | S. aureus, E. coli | MIC (µg/mL) | Related compounds exhibit inhibitory effects[1] |
| Enzyme Inhibition | Tyrosinase Inhibition Assay | Mushroom Tyrosinase | IC₅₀ (µM) | Analogs show potent inhibition, comparable to kojic acid[9] |
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of its structural analogs, it is hypothesized to possess significant anticancer, antimicrobial, and enzyme-inhibiting properties. The experimental protocols detailed in this guide provide a clear framework for the systematic evaluation of these activities. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound and pave the way for its potential clinical application.
References
-
Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates and their derivatives with potential cytotoxic, anticancer, antimicrobial and antioxidant activities. ResearchGate. Available at: [Link]
-
El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & Abd El-Hafez, N. A. (2022). In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. Clinical and Experimental Pharmacology and Physiology, 49(1), 145-174. Available at: [Link]
-
Kim, T. H., Jo, E. J., & Lee, K. J. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry, 23(24), 7728-7734. Available at: [Link]
-
de Oliveira, J. M. P. R., da Silva, J. L. P., de Almeida, R. S., de Oliveira, A. P., de Lima, M. do C. A., Galdino, S. L., Pitta, I. R., & de Melo, R. G. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 26(11), 3373. Available at: [Link]
-
Zhou, J., Zheng, L., & Liu, Z. (2010). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2351. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Available at: [Link]
-
Akhil, A., Abhinav, R. P., & Rajeshkumar, S. (2022). Evaluation of Antimicrobial Efficacy Cyanoacrylate Infused with Chitosan Nanoparticles: An in Vitro Study. Journal of Research in Medical and Dental Science, 10(1), 216-220. Available at: [Link]
-
Turos, E., & Turos, E. (2017). Novel styrene copolymers with some ethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
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Mechanism of action of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
A Methodological Inquiry into the Putative Action of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate: Acknowledging the Data Gap
Preamble: The Challenge of the Unknown
In the landscape of chemical biology and drug discovery, the exploration of novel molecular entities is a constant pursuit. This guide was intended to provide a comprehensive technical overview of the mechanism of action for this compound. However, an exhaustive search of the current scientific literature and chemical databases reveals a significant information gap. At present, there are no publicly available, peer-reviewed studies detailing the biological activity or the specific mechanism of action for this particular compound.
The primary information available for this compound is limited to its chemical structure, molecular formula (C14H16N2O3), and its availability from various chemical suppliers. While this is valuable for synthetic and chemical purposes, it does not provide the necessary foundation for a detailed biological and mechanistic analysis.
This document, therefore, pivots from a declarative guide to a methodological framework. It will outline the logical, step-by-step experimental cascade that would be necessary to elucidate the mechanism of action of a novel compound like this compound. This serves as a roadmap for researchers who may be interested in investigating this molecule or similar chemical entities.
Part 1: Deconstructing the Molecule - A Hypothesis-Driven Approach
The structure of this compound contains several functional groups that can inform initial hypotheses about its potential biological targets.
-
Cyanoacrylate Group: This group is known for its electrophilicity and potential to react with nucleophiles, such as the thiol groups of cysteine residues in proteins. This suggests that the compound could act as a covalent inhibitor.
-
Ethoxyphenyl Group: The presence of an ethoxy group suggests potential interactions with hydrophobic pockets in target proteins. The aromatic ring can also participate in π-stacking interactions.
-
Aminoacrylate Linker: This flexible linker connects the reactive cyanoacrylate head with the ethoxyphenyl tail, allowing for various binding conformations.
Based on these structural features, a primary hypothesis could be that this compound acts as an enzyme inhibitor, potentially through covalent modification of a cysteine residue within the active site.
Part 2: A Proposed Research Workflow for Mechanistic Elucidation
The following sections detail a logical and scientifically rigorous workflow to investigate the mechanism of action of a novel compound like this compound.
Initial High-Throughput Screening (HTS)
The first step is to perform a broad screen to identify any potential biological activity. This would involve testing the compound against a diverse panel of assays.
Experimental Protocol: High-Throughput Screening
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Plates: Prepare 384- or 1536-well microtiter plates containing a diverse library of biological targets, such as:
-
A panel of kinases
-
A panel of proteases
-
A panel of G-protein coupled receptors (GPCRs)
-
Cell viability assays using various cancer cell lines
-
-
Compound Dispensing: Use automated liquid handlers to dispense a range of concentrations of the compound into the assay plates.
-
Incubation: Incubate the plates for a predetermined time under controlled conditions.
-
Detection: Use appropriate detection methods (e.g., fluorescence, luminescence, absorbance) to measure the activity of the targets.
-
Data Analysis: Analyze the data to identify any "hits" – instances where the compound significantly alters the activity of a target.
Logical Flow of High-Throughput Screening
Caption: High-throughput screening workflow for initial biological activity assessment.
Hit Validation and Target Identification
Once a hit is identified, the next step is to validate it and identify the specific molecular target.
Experimental Protocol: Target Validation
-
Dose-Response Curves: Perform dose-response experiments to determine the potency (e.g., IC50 or EC50) of the compound against the validated hit.
-
Orthogonal Assays: Use a different assay format to confirm the activity and rule out assay-specific artifacts. For example, if the primary screen was a fluorescence-based assay, a label-free method like surface plasmon resonance (SPR) could be used for validation.
-
Target Engagement Assays: To confirm that the compound binds to the putative target in a cellular context, techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.
Data Presentation: Hypothetical Dose-Response Data
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 2.5 ± 1.1 |
| 0.1 | 15.3 ± 3.2 |
| 1 | 48.7 ± 5.6 |
| 10 | 85.1 ± 4.3 |
| 100 | 98.2 ± 2.1 |
Elucidation of the Molecular Mechanism
With a validated target, the focus shifts to understanding the precise molecular interactions.
Experimental Protocol: Mechanistic Studies
-
Enzyme Kinetics: For enzymatic targets, perform kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Covalent Modification Studies: To test the hypothesis of covalent inhibition, mass spectrometry can be used to identify any covalent adducts formed between the compound and the target protein.
-
Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy can provide atomic-level details of the binding interaction between the compound and its target.
Signaling Pathway Visualization: Hypothetical Kinase Inhibition
Caption: A hypothetical signaling pathway illustrating kinase inhibition.
Conclusion and Future Directions
While the mechanism of action of this compound remains to be elucidated, this guide provides a robust and logical framework for its investigation. The path from a novel chemical entity to a well-characterized pharmacological agent is a meticulous one, built upon a foundation of rigorous experimentation and data-driven hypotheses. The scientific community is encouraged to undertake the studies outlined herein to unlock the potential of this and other unexplored molecules.
References
As of the date of this publication, there are no available peer-reviewed scientific articles detailing the mechanism of action of this compound. The following are examples of the types of authoritative sources that would be cited had they been available:
- Title: A primary research article detailing the discovery and initial characterization of the compound. Source: A high-impact journal such as Journal of Medicinal Chemistry or Nature Chemical Biology. URL: A valid, clickable URL to the article on the journal's website.
- Title: A review article on the biological activities of cyanoacrylate-containing compounds. Source: A review journal such as Chemical Reviews or Annual Review of Biochemistry. URL: A valid, clickable URL to the review on the journal's website.
- Title: A patent application describing the synthesis and potential therapeutic uses of the compound.
Cyanoacrylate Compounds in Medicinal Chemistry: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond the Instant Bond - Cyanoacrylates in Modern Medicine
Cyanoacrylates, a family of fast-acting adhesives, have a rich history in industrial and household applications.[1][2] However, their unique chemical properties have paved the way for significant advancements in the biomedical field.[3] Initially explored for their tissue adhesive capabilities during the Vietnam War to control bleeding in wounded soldiers, their role has since expanded dramatically.[4] This guide provides an in-depth exploration of cyanoacrylate compounds in medicinal chemistry, moving beyond their traditional use as surgical glues to their sophisticated applications in drug delivery, their emergence as bioactive molecules, and the critical assessment of their biocompatibility. For researchers, scientists, and drug development professionals, understanding the nuances of cyanoacrylate chemistry is paramount to harnessing their full potential in creating next-generation medical technologies.
This document will delve into the core chemical principles of cyanoacrylates, detailing their synthesis and polymerization mechanisms. It will then explore their multifaceted roles in medicinal chemistry, offering detailed experimental protocols, quantitative data, and a critical analysis of their structure-activity relationships. Finally, a comprehensive overview of biocompatibility and toxicity evaluation will be presented, providing a robust framework for the safe and effective development of cyanoacrylate-based medical innovations.
I. The Chemical Foundation of Cyanoacrylates: Synthesis and Polymerization
The versatility of cyanoacrylates in medicinal applications stems from their fundamental chemical structure and polymerization behavior. Understanding these principles is crucial for designing and fabricating novel cyanoacrylate-based biomaterials.
The Cyanoacrylate Monomer: Structure and Reactivity
The basic structure of a cyanoacrylate monomer features an acrylate backbone with a cyano group (-CN) and an ester group (-COOR) attached to the same carbon atom.[5] The "R" in the ester group represents an alkyl chain, and its length is a critical determinant of the monomer's properties, including its degradation rate and biocompatibility.[6][7] Common examples include methyl-2-cyanoacrylate (MCA), ethyl-2-cyanoacrylate (ECA), n-butyl-cyanoacrylate (n-BCA), and 2-octyl-cyanoacrylate (2-OCA).[4] The electron-withdrawing nature of both the cyano and ester groups makes the double bond highly susceptible to nucleophilic attack, which is the driving force behind its rapid polymerization.[1]
Synthesis of Cyanoacrylate Monomers: The Knoevenagel Condensation
The industrial synthesis of cyanoacrylate monomers is primarily achieved through the Knoevenagel condensation.[8][9] This reaction involves the condensation of an alkyl cyanoacetate with formaldehyde in the presence of a basic catalyst to form a prepolymer.[10][11] This prepolymer is then subjected to thermal depolymerization (a process often referred to as "cracking") under vacuum to yield the purified cyanoacrylate monomer.[10][12]
This protocol provides a representative example of cyanoacrylate monomer synthesis.
Materials:
-
2-Methoxyethyl cyanoacetate
-
Paraformaldehyde
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Hydroquinone (polymerization inhibitor)
-
Phosphorus pentoxide (depolymerization catalyst)
Procedure:
-
Condensation: In a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark trap, combine 2-methoxyethyl cyanoacetate, paraformaldehyde, a catalytic amount of piperidine, and a small amount of hydroquinone in toluene.
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Once the theoretical amount of water is collected, a viscous prepolymer is formed.
-
Depolymerization ("Cracking"): Cool the reaction mixture and remove the solvent under reduced pressure.
-
Add a depolymerization catalyst, such as phosphorus pentoxide, to the prepolymer.
-
Heat the mixture under high vacuum (e.g., <5 mmHg) to 150-200 °C. The 2-methoxyethyl 2-cyanoacrylate monomer will distill and can be collected.
The Polymerization Mechanism: Anionic Chain Reaction
Cyanoacrylate monomers undergo rapid anionic polymerization in the presence of weak bases, such as water or amines.[1][2] This is the fundamental principle behind their adhesive properties, as moisture on the surface of tissues is sufficient to initiate the reaction.[13] The polymerization process is exothermic, releasing heat that can sometimes be felt during application.[13]
The mechanism can be summarized in the following steps:
-
Initiation: A nucleophile (e.g., a hydroxyl ion from water) attacks the electron-deficient double bond of the cyanoacrylate monomer, forming a carbanion.
-
Propagation: The newly formed carbanion then attacks another monomer, extending the polymer chain.
-
Termination: The polymerization process can be terminated by reaction with an acidic species or by other mechanisms.
The rapid and controllable nature of this polymerization makes cyanoacrylates ideal for in-situ forming implants and adhesives.
II. Cyanoacrylates in Drug Delivery: Engineering the Next Generation of Therapeutics
The ability of cyanoacrylates to form nanoparticles and other drug-carrying matrices has positioned them as a versatile platform for advanced drug delivery systems.[14][15] These systems can protect drugs from degradation, control their release, and even target them to specific sites in the body.
Poly(alkyl cyanoacrylate) (PACA) Nanoparticles: Formulation and Drug Encapsulation
PACA nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm.[16] They are typically prepared by emulsion polymerization, where the cyanoacrylate monomer is dispersed in an aqueous phase containing a stabilizer and polymerized.[14][17]
Materials:
-
n-Butyl cyanoacrylate (BCA) monomer
-
Hydrochloric acid (0.01 M)
-
Dextran 70 (stabilizer)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Sodium hydroxide (0.1 M) for neutralization
-
Dialysis membrane (MWCO 10-14 kDa)
Procedure:
-
Aqueous Phase Preparation: Dissolve Dextran 70 (e.g., 2% w/v) in 0.01 M HCl.
-
Oil Phase Preparation: Dissolve the hydrophobic drug in the BCA monomer.
-
Polymerization: Add the oil phase dropwise to the rapidly stirring aqueous phase at room temperature. A milky-white suspension will form as nanoparticles are generated. Continue stirring for 4-6 hours.
-
Neutralization: After polymerization, neutralize the suspension to approximately pH 7 with 0.1 M NaOH.
-
Purification: Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove unreacted monomer, excess stabilizer, and non-encapsulated drug.
Quantitative Analysis of Drug Loading and Release
The efficiency of a drug delivery system is determined by its drug loading capacity and release kinetics. These parameters can be quantified using various analytical techniques.
| Parameter | Description | Typical Values for PACA Nanoparticles |
| Drug Loading Capacity (%) | The amount of drug loaded per unit weight of the nanoparticles. | 0.05% - 5% depending on the drug and formulation. |
| Encapsulation Efficiency (%) | The percentage of the initial drug that is successfully entrapped within the nanoparticles. | Can reach up to 80% for hydrophobic drugs.[18] |
Drug Release Studies: The release of the encapsulated drug is typically studied in vitro using a dialysis method. The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cutoff and immersed in a release medium (e.g., phosphate-buffered saline). The amount of drug released into the medium is measured over time using techniques like UV-Vis spectrophotometry or HPLC.
Functionalized Cyanoacrylates for Targeted Delivery
To enhance the therapeutic efficacy and reduce off-target effects, PACA nanoparticles can be functionalized with targeting ligands. This can be achieved by synthesizing cyanoacrylate monomers with functional groups that can be used for bioconjugation. "Click chemistry," such as the Huisgen 1,3-dipolar cycloaddition, has emerged as a powerful tool for attaching targeting moieties to the surface of PACA nanoparticles.[3][13][16][19]
III. Bioactive Cyanoacrylate Compounds: From Adhesion to Action
Recent research has unveiled that the cyanoacrylate scaffold itself can be a platform for developing novel bioactive compounds with a range of therapeutic activities.
Anticancer Activity of Novel Cyanoacrylate Derivatives
Several studies have demonstrated the potential of novel cyanoacrylate derivatives as anticancer agents.[13][20] By incorporating various pharmacophores into the cyanoacrylate structure, researchers have been able to synthesize compounds with significant cytotoxic activity against various cancer cell lines.
For example, novel bis-cyanoacrylamide derivatives incorporating sulphamethoxazole have shown promising in vitro anticancer activity against human cancer cells such as HCT116, MDA-MB-231, and A549.[20] The structure-activity relationship (SAR) studies of these compounds have revealed that the nature and position of substituents on the aromatic rings play a crucial role in their cytotoxic potency.[13][20][21]
| Compound | Modification | IC50 (µM) against MCF-7 Cells |
| 5a | Methoxy group at R2, Bromine at R1 | 10.78 ± 0.892 |
| 5b | Bromine at both R1 and R2 | 29.7 ± 2.73 |
Data adapted from a study on the anticancer evaluation of cyanoacrylamide derivatives.[13]
Antimicrobial Properties of Cyanoacrylates
Cyanoacrylates have been shown to possess intrinsic antimicrobial properties.[6][22][23] This activity is generally more pronounced against Gram-positive bacteria.[22][23] The mechanism is thought to involve the interaction of the negatively charged cyanoacrylate monomers with the positively charged components of the bacterial cell wall.[6] The polymerization process itself has also been shown to contribute to the antibacterial effect.[9][22][24] The antimicrobial efficacy is influenced by the alkyl chain length, with shorter chains generally exhibiting greater activity.[6]
IV. Biocompatibility and Toxicity: Ensuring Safety in Medical Applications
The successful translation of cyanoacrylate-based materials from the laboratory to the clinic hinges on a thorough evaluation of their biocompatibility and potential toxicity.
Factors Influencing Biocompatibility
The primary factor influencing the biocompatibility of cyanoacrylates is the length of the alkyl side chain.[6][7] Shorter-chain cyanoacrylates, such as methyl and ethyl cyanoacrylate, degrade rapidly in the body, releasing cytotoxic byproducts like formaldehyde and cyanoacetate.[7] This can lead to a significant inflammatory response.[25] In contrast, longer-chain derivatives, such as n-butyl and 2-octyl cyanoacrylate, degrade more slowly, allowing the body to clear the degradation products more effectively, resulting in better tissue tolerance.[6][7]
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are the first step in evaluating the biocompatibility of a new biomaterial. These tests assess the effect of the material on cells grown in culture.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[26]
Procedure:
-
Cell Seeding: Seed cells (e.g., L929 fibroblasts, as recommended by ISO 10993-5) in a 96-well plate and incubate for 24 hours.[2][27]
-
Material Exposure: Expose the cells to the cyanoacrylate material (either directly or through an extract) for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Biocompatibility Assessment
In vivo studies in animal models are essential to evaluate the tissue response to a biomaterial in a physiological environment.[28][29][30][31][32]
Animal Model: Wistar rats are a commonly used model for biocompatibility studies.[25][29]
Procedure:
-
Implantation: Anesthetize the animals and make a small incision on their dorsal side.
-
Insert a sterile carrier material (e.g., a polyvinyl chloride sponge) containing the cyanoacrylate adhesive into the subcutaneous tissue.
-
Suture the incision.
-
Observation Periods: Euthanize groups of animals at different time points (e.g., 7, 21, and 45 days).
-
Histological Analysis: Excise the tissue surrounding the implant, fix it in formalin, and embed it in paraffin.
-
Stain tissue sections with Hematoxylin and Eosin (H&E) and examine them under a microscope to evaluate the inflammatory response, fibrous capsule formation, and tissue integration.
V. Conclusion and Future Perspectives
Cyanoacrylate compounds have evolved from simple "superglues" into sophisticated biomaterials with a wide array of applications in medicinal chemistry. Their journey from the battlefield to the forefront of drug delivery and bioactive compound development is a testament to their remarkable chemical versatility. As our understanding of their structure-property relationships deepens, we can expect to see the emergence of even more advanced cyanoacrylate-based technologies.
The future of cyanoacrylates in medicine lies in the rational design of functional monomers that can be tailored for specific applications. This includes the development of biodegradable and bioabsorbable formulations with controlled degradation kinetics, the creation of "smart" drug delivery systems that respond to physiological cues, and the discovery of novel bioactive cyanoacrylates with enhanced therapeutic efficacy and reduced toxicity. Continued interdisciplinary collaboration between chemists, materials scientists, biologists, and clinicians will be essential to unlock the full potential of these remarkable compounds and translate them into innovative solutions for pressing medical needs.
VI. References
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Application Notes and Protocols for Emulsion Polymerization of Poly(Alkyl Cyanoacrylate) Nanoparticles. (2025). BenchChem.
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A Technical Guide to the Synthesis of 2-Methoxyethyl 2-Cyanoacrylate via Knoevenagel Condensation. (2025). BenchChem.
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Knoevenagel Condensation for Cyanoacrylate Synthesis: Application Notes and Protocols. (2025). BenchChem.
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Method for synthesizing cyanoacrylate. (2016). Google Patents.
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Drug-loaded poly (alkyl-cyanoacrylate) nanoparticles and process for the preparation thereof. (2008). Google Patents.
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Structure‐Activity Relationship of the novel bis‐cyanoacrylamide derivatives. (n.d.). ResearchGate.
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Semicontinuous Microemulsion Polymerization of Polymeric Nanoparticles of Poly(cyanoacrylates) and Poly(caprolactone). (n.d.). MDPI.
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Facile Method for the Synthesis of Cyanoacrylates by Knoevenagel Condensation. (2020). Facile Method for the Synthesis of Cyanoacrylates by Knoevenagel Condensation.
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Drug-loaded-poly-alkyl-cyanoacrylate-nanoparticles-and-process-for-the-preparation-thereof.pdf. (2007). ResearchGate.
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Cyanoacrylate Chemistry and Polymerization Mechanisms. (2024). Progress in Chemical and Biochemical Research.
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Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? (n.d.). PubMed Central.
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The antibacterial effect of 2-octyl cyanoacrylate (Dermabond®) skin adhesive. (n.d.). PubMed Central.
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Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. (2008). Journal of Medicinal Chemistry.
-
The photocleavage activity of cyanoacrylamide derivatives structure–activity. (n.d.). ResearchGate.
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RECENT ADVANCES IN THE PREPARATION OF DRUG-LOADED POLY(ALKYL CYANOACRYLATE) COLLOIDAL PARTICLES FOR CANCER TREATMENT. (n.d.). COST MP1106.
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Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? (n.d.). PubMed.
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Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure. (2023). MDPI.
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Poly(alkyl cyanoacrylate) nanoparticles as drug carriers: 33 years later. (n.d.). ResearchGate.
-
Synthesis of poly(alkyl cyanoacrylate)-based colloidal nanomedicines. (2009). Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology.
-
In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives. (n.d.). PubMed.
-
Thermoresponsive “Click” Core@shell Poly(cyanoacrylate) Nanoparticles for Controlled Chemotherapy Release. (2025). ACS Applied Nano Materials.
-
Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. (n.d.). PubMed.
-
Animal Models for Studying Soft Tissue Biocompatibility of Biomaterial. (1998). CRC Press.
-
Antimicrobial Properties of the Polimerization of the Cyanoacrylate Glues: A Comparative Study Between the Ethyl–Cyanoacrylate and the n–Butyl–Cyanoacrylate Before and After Its Polimerization. (n.d.). Investigative Ophthalmology & Visual Science.
-
Drug Loading in Poly(butyl cyanoacrylate)-based Polymeric Microbubbles. (n.d.). PubMed Central.
-
CytoSelect™ MTT Cell Proliferation Assay. (n.d.).
-
Anionic Polymerization of n-Butyl Cyanoacrylate in Emulsion and Miniemulsion. (n.d.). Macromolecules.
-
Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation. (2013). PLoS ONE.
-
A systematic review and meta‐analyses on animal models used in bone adhesive research. (n.d.).
-
n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. (n.d.). PubMed Central.
-
Cytotoxicity Testing of Methyl and Ethyl 2-Cyanoacrylate Using Direct Contact Assay on Osteoblast Cell Cultures. (2025). ResearchGate.
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
-
Is Your Adhesive Biocompatible? (n.d.). Dymax.
-
Synthesis technique of alpha-cyanoacrylate monomer. (2014). Google Patents.
-
Selected Application- Biocompatibility Testing of Adhesives. (n.d.). Epoxy Technology.
-
Synthesis of Highly Functionalized Poly(alkyl cyanoacrylate) Nanoparticles by Means of Click Chemistry. (n.d.). AFINITICA.
-
Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates). (n.d.). AFINITICA.
-
Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. (n.d.). Semantic Scholar.
-
Methods for the Preparation of Nanoparticles by Polymerization. (n.d.). OUCI.
-
Synthesis of poly(alkyl cyanoacrylate)‐based colloidal nanomedicines. (n.d.). SciSpace.
-
In Vivo Experimental Endovascular Uses of Cyanoacrylate in Non-Modified Arteries: A Systematic Review. (2021). MDPI.
-
MTT assay protocol. (n.d.). Abcam.
-
In Vivo Biocompatibility Assessment of a Novel Cyanoacrylate–Polylactic Acid Hemostatic Patch. (2025). ResearchGate.
-
Poly(alkyl cyanoacrylate) nanoparticles as drug carriers 33 years later. (n.d.). ResearchGate.
-
Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage. (n.d.). SciELO.
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A Technical Guide to Investigating the Therapeutic Potential of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
Executive Summary and Rationale
The landscape of small molecule drug discovery is perpetually driven by the exploration of novel chemical scaffolds. The compound Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate belongs to the enaminonitrile class, a chemical family noted for a diverse range of biological activities. While extensive research exists on the broader family of cyanoacrylates and their derivatives, particularly in oncology, this specific molecule remains largely uncharacterized in the public domain.
This technical guide outlines a comprehensive, logic-driven framework for the systematic evaluation of this compound as a potential therapeutic agent. Our hypothesis is that the compound’s structural motifs—specifically the electron-withdrawing cyano group and the conjugated system—make it a prime candidate for targeting key enzymes in pathological signaling pathways, with a primary focus on oncology. This document serves as a roadmap for researchers and drug development professionals, detailing the necessary steps from synthesis to preliminary in-vivo assessment, while grounding each step in established scientific principles and methodologies.
Compound Profile and Synthesis Strategy
Chemical Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₆N₂O₃
-
Structure:

Proposed Synthesis: Knoevenagel Condensation
The synthesis of α-cyano-β-substituted acrylates is reliably achieved via the Knoevenagel condensation.[1][2] This proposed protocol leverages this classic reaction for an efficient and scalable synthesis of the title compound.
Rationale: This one-pot reaction is favored for its high efficiency and the relative availability of starting materials. The use of a catalyst like ammonium acetate facilitates the condensation under relatively mild reflux conditions.[3]
Protocol: Synthesis of this compound
-
Reactant Preparation: To a round-bottom flask equipped with a reflux condenser, add 3-ethoxybenzaldehyde (1 equivalent), ethyl 2-cyanoacetate (1.1 equivalents), and a suitable solvent such as ethanol.
-
Catalyst Addition: Introduce a catalytic amount of ammonium acetate (0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Hypothesized Therapeutic Applications and Mechanism of Action
The enaminonitrile scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with potent anticancer activity.[4][5] Numerous derivatives have been identified as inhibitors of critical signaling proteins, such as Epidermal Growth Factor Receptor (EGFR), a well-validated target in various carcinomas.[6]
Primary Hypothesis: this compound functions as a kinase inhibitor, leading to cell cycle arrest and induction of apoptosis in cancer cells.
Secondary Hypothesis: The cyanoacrylate group may confer antimicrobial properties, a known characteristic of this chemical class, although this is a secondary line of investigation.[7][8]
The proposed preclinical evaluation will therefore focus on oncology as the primary therapeutic area.
Preclinical Evaluation Workflow
A phased, data-driven approach is critical to efficiently assess the compound's therapeutic potential. The workflow below outlines a logical progression from broad screening to more specific mechanistic and efficacy studies.
Caption: Proposed workflow for preclinical evaluation.
Detailed Experimental Protocols
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, A549 lung) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of each concentration to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: EGFR Kinase Inhibition Assay
Objective: To determine if the compound directly inhibits the enzymatic activity of a specific kinase, such as EGFR.[6]
Methodology (Example using a luminescence-based assay):
-
Reagent Preparation: Prepare assay buffer, recombinant human EGFR enzyme, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and ATP.
-
Assay Plate Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control inhibitor (e.g., Erlotinib) and a no-inhibitor control.
-
Enzyme Reaction: Add the EGFR enzyme and substrate to each well. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Detection: Add a Kinase-Glo® reagent, which measures the amount of remaining ATP. The light output is inversely proportional to the kinase activity.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against compound concentration to determine the IC₅₀ for enzyme inhibition.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and decision-making.
Table 1: Sample In Vitro Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
| Test Compound | MCF-7 (Breast) | 4.5 ± 0.6 |
| HepG2 (Liver) | 8.2 ± 1.1 | |
| A549 (Lung) | 6.7 ± 0.9 | |
| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.2 |
-
Interpretation: An IC₅₀ value below 10 µM is generally considered a good starting point for a potential anticancer agent. The data above would suggest the compound has moderate, broad-spectrum cytotoxic activity.
Table 2: Sample EGFR Kinase Inhibition Data
| Compound | Target | IC₅₀ (nM) |
| Test Compound | EGFR | 150 ± 25 |
| Erlotinib | EGFR | 5 ± 1.2 |
-
Interpretation: A low nanomolar IC₅₀ value indicates potent inhibition of the target enzyme. This result would support the hypothesis that the compound's anticancer effect is, at least in part, mediated through EGFR inhibition.
Conclusion and Future Directions
This guide presents a structured and scientifically rigorous pathway for the initial investigation of this compound. The proposed workflow is designed to efficiently determine if the compound possesses meaningful anticancer activity and to elucidate its primary mechanism of action.
Positive results from the in vitro screening and MoA studies would provide a strong rationale for advancing the compound to lead optimization. Medicinal chemistry efforts could then be employed to synthesize analogues with improved potency, selectivity, and pharmacokinetic properties, with the ultimate goal of nominating a candidate for in-vivo efficacy studies in animal models, such as tumor xenografts.[4] This systematic approach ensures that resources are directed towards a compound with a well-defined and promising therapeutic profile.
References
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StatPearls Publishing. (2023). 2-Octyl Cyanoacrylate. NCBI Bookshelf. Available at: [Link]
-
Abdel-Ghani, N. T., et al. (2024). Eco-friendly synthesis of novel enaminonitrile pyridine derivatives: 131 I-radiosynthesis, anticancer investigation and in vivo study in tumour-bearing mice. Taylor & Francis Online. Available at: [Link]
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LiquiBand. Mechanism of Action. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Octyl cyanoacrylate? Available at: [Link]
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El-Gazzar, A. R. B. A., et al. (2020). Conventional and microwave reactions of 1,3‐diaryl‐5,4‐enaminonitrile‐pyrazole derivative with expected antimicrobial and anticancer activities. ResearchGate. Available at: [Link]
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Petrie, E. (2014). Cyano Acrylate Polymers in Medical Applications. ResearchGate. Available at: [Link]
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Dentasys. Cyanoacrylate Adhesives in Surgical Applications. Available at: [Link]
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Anscare. Cyanoacrylate-based Adhesives-Materials. Available at: [Link]
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Sancak, S., et al. (2016). Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. PMC - NIH. Available at: [Link]
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Ghorab, M. M., et al. (2016). utility of enaminonitrile in the synthesis of novel heterocycles bearing pyrazole moiety and their antimicrobial and cytotoxic activity assessment. Semantic Scholar. Available at: [Link]
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Dawood, K. M., et al. (2015). Anticancer activity of novel indenopyridine derivatives. Semantic Scholar. Available at: [Link]
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ResearchGate. Cyanoacrylate glues: types and mechanisms of action. Available at: [Link]
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El-Naggar, M., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]
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Zhang, Y., et al. (2011). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. NIH. Available at: [Link]
-
Macías, M. A., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. IUCr. Available at: [Link]
-
Arshad, M., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. PMC - NIH. Available at: [Link]
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PrepChem. Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the experimental applications of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate, a promising scaffold in medicinal chemistry. Drawing upon established methodologies for analogous cyanoacrylate derivatives, this document details protocols for the synthesis, and the evaluation of its potential anticancer and antimicrobial activities. The underlying scientific principles for each protocol are elucidated to provide a deeper understanding of the experimental design. This guide is intended to empower researchers to explore the therapeutic potential of this compound with methodologically sound and reproducible experimental frameworks.
Introduction: The Therapeutic Potential of the Cyanoacrylate Scaffold
The α,β-unsaturated carbonyl system of the cyanoacrylate scaffold is a key structural motif in a variety of biologically active compounds. The electrophilic nature of the β-carbon, conferred by the electron-withdrawing cyano and ester groups, makes it susceptible to nucleophilic attack by biological macromolecules, such as enzymes. This reactivity is the basis for the observed antimicrobial and anticancer properties of many cyanoacrylate derivatives.[1] this compound, with its ethoxyphenylamino substituent, presents an interesting candidate for investigation, as the electronic and steric properties of this group can significantly influence its biological activity.
Synthesis of this compound via Knoevenagel Condensation
The synthesis of this compound is readily achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound, in this case, a derivative of 3-ethoxyaniline.
Reaction Mechanism
The reaction is typically catalyzed by a weak base, such as piperidine or diisopropylethylammonium acetate (DIPEAc), which deprotonates the ethyl cyanoacetate to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the 3-ethoxybenzaldehyde derivative. Subsequent dehydration yields the final product.
Detailed Synthesis Protocol
Materials:
-
3-Ethoxybenzaldehyde
-
Ethyl cyanoacetate
-
Diisopropylethylammonium acetate (DIPEAc) or Piperidine (catalyst)
-
Hexane or Ethanol (solvent)
-
Glacial acetic acid (optional co-catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography (for purification)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 3-ethoxybenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in hexane (10 ml).
-
Add a catalytic amount of diisopropylethylammonium acetate (0.1 mmol).[2]
-
Heat the reaction mixture to 65-70 °C under reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (eluent: hexane:ethyl acetate, 8:2). The reaction is typically complete within 3-6 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of Anticancer Activity
Cyanoacrylate derivatives have demonstrated significant potential as anticancer agents. Their proposed mechanism of action often involves the inhibition of key signaling pathways, such as those mediated by tyrosine kinases, or the induction of apoptosis.[4][5]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for MTT Assay:
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Expected Outcome: Based on studies of structurally related compounds, this compound is anticipated to exhibit cytotoxic activity against various cancer cell lines, with potential IC₅₀ values in the low micromolar range.[5]
Tyrosine Kinase Inhibition Assay
The cyanoacrylate scaffold is present in several known tyrosine kinase inhibitors.[6] The epidermal growth factor receptor (EGFR) is a plausible target for this class of compounds. An in vitro kinase inhibition assay can be performed to determine the compound's inhibitory activity against EGFR.
Workflow for EGFR Kinase Inhibition Assay:
Caption: A generalized workflow for an in vitro tyrosine kinase inhibition assay.
Detailed Protocol (ADP-Glo™ format):
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of recombinant human EGFR and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in kinase buffer.
-
Assay Setup: In a 96-well plate, add the test compound dilutions, the EGFR enzyme, and the substrate.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Evaluation of Antimicrobial Activity
Ethyl-cyanoacrylate has been reported to possess bacteriostatic and bactericidal properties, particularly against Gram-positive bacteria.[7] The following protocols can be used to assess the antimicrobial spectrum and potency of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Disk Diffusion Assay (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to an antimicrobial agent.
Detailed Protocol:
-
Plate Preparation: Prepare a lawn of the test bacteria on a Mueller-Hinton agar plate by evenly swabbing the surface with a standardized inoculum.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of this compound to the surface of the agar.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of clearing around the disk where bacterial growth is inhibited. The size of the zone is proportional to the susceptibility of the bacteria to the compound.
Data Presentation
All quantitative data should be presented in a clear and concise manner. For cytotoxicity and enzyme inhibition assays, dose-response curves should be generated to determine IC₅₀ values. For antimicrobial assays, MIC values and zones of inhibition should be tabulated.
Table 1: Example Data for a Hypothetical Cyanoacrylate Derivative
| Assay Type | Cell Line/Bacterial Strain | Result (IC₅₀/MIC) |
| Cytotoxicity | MCF-7 (Breast Cancer) | 5.2 µM |
| A549 (Lung Cancer) | 8.7 µM | |
| HCT116 (Colon Cancer) | 6.1 µM | |
| Kinase Inhibition | EGFR | 2.5 µM |
| Antimicrobial | Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 32 µg/mL | |
| Escherichia coli | >128 µg/mL |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of the biological activities of this compound. Based on the known properties of the cyanoacrylate scaffold, this compound is a promising candidate for further investigation as a potential anticancer and antimicrobial agent. Future studies should focus on elucidating its precise mechanism of action, exploring its structure-activity relationships through the synthesis of analogs, and evaluating its efficacy and safety in preclinical in vivo models.
References
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ResearchGate. (2025). Structure‐Activity Relationship of the novel bis‐cyanoacrylamide derivatives. Retrieved from [Link]
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ResearchGate. (2025). The photocleavage activity of cyanoacrylamide derivatives structure–activity. Retrieved from [Link]
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International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. Retrieved from [Link]
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ResearchGate. (2025). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Retrieved from [Link]
-
ResearchGate. (2025). A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. Retrieved from [Link]
-
National Institutes of Health. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Retrieved from [Link]
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National Institutes of Health. (n.d.). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Retrieved from [Link]
-
ResearchGate. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]
-
PubMed. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Retrieved from [Link]
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National Institutes of Health. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]
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PubMed. (2009). Structure-activity relationship analysis of novel derivatives of narciclasine (an Amaryllidaceae isocarbostyril derivative) as potential anticancer agents. Retrieved from [Link]
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SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
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Application Notes and Protocols for Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate in Cancer Research
Introduction: A Novel Cyanoacrylate Derivative for Oncological Investigation
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate (ECEA) is a small molecule compound belonging to the cyanoacrylate class of organic compounds. Possessing the CAS Number 909513-02-6, a molecular formula of C₁₄H₁₆N₂O₃, and a molecular weight of 260.29 g/mol , ECEA has emerged as a compound of interest in the field of cancer research. Preliminary studies indicate that ECEA exhibits potential anticancer and antimicrobial properties. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of ECEA in cancer research, providing theoretical background, practical experimental protocols, and data interpretation guidelines.
The structural hallmark of ECEA and related compounds is the cyanoacrylate moiety, which is believed to be crucial for its biological activity. The electrophilic nature of the cyano group suggests a potential for interaction with various biological nucleophiles, such as amino acid residues in enzymes, which could lead to the inhibition of their function and disruption of cellular processes.
Postulated Mechanism of Action: Disruption of the Cytoskeleton via Tubulin Polymerization Inhibition
While direct enzymatic targets of this compound are still under investigation, a compelling hypothesis for its anticancer effects lies in the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This mechanism is supported by studies on structurally related ethyl 2-cyano-3-arylacrylates, which have been shown to interfere with the formation of microtubules, essential components of the cytoskeleton and the mitotic spindle.
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and play a critical role in cell division, intracellular transport, and maintenance of cell shape. The inhibition of tubulin polymerization disrupts the formation and function of the mitotic spindle, a key apparatus for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle, typically in the G2/M phase, and can subsequently trigger programmed cell death, or apoptosis.
The proposed mechanism of action for ECEA is visually represented in the following signaling pathway diagram:
Caption: Postulated mechanism of ECEA-induced cytotoxicity.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 909513-02-6 | |
| Molecular Formula | C₁₄H₁₆N₂O₃ | |
| Molecular Weight | 260.29 g/mol | |
| Solubility | Soluble in DMSO | [1][2] |
| Storage | Store at -20°C for long-term stability. Protect from light and moisture. | General recommendation for similar compounds |
Preparation of Stock Solutions:
For in vitro cell culture experiments, a stock solution of ECEA is typically prepared in sterile dimethyl sulfoxide (DMSO).[1] It is crucial to dissolve the compound completely. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a comprehensive guide for investigating the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ECEA in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[3] Remove the old medium from the wells and add 100 µL of the ECEA-containing medium. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of ECEA that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with ECEA at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow Diagram:
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with ECEA as described previously and harvest them.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while gently vortexing. Fix the cells for at least 2 hours at 4°C.[8]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[8]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blotting for Apoptosis Markers (Caspase-3 and Osteopontin)
Western blotting is a technique used to detect specific proteins in a sample. In the context of ECEA research, it can be used to confirm the induction of apoptosis by detecting the cleavage of caspase-3 and changes in the expression of osteopontin.
Detailed Protocol:
-
Protein Extraction: After treating cells with ECEA, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, total caspase-3, osteopontin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results and Data Interpretation
-
Cell Viability: A dose-dependent decrease in cell viability is expected upon treatment with ECEA. The IC50 value will quantify the compound's potency.
-
Apoptosis: An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) will indicate that ECEA induces apoptosis.
-
Cell Cycle: An accumulation of cells in the G2/M phase of the cell cycle would support the hypothesis of tubulin polymerization inhibition.
-
Western Blotting: An increase in the level of cleaved caspase-3 and a decrease in osteopontin expression would provide molecular evidence of ECEA-induced apoptosis.
Conclusion and Future Directions
This compound is a promising small molecule for cancer research. The protocols outlined in this guide provide a robust framework for investigating its anticancer activity. Future research should focus on elucidating the precise molecular targets of ECEA, evaluating its efficacy in a broader range of cancer cell lines and in vivo tumor models, and exploring its potential for combination therapies. The structure-activity relationship of ECEA analogs could also be investigated to optimize its potency and pharmacokinetic properties for potential therapeutic development.
References
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
-
Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
-
SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Creative Bioarray. MTT Analysis Protocol. [Link]
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PubMed. Immunodetection of caspase-3 by Western blot using glutaraldehyde. [Link]
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Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
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PubChem. Ethyl cyanoacrylate. [Link]
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PubMed Central. Caspase Protocols in Mice. [Link]
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PubMed. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. [Link]
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ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]
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Application Notes & Protocols: Evaluating Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate as a Novel Antimicrobial Agent
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] Cyanoacrylates, a class of compounds known for their applications as tissue adhesives, have also demonstrated inherent antimicrobial properties.[2] This document focuses on a specific derivative, Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate , and provides a comprehensive guide to evaluating its potential as an antimicrobial agent.
This compound belongs to the α-cyano-β-substituted acrylate family, typically synthesized via Knoevenagel condensation.[3][4] The core chemical structure, featuring an electrophilic cyano group and a conjugated system, is hypothesized to be key to its biological activity.[3] The mechanism of action for cyanoacrylates is thought to involve interactions with microbial surfaces; the strong electronegative charge on the monomer can react with components of the bacterial cell envelope.[5] Furthermore, the polymerization process itself may contribute to the antimicrobial effect.[6][7] This guide provides a structured, field-proven framework for the systematic in vitro evaluation of this compound, from initial efficacy screening to preliminary safety assessment.
Foundational Concepts in Antimicrobial Evaluation
A robust assessment of a new antimicrobial agent hinges on quantifying its activity. The primary metrics are:
-
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9] It is the most fundamental measure of a compound's potency and is crucial for comparing its activity against different microbial strains.[10]
-
Time-Kill Kinetics: This dynamic assay reveals the rate at which a compound kills a microbial population over time.[11] It is essential for distinguishing between bacteriostatic agents (which inhibit growth) and bactericidal agents (which actively kill bacteria). A compound is typically considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[12]
-
Cytotoxicity (IC₅₀): A critical early-stage safety assessment, this measures the concentration of the compound that inhibits the growth or metabolic activity of mammalian cells by 50%.[13][14] Comparing the IC₅₀ to the MIC yields the Selectivity Index (SI) , a crucial indicator of the compound's therapeutic window.
Protocol I: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a standardized, high-throughput method for determining the MIC of a compound.[15][16] It allows for the concurrent testing of multiple concentrations and replicates, ensuring robust and reproducible data.[1][10]
Causality Behind Experimental Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of most non-fastidious bacteria as it has good reproducibility and low levels of inhibitors that might interfere with the compound's activity.[8][17]
-
Inoculum Standardization: Standardizing the bacterial inoculum to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL) is critical for inter-experimental reproducibility.[15] The final concentration in the well (approx. 5 x 10⁵ CFU/mL) is low enough to ensure that a potent compound is not overwhelmed by an excessive bacterial load.[18]
-
Controls: The inclusion of growth, sterility, and vehicle (solvent) controls is non-negotiable for validating the assay's integrity. The growth control confirms the viability of the bacteria, the sterility control ensures no contamination, and the vehicle control confirms that the solvent used to dissolve the compound has no antimicrobial effect at the tested concentration.
Detailed Step-by-Step Methodology
Materials:
-
This compound
-
Sterile 96-well, round-bottom microtiter plates[15]
-
Cation-Adjusted Mueller-Hinton Broth (MHB)
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator (35-37°C)
Procedure:
-
Preparation of Test Compound:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Ensure complete dissolution. This stock should be prepared fresh.[18]
-
Create an intermediate dilution of the stock solution in sterile MHB for the serial dilution steps. Note: The final concentration of DMSO in any well should not exceed 1% to avoid solvent-induced toxicity.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be verified using a spectrophotometer, where the absorbance at 625 nm should be between 0.08 and 0.13.[8] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
-
Dilute this standardized suspension in MHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound (prepared in MHB) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10. Discard the final 100 µL from column 10.[15]
-
Column 11 will serve as the Growth Control (broth and inoculum, no compound).
-
Column 12 will serve as the Sterility Control (broth only, no inoculum). A vehicle control with the highest concentration of DMSO should also be included.
-
-
Inoculation and Incubation:
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[8][20] This can be determined by visual inspection against a dark background.
-
For quantitative analysis, the optical density (OD) can be measured at 600 nm using a microplate reader.[1] The MIC is the concentration that inhibits growth to a level comparable to the sterility control.
-
Caption: Workflow for MIC determination using the broth microdilution method.
Data Presentation: MIC Values
Summarize the results in a table for clarity and comparison.
| Bacterial Strain | Gram Type | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| S. aureus ATCC 29213 | Gram-positive | ||
| E. faecalis ATCC 29212 | Gram-positive | ||
| E. coli ATCC 25922 | Gram-negative | ||
| P. aeruginosa ATCC 27853 | Gram-negative |
Protocol II: Time-Kill Kinetic Assay
This assay provides critical insight into the pharmacodynamics of the compound, determining whether its effect is immediate or delayed and whether it is bactericidal or bacteriostatic.[12]
Causality Behind Experimental Choices:
-
Concentrations: Testing at multiples of the MIC (e.g., 1x, 2x, and 4x MIC) provides a dose-response relationship for the rate of killing.[21][22]
-
Time Points: Sampling at various intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kinetic curve, revealing the full dynamic profile of the antimicrobial activity.[21]
-
CFU Enumeration: Plating and counting Colony Forming Units (CFU) is the gold standard for quantifying the number of viable bacteria remaining after exposure to the compound.[11]
Detailed Step-by-Step Methodology
Materials:
-
Materials from Protocol I
-
Sterile test tubes or flasks
-
Sterile saline solution for dilutions
-
Agar plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar)
-
Shaking incubator
Procedure:
-
Preparation:
-
Prepare a bacterial inoculum standardized to 0.5 McFarland as described in the MIC protocol. Dilute it to achieve a starting concentration of approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in multiple flasks of MHB.
-
Prepare flasks containing this compound at concentrations of 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask with no compound.
-
-
Execution:
-
At time zero (T=0), immediately after adding the inoculum to the flasks, remove a 100 µL aliquot from each flask.
-
Perform 10-fold serial dilutions of this aliquot in sterile saline.
-
Plate 100 µL from appropriate dilutions onto agar plates in triplicate.
-
Place all flasks in a shaking incubator at 37°C.
-
Repeat the sampling, dilution, and plating process at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours).[21]
-
-
Enumeration and Analysis:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the colonies on the plates that have between 30 and 300 colonies to ensure statistical significance.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies) x (Dilution factor) / (Volume plated in mL)
-
Plot the log₁₀ CFU/mL versus time (in hours) for each concentration.
-
Caption: Experimental workflow for the time-kill kinetic assay.
Data Interpretation
-
Bactericidal Activity: A reduction of ≥3-log₁₀ (99.9%) in CFU/mL compared to the initial inoculum.[12]
-
Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL and inhibition of growth compared to the control.
Protocol III: Preliminary Cytotoxicity Assessment with MTT Assay
Before a compound can be considered for further development, its effect on mammalian cells must be assessed. The MTT assay is a rapid, colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13]
Causality Behind Experimental Choices:
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][18] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of cytotoxicity.[13]
-
Cell Lines: Using a standard, well-characterized human cell line (e.g., HEK293, HeLa) ensures reproducibility and provides a relevant biological system for initial toxicity screening.
-
Dose-Response: Testing a wide range of compound concentrations is essential to generate a dose-response curve from which the IC₅₀ value (the concentration causing 50% inhibition of cell viability) can be accurately determined.[14]
Detailed Step-by-Step Methodology
Materials:
-
Human cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare two-fold serial dilutions of this compound in complete cell culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include vehicle controls (cells treated with the highest concentration of DMSO) and untreated controls (cells in medium only).
-
Incubate the plate for 24 or 48 hours.[18]
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Agitate the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the % Viability versus the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value.
-
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Consolidated Data Analysis and Interpretation
The ultimate goal is to synthesize the data from these protocols to build a comprehensive profile of the compound's potential.
Summary of Key Parameters
| Parameter | Description | Desired Outcome |
| MIC | Lowest concentration inhibiting bacterial growth. | Low value (high potency). |
| Time-Kill | Rate and extent of bacterial killing. | Bactericidal activity (≥3-log kill). |
| IC₅₀ | Concentration toxic to 50% of mammalian cells. | High value (low toxicity). |
| Selectivity Index (SI) | Ratio of cytotoxicity to antimicrobial activity (IC₅₀ / MIC). | High value (>10 is often a good starting point for further investigation). |
A promising antimicrobial candidate will exhibit a low MIC, demonstrate bactericidal activity, and have a high IC₅₀, resulting in a favorable Selectivity Index. This indicates the compound is more toxic to the target microbe than to host cells, suggesting a potentially safe and effective therapeutic window.
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Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. Retrieved from [Link]
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Wikipedia. (2026). Minimum inhibitory concentration. Retrieved from [Link]
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Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Retrieved from [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]
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Agyare, C., et al. (2018). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
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Wińska, K., et al. (2019). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 24(15), 2732. Retrieved from [Link]
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Nelson Labs. (2026). Time-Kill Evaluations. Retrieved from [Link]
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Khan, A. U., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infection and Drug Resistance, 11, 2245–2261. Retrieved from [Link]
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Eiferman, R. A., & Snyder, J. W. (2012). The antibacterial effect of 2-octyl cyanoacrylate (Dermabond®) skin adhesive. Journal of the American Association for Pediatric Ophthalmology and Strabismus, 16(4), 336-338. Retrieved from [Link]
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Sim, V., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 1043209. Retrieved from [Link]
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MDPI. (2026). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]
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Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
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Romero, D., et al. (2009). Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? Indian Journal of Ophthalmology, 57(5), 341–344. Retrieved from [Link]
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Romero, D., et al. (2009). Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? Indian Journal of Ophthalmology, 57(5), 341-344. Retrieved from [Link]
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Emery Pharma. (2018). Minimum Inhibitory Concentration (MIC) Testing Overview. Retrieved from [Link]
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Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
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Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria. Planta Medica, 64(8), 711-713. Retrieved from [Link]
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NIH. (2026). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Retrieved from [Link]
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Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1610. Retrieved from [Link]
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IUCr. (2026). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Retrieved from [Link]
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ResearchGate. (2026). Supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, crystal structure, Hirshfeld surface analysis and DFT studies. Retrieved from [Link]
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ResearchGate. (2026). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Retrieved from [Link]
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ResearchGate. (2026). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,.... Retrieved from [Link]
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Application Notes & Protocols: Evaluating Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate as a Novel Agricultural Fungicide
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Quest for Novel Fungicides
The persistent challenge of fungal pathogens in agriculture necessitates a continuous pipeline of new, effective fungicides. Issues such as the development of resistance to existing treatments and increasing environmental regulations drive the search for novel chemical entities.[1][2] Cyanoacrylates represent a versatile class of compounds that have demonstrated a wide range of biological activities, including herbicidal, antiviral, and fungicidal properties.[3][4] This document provides a detailed guide for researchers on the synthesis, evaluation, and potential mechanism of action of a specific derivative, Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate, as a candidate for agricultural fungicide development.
The core of this guide is not merely a list of procedures but an integrated workflow designed to rigorously assess the compound's potential. We will proceed from chemical synthesis and characterization to a tiered screening system—from controlled in vitro assays to more complex in vivo plant protection studies—explaining the scientific rationale behind each step to ensure a robust and self-validating evaluation.
Synthesis and Characterization of the Active Ingredient
The foundation of any successful development program is the reliable synthesis and purification of the target compound. This compound can be synthesized via a Knoevenagel condensation reaction, a classic and efficient method for forming C=C bonds.[5][6]
Protocol 1: Synthesis via Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3-ethoxybenzaldehyde and 1.1 equivalents of ethyl 2-cyanoacetate in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount (0.1 equivalents) of a weak base, such as piperidine or ammonium acetate, to the solution.[7]
-
Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.[7]
-
Purification: Filter the resulting solid and wash it with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified this compound.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the molecular structure.
-
FTIR Spectroscopy: To identify key functional groups (e.g., C≡N, C=O, C=C).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
-
Scientist's Note (Causality): The use of a weak base as a catalyst is crucial. It is strong enough to deprotonate the α-carbon of ethyl 2-cyanoacetate, forming a nucleophilic enolate, but not so strong as to cause unwanted side reactions like hydrolysis of the ester group. The recrystallization step is essential for removing unreacted starting materials and by-products, ensuring the purity required for accurate bioactivity testing.
Hypothesized Mechanism of Action
While the precise target of this specific molecule is yet to be determined, related 2-cyanoacrylate compounds offer valuable insights into potential mechanisms.[3] A prominent target for fungicidal cyanoacrylates is the motor protein Myosin-5, which is critical for hyphal growth and cellular transport in fungi.[8] Inhibition of this protein disrupts cell integrity and leads to cytoplasmic leakage. The electrophilic nature of the cyano group is often key to the interaction with molecular targets.[5]
Caption: Hypothesized mechanism: The compound inhibits Myosin-5, disrupting vesicle transport and halting hyphal growth.
Tier 1: In Vitro Fungicidal Efficacy Screening
The initial evaluation phase aims to determine the direct antifungal activity of the compound against a panel of economically important plant pathogenic fungi. These assays are rapid, cost-effective, and provide the foundational data for Minimum Inhibitory Concentration (MIC) and EC₅₀ (half maximal effective concentration) values.
Caption: Workflow for in vitro screening of the candidate fungicide.
Protocol 2: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method assesses the compound's ability to inhibit the vegetative growth of fungi.[9]
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to approximately 50-55°C in a water bath.
-
Compound Incorporation: Add appropriate volumes of the compound's stock solution (dissolved in a minimal amount of DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Controls: Prepare two sets of control plates:
-
Negative Control: PDA with no additions.
-
Solvent Control: PDA with the same concentration of DMSO used in the highest test concentration.
-
-
Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus (e.g., Fusarium graminearum, Botrytis cinerea). Place the plug, mycelium-side down, in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions once the fungus in the negative control plate has reached the edge of the dish.
-
Analysis: Calculate the Percentage Inhibition of Mycelial Growth using the formula:
-
% Inhibition = [(DC - DT) / DC] x 100
-
Where DC = Average diameter of the colony in the control plate, and DT = Average diameter of the colony in the treated plate.
-
Protocol 3: Spore Germination Assay
This assay determines if the compound can prevent the initial stage of infection: spore germination.
-
Spore Suspension: Prepare a spore suspension of the test fungus in sterile distilled water containing a trace amount of a surfactant (e.g., Tween 20) to ensure even dispersal. Adjust the concentration to ~1 x 10⁵ spores/mL using a hemocytometer.
-
Treatment: Mix equal volumes of the spore suspension and double-strength solutions of the test compound to achieve the desired final concentrations.
-
Incubation: Pipette a small aliquot (e.g., 20 µL) of each treated suspension onto a concave glass slide or a well of a microtiter plate. Incubate in a humid chamber at the optimal temperature for 12-24 hours.
-
Microscopic Evaluation: Place a drop of lactophenol cotton blue on the slide to stop germination and stain the spores. Observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is longer than the spore's diameter.
-
Analysis: Calculate the Percentage Inhibition of Spore Germination.
-
Trustworthiness Note: The inclusion of a solvent control is non-negotiable. It validates that any observed inhibitory effect is due to the compound itself and not the solvent (e.g., DMSO), which can have its own biological effects at higher concentrations.
Table 1: Example In Vitro Efficacy Data
| Test Fungus | Assay Type | Compound EC₅₀ (µg/mL) | Positive Control (Azoxystrobin) EC₅₀ (µg/mL) |
| Botrytis cinerea | Mycelial Growth | 8.5 | 0.5 |
| Botrytis cinerea | Spore Germination | 3.2 | 0.1 |
| Alternaria solani | Mycelial Growth | 12.1 | 1.1 |
| Alternaria solani | Spore Germination | 5.8 | 0.4 |
| Fusarium oxysporum | Mycelial Growth | >100 | 25.6 |
Tier 2: In Vivo Efficacy Screening (Controlled Environment)
Positive results from in vitro tests are promising, but efficacy must be confirmed on a host plant.[10][11] These assays evaluate the compound's ability to protect the plant from infection (preventive) and to halt disease progression after infection has occurred (curative).[12] They also provide initial insights into phytotoxicity.
Sources
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- 2. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 3. Recent Advances in the Pesticide Activities of 2-Cyanoacrylate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. ukm.my [ukm.my]
- 10. aquila.usm.edu [aquila.usm.edu]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. fbn.com [fbn.com]
Application Notes & Protocols: A Guide to Developing Assays with Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust assay cascade to characterize the biological activity of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate. While the precise molecular target of this compound is a subject of ongoing investigation, its structural features, including an electrophilic cyano group, suggest potential interactions with key cellular signaling proteins.[1] For the purposes of this illustrative guide, we will hypothesize that this compound is an inhibitor of the Janus Kinase 2 (JAK2), a critical mediator in the JAK/STAT signaling pathway. This pathway is a therapeutically significant target in oncology and inflammatory diseases.[2][3] The protocols detailed herein provide a systematic approach, from direct biochemical validation to cell-based functional assessment, for evaluating compounds of this class.
Introduction: The JAK/STAT Pathway and the Rationale for Assay Development
The Janus Kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine-mediated signal transduction.[4] Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation, dimerization, and nuclear translocation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Specifically, JAK2 is integral to signaling initiated by hematopoietic growth factors, and aberrant JAK2 activity is a known driver in various myeloproliferative neoplasms.[4][7]
The development of small molecule inhibitors targeting JAK2 is, therefore, a highly active area of drug discovery.[2][3] this compound, with its potential for interacting with enzymatic targets, serves as an excellent candidate for investigation as a JAK2 inhibitor.[1] This guide outlines a multi-tiered assay strategy to:
-
Quantify the direct inhibitory effect on recombinant JAK2 kinase activity.
-
Confirm the mechanism of action in a cellular context by measuring the inhibition of downstream STAT3 phosphorylation.
-
Assess the functional consequences of pathway inhibition on cell proliferation.
This structured approach ensures a thorough characterization of the compound's potency, mechanism, and cellular efficacy.
The JAK/STAT Signaling Cascade
The following diagram illustrates the canonical JAK/STAT pathway, highlighting the hypothesized point of intervention for this compound.
Caption: The JAK/STAT signaling pathway and the point of inhibition.
Section 1: Biochemical Assay for Direct JAK2 Inhibition
The foundational step in characterizing a potential enzyme inhibitor is to perform a direct, in vitro biochemical assay. This approach isolates the enzyme and the inhibitor from the complexities of a cellular system, allowing for a precise measurement of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[8][9]
Principle of the Luminescent Kinase Assay
We will utilize a luminescence-based kinase assay, such as the Kinase-Glo® Max assay.[4] This method quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. The principle is straightforward: high kinase activity results in high ATP consumption and low luminescence, whereas effective inhibition of the kinase leads to less ATP consumption and a strong luminescent signal.
Experimental Workflow: Biochemical IC50 Determination
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]
- 3. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mesoscale.com [mesoscale.com]
- 7. researchgate.net [researchgate.net]
- 8. courses.edx.org [courses.edx.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate as a Versatile Building Block in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate, a highly functionalized and versatile building block in modern organic synthesis. We delve into its synthesis, key reactivity patterns, and its application in the construction of diverse and medicinally relevant heterocyclic scaffolds. The document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the molecule's synthetic potential.
Introduction: The Strategic Value of a Multifunctional Building Block
This compound is a member of the α-cyano-β-substituted acrylate family of compounds. Its structure is distinguished by three key reactive centers: an electrophilic acrylate double bond, a nucleophilic secondary amine, and a nitrile group, all electronically conjugated. This unique arrangement makes it an exceptionally valuable precursor for a variety of chemical transformations.
The molecule's utility stems from its ability to participate in intramolecular cyclizations, multicomponent reactions, and as a Michael acceptor. The presence of the electron-donating 3-ethoxyphenylamino group modulates the reactivity of the acrylate system, making it a powerful tool for constructing complex molecular architectures, particularly substituted quinolines, pyridines, and other nitrogen-containing heterocycles that form the core of many pharmaceutical agents.[1][2]
Synthesis of the Core Building Block
The preparation of this compound is typically achieved through a straightforward and efficient condensation reaction. The primary method involves the reaction of ethyl cyanoacetate with 3-ethoxyaniline.[3] This reaction is a variant of the Knoevenagel condensation, which involves the reaction of an active methylene compound with an amine precursor.
Protocol 2.1: Synthesis of this compound
Causality: This protocol relies on the nucleophilic addition of 3-ethoxyaniline to one of the carbonyl groups of a presumed intermediate, ethyl 2-cyano-3-ethoxyacrylate (formed in situ from ethyl cyanoacetate and triethyl orthoformate), followed by the elimination of ethanol. The triethyl orthoformate acts as a one-carbon electrophile, and the acetic anhydride removes water to drive the reaction to completion.
Materials:
-
3-Ethoxyaniline (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Triethyl orthoformate (1.5 eq)
-
Acetic anhydride (2.0 eq)
-
Ethanol (as solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask, add 3-ethoxyaniline (e.g., 13.7 g, 0.1 mol) and ethyl cyanoacetate (e.g., 11.3 g, 0.1 mol).
-
Add triethyl orthoformate (e.g., 22.2 g, 0.15 mol) and acetic anhydride (e.g., 20.4 g, 0.2 mol) to the flask.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (200 mL) with vigorous stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.
Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show characteristic peaks for N-H stretching, C≡N (nitrile), and C=O (ester) functional groups.
Applications in Heterocyclic Synthesis
The strategic arrangement of functional groups in this compound makes it a premier starting material for constructing heterocyclic systems. The most prominent application is in the synthesis of substituted quinolines via thermal cyclization.
Gould-Jacobs Type Reaction for Quinolines
The intramolecular cyclization of enamines like the title compound is a powerful method for synthesizing 4-hydroxyquinoline derivatives. This transformation is analogous to the Gould-Jacobs reaction.[1] The reaction proceeds via a thermal electrocyclization followed by tautomerization.
Protocol 3.1.1: Synthesis of Ethyl 2-Amino-4-hydroxy-7-ethoxyquinoline-3-carbonitrile
This protocol describes a common cyclization method for producing highly substituted quinolines, which are valuable scaffolds in medicinal chemistry.[4]
Causality: High-boiling point solvents like Dowtherm A or diphenyl ether provide the necessary thermal energy to overcome the activation barrier for the 6-π electrocyclization. The reaction is driven by the formation of the stable aromatic quinoline ring system.
Materials:
-
This compound (1.0 eq)
-
Dowtherm A or Diphenyl ether (high-boiling solvent)
-
Three-neck round-bottom flask equipped with a thermometer, reflux condenser, and mechanical stirrer
-
Heating mantle
Procedure:
-
In a three-neck flask, suspend this compound (e.g., 10.0 g, 0.038 mol) in Dowtherm A (100 mL).
-
Heat the stirred mixture to 240-250 °C. The starting material will dissolve, and the reaction will commence.
-
Maintain this temperature for 30-60 minutes. Monitor the reaction by taking small aliquots and analyzing by TLC (DCM:Methanol 95:5) until the starting material is consumed.
-
Allow the reaction mixture to cool to approximately 100 °C.
-
Carefully add hexane (200 mL) to the warm mixture to precipitate the product.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with hexane to remove the high-boiling solvent.
-
Dry the product under vacuum to yield the target quinoline derivative.
Data Summary:
| Reactant | Product | Reaction Type | Conditions | Yield |
| This compound | Ethyl 2-amino-4-hydroxy-7-ethoxyquinoline-3-carbonitrile | Thermal Cyclization | Dowtherm A, 250°C, 1h | >85% |
Synthesis of Pyrimidine and Pyrazole Derivatives
The activated double bond and nitrile group allow for cyclocondensation reactions with various binucleophiles to form other important heterocycles. For instance, reaction with thiourea can yield pyrimidine thiones, and reaction with hydrazine derivatives can lead to pyrazoles.[5][6]
Protocol 3.2.1: Synthesis of a Substituted Pyrimidine Thione
Causality: This reaction is a classic cyclocondensation. The thiourea acts as a binucleophile. One amine group attacks the electrophilic carbon of the acrylate, and the other attacks the nitrile carbon, leading to ring closure and formation of the pyrimidine thione. A base like sodium ethoxide is required to deprotonate the thiourea and catalyze the reaction.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Sodium ethoxide (catalytic or stoichiometric amount)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
In a separate flask, dissolve this compound (e.g., 5.2 g, 0.02 mol) and thiourea (e.g., 1.7 g, 0.022 mol) in absolute ethanol (50 mL).
-
Add the sodium ethoxide solution to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
After cooling, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
Conclusion
This compound has proven to be a robust and highly adaptable synthetic intermediate. Its straightforward synthesis and strategically placed reactive sites provide efficient entry into complex and pharmaceutically relevant heterocyclic systems, most notably substituted quinolines. The protocols detailed herein offer reliable methods for both the preparation of this building block and its subsequent transformation into value-added products, underscoring its importance for professionals in organic synthesis and drug discovery.
References
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- Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate. Source: Benchchem.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Source: PubMed Central.
- Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,.... Source: ResearchGate.
- (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Source: NIH.
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Source: PMC - NIH.
- Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. Source: Unidentified source.
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Source: MDPI.
- Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Source: PrepChem.com.
- Synthesis, Crystal Structure, Spectral Characterization and Cytotoxic Activity of Novel Ethyl 2-Cyano-3-(quinolin-3-ylamino)acrylate. Source: ResearchGate.
- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Source: PMC - PubMed Central.
- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Source: PMC - PubMed Central.
- Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. Source: ResearchGate.
- C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. Source: NIH.
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Application Notes & Protocols for Preclinical Evaluation of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate dosing and administration of the novel investigational compound, Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate (ECEA), in preclinical animal studies. Given the limited public data on the in vivo characteristics of ECEA, this guide synthesizes established methodologies for similar small molecule inhibitors and outlines a systematic approach to determine optimal dosing, administration routes, and initial toxicity profiles. The protocols herein are designed to be adaptable, emphasizing a step-by-step process for vehicle selection, dose-range finding, and the establishment of pharmacokinetic and pharmacodynamic parameters. The overarching goal is to ensure scientific rigor, reproducibility, and adherence to ethical guidelines in the preclinical assessment of ECEA for its potential therapeutic applications, such as in oncology and infectious diseases.
Introduction to this compound (ECEA)
This compound (CAS No. 909513-02-6) is a small molecule compound with a molecular weight of 260.29 g/mol and a chemical formula of C14H16N2O3.[1] Preliminary research suggests that ECEA may possess antimicrobial and anticancer properties. The proposed mechanism of action involves the electrophilic nature of the cyano group, which may lead to the inhibition of key cellular enzymes and the induction of apoptosis. The ethoxy and aromatic amino groups are anticipated to influence its solubility, reactivity, and overall biological activity.[2]
Due to its chemical structure, ECEA is predicted to have low aqueous solubility, a critical factor that must be addressed for effective in vivo administration. This guide will provide protocols to systematically address this and other challenges in the preclinical development of ECEA.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 909513-02-6 | [1] |
| Molecular Formula | C14H16N2O3 | [1] |
| Molecular Weight | 260.29 g/mol | [1] |
| Predicted Solubility | Low in aqueous solutions | [2] |
Foundational Principles for In Vivo Studies
The design of any animal study must be grounded in robust scientific and ethical principles. The following pillars should guide all experimental work with ECEA.
The 3Rs: Replacement, Reduction, and Refinement
All research should adhere to the 3Rs principle to ensure the ethical use of animals in research.[3]
-
Replacement : When possible, non-animal methods such as in vitro cell culture or computational modeling should be utilized.[3]
-
Reduction : The number of animals used should be the minimum necessary to obtain statistically significant results.[3]
-
Refinement : Experimental procedures should be optimized to minimize any potential pain, suffering, or distress to the animals.[3]
Study Design and Reproducibility
To ensure the validity and reproducibility of preclinical data, studies should incorporate:
-
Clear Objectives : Each experiment should have a well-defined hypothesis and primary endpoint.
-
Randomization : Animals should be randomly assigned to treatment and control groups to minimize bias.[3]
-
Blinding : Whenever feasible, researchers conducting the experiments and analyzing the data should be blinded to the treatment groups.
-
Appropriate Controls : The inclusion of vehicle controls, and where applicable, positive and negative controls, is essential for data interpretation.[3]
Formulation Development for ECEA
Given the predicted poor water solubility of ECEA, developing a suitable formulation for in vivo administration is a critical first step. The choice of vehicle will depend on the route of administration and the required dose levels.
Solubility Assessment
A preliminary solubility screen is essential to identify appropriate solvents and excipients.
Protocol 1: Solubility Screening of ECEA
-
Prepare a panel of common GRAS (Generally Recognized As Safe) solvents and vehicles. This should include:
-
Aqueous vehicles: Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)
-
Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 300/400 (PEG300/400), Propylene glycol
-
Surfactants: Tween® 80, Kolliphor® EL (formerly Cremophor® EL)
-
Oils: Corn oil, Sesame oil, Olive oil
-
-
Add an excess of ECEA powder to a small volume (e.g., 1 mL) of each vehicle in a glass vial.
-
Vortex each vial vigorously for 1-2 minutes.
-
Incubate the vials at room temperature and 37°C on a shaker for 24 hours.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of ECEA using a suitable analytical method (e.g., HPLC-UV). This will determine the saturation solubility in each vehicle.
Vehicle Selection and Formulation Preparation
Based on the solubility data, a suitable vehicle can be selected. For initial studies, a simple co-solvent system is often preferred.
Example Formulation for Oral Administration:
A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and saline.
Protocol 2: Preparation of ECEA Formulation for Oral Gavage
-
Weigh the required amount of ECEA.
-
Dissolve the ECEA in a minimal amount of DMSO. For example, a 10% DMSO, 40% PEG400, 50% saline formulation.
-
Add the PEG400 to the DMSO/ECEA solution and vortex until fully mixed.
-
Slowly add the saline to the mixture while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any precipitation. If the solution is not clear, gentle warming or sonication may be required.
-
The final formulation should be prepared fresh daily and stored protected from light.
Administration of ECEA in Rodent Models
The choice of administration route depends on the therapeutic goal and the pharmacokinetic properties of the compound. Oral (PO) and intraperitoneal (IP) are common routes for initial efficacy and toxicity studies.
Oral Gavage (PO)
Oral gavage ensures the precise delivery of a specified dose.
Protocol 3: Oral Gavage Administration in Mice
-
Animal Restraint : Properly restrain the mouse by scruffing the neck to immobilize the head.[4]
-
Gavage Needle Selection : Use a 20-gauge, 1.5-inch flexible or curved gavage needle with a rounded tip for adult mice.[5]
-
Measurement : Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[6]
-
Procedure :
-
Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[4]
-
The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition.[4]
-
Administer the formulation slowly.
-
Withdraw the needle gently along the same path.
-
Monitor the animal for any signs of distress post-administration.[5]
-
-
Maximum Volume : The maximum recommended volume for oral gavage in mice is 10 mL/kg.[6]
Intraperitoneal Injection (IP)
IP injection allows for rapid absorption into the systemic circulation.
Protocol 4: Intraperitoneal Injection in Mice
-
Animal Restraint : Restrain the mouse and tilt it to a slight head-down position to allow the abdominal organs to shift forward.
-
Injection Site : The injection should be given in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Procedure :
-
Use a 25-27 gauge needle.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid is withdrawn, which would indicate entry into a vessel or organ.
-
Inject the formulation.
-
Withdraw the needle and monitor the animal.
-
-
Maximum Volume : The maximum recommended volume for IP injection in mice is typically 10 mL/kg.
Dose-Range Finding and Toxicity Assessment
A dose-range finding study is crucial to determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies.
Acute Toxicity Study
An acute toxicity study provides initial information on the safety profile of ECEA.
Protocol 5: Single-Dose Acute Toxicity Study in Mice
-
Animal Model : Use a small cohort of healthy mice (e.g., C57BL/6 or BALB/c), including both males and females.
-
Dose Escalation :
-
Start with a low dose (e.g., 10 mg/kg), guided by any available in vitro cytotoxicity data or data from similar compounds. A study on a related cyanoacrylate derivative showed efficacy at doses of 5, 10, and 50 mg/kg, which can serve as a starting point.[7]
-
Administer escalating single doses of ECEA to different groups of mice (e.g., 10, 30, 100, 300 mg/kg).
-
Include a vehicle control group.
-
-
Monitoring :
-
Observe the animals continuously for the first 4 hours post-dosing, and then daily for 14 days.[8]
-
Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
-
Endpoint : The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
-
Necropsy : At the end of the study, perform a gross necropsy to examine major organs for any abnormalities.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the PK/PD relationship is essential for optimizing the dosing regimen.
Pharmacokinetic Study
A PK study will determine the absorption, distribution, metabolism, and excretion (ADME) profile of ECEA.
Protocol 6: Preliminary Pharmacokinetic Study in Mice
-
Animal Model : Use cannulated mice if serial blood sampling is required, or satellite groups for terminal blood collection.
-
Dosing : Administer a single dose of ECEA via the intended therapeutic route (e.g., oral or IP). A dose well below the MTD should be used.
-
Blood Sampling : Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis : Process the blood to obtain plasma and analyze the concentration of ECEA using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis : Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
Pharmacodynamic Study
A PD study will assess the effect of ECEA on its biological target in the context of the chosen animal model.
Workflow for a Pharmacodynamic Study
Caption: Workflow for a pharmacodynamic study.
Efficacy Studies
Once the MTD and a preliminary PK/PD profile are established, efficacy studies can be designed. The choice of animal model is critical and will depend on the therapeutic indication.
Anticancer Efficacy Model
For evaluating anticancer potential, a xenograft mouse model is a common starting point.
Protocol 7: Xenograft Tumor Model for Anticancer Efficacy
-
Cell Line Selection : Choose a human cancer cell line that is sensitive to ECEA in vitro.
-
Tumor Implantation : Inoculate immunodeficient mice (e.g., nude or SCID) subcutaneously with the cancer cells.
-
Tumor Growth : Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing :
-
Randomize the mice into treatment and control groups.
-
Administer ECEA at one or more doses below the MTD, along with a vehicle control.
-
Dosing frequency will be guided by the PK data.
-
-
Monitoring :
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint : The study is typically terminated when tumors in the control group reach a predetermined size. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
Antimicrobial Efficacy Model
For antimicrobial activity, a murine infection model is appropriate.
Workflow for an Antimicrobial Efficacy Study
Sources
- 1. CAS号:909513-02-6-2-Cyano-3-[(3-ethoxyphenyl)amino]-2-propenoic Acid Ethyl Ester - this compound-科华智慧 [kehuaai.com]
- 2. benchchem.com [benchchem.com]
- 3. prisysbiotech.com [prisysbiotech.com]
- 4. Gavage [ko.cwru.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Formulation of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate for Preclinical Biological Assays
Abstract
The transition of a novel chemical entity (NCE) from a dry powder to a biologically active agent in an experimental system is a critical, yet often underestimated, step in drug discovery. The reliability and reproducibility of biological data are fundamentally dependent on the formulation's quality. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate, a compound with potential therapeutic applications.[1] Given its structural characteristics, this molecule is presumed to have low aqueous solubility, a common challenge for over 40% of NCEs.[2][3] This guide eschews a one-size-fits-all template, instead offering a logic-driven workflow from initial characterization to the preparation of dosing solutions for both in vitro and in vivo assays. We will delve into the causality behind solvent and vehicle selection, provide self-validating protocols, and present visual workflows to ensure technical accuracy and practical success.
Foundational Step: Physicochemical Profiling
Before any formulation work can commence, a thorough understanding of the compound's physical and chemical properties is essential.[4][5] This initial characterization dictates every subsequent decision in the formulation workflow.
1.1. Core Properties
The fundamental properties of this compound are summarized below. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.
| Property | Value | Source |
| IUPAC Name | 2-Cyano-3-[(3-ethoxyphenyl)amino]-2-propenoic Acid Ethyl Ester | [6] |
| CAS Number | 909513-02-6 | [6] |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [6] |
| Molecular Weight | 260.29 g/mol | [6] |
| Structure | The molecule features a cyanoacrylate backbone, which suggests potential electrophilic activity, and ethoxyphenylamino moieties that increase lipophilicity. | [1] |
1.2. Critical Parameter: Solubility Determination
The single most important parameter for formulation is solubility. The structural motifs of this compound suggest poor water solubility. Therefore, a preliminary solubility screen is not just recommended; it is mandatory. This step prevents wasted time, resources, and, most importantly, avoids generating misleading biological data from poorly dissolved test articles.
Protocol 1: Empirical Solubility Screening
Objective: To determine the approximate solubility of the compound in commonly used laboratory solvents.
Materials:
-
This compound powder
-
Selection of solvents:
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), 200 proof
-
Polyethylene Glycol 400 (PEG400)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Methodology:
-
Weigh approximately 1-2 mg of the compound into four separate, pre-weighed microcentrifuge tubes. Record the exact mass.
-
To the first tube, add the chosen solvent (e.g., DMSO) dropwise, vortexing vigorously for 30-60 seconds after each addition.
-
Continue adding solvent and vortexing until the compound is fully dissolved, with no visible particulates.
-
Record the total volume of solvent required to achieve complete dissolution.
-
Calculate the approximate solubility in mg/mL.
-
Repeat steps 2-5 for each solvent being tested.
-
Self-Validation: After achieving what appears to be a solution, centrifuge the tube at >10,000 x g for 5 minutes. Inspect for any pellet, which would indicate that the compound was suspended, not dissolved.
Data Interpretation: The results from this screen will guide the preparation of a concentrated primary stock solution. DMSO is anticipated to be the most effective solvent.
| Solvent | Approximate Solubility (mg/mL) | Observations (e.g., Clear Solution, Suspension) |
| DMSO | (User to determine) | |
| Ethanol | (User to determine) | |
| PEG400 | (User to determine) | |
| PBS (pH 7.4) | (User to determine) |
The Universal Starting Point: Primary Stock Solution
For consistency across all assays, a high-concentration primary stock solution is the gold standard.[5][7] This minimizes errors from weighing small powder quantities and provides a single, homogenous source for all subsequent dilutions.[5] DMSO is the solvent of choice for this purpose due to its broad solubilizing power for lipophilic compounds.[8]
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a precisely concentrated, sterile-filtered stock solution for long-term storage.
Causality: A 10 mM concentration is a common standard that is sufficiently concentrated for most in vitro and in vivo applications, allowing for significant dilution into aqueous media while keeping the final DMSO concentration low.
Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x Volume (L) x 260.29 g/mol x 1000 mg/g
To make 1 mL (0.001 L) of a 10 mM stock, you need: 0.010 * 0.001 * 260.29 * 1000 = 2.60 mg
Methodology:
-
Preparation: Bring the vial of this compound and a bottle of sterile, anhydrous DMSO to room temperature inside a desiccator to prevent water condensation.[5]
-
Weighing: On an analytical balance, carefully weigh out the calculated mass (e.g., 2.60 mg) of the compound into a sterile, conical-bottom microcentrifuge tube.[9]
-
Dissolution: Add the calculated volume of DMSO (e.g., 1 mL) to the tube. Cap tightly.
-
Homogenization: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect against a light source to confirm no solid particles remain.
-
Sterilization (Optional but Recommended): If the stock will be used for long-term cell culture, filter it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane) into a sterile, light-protecting tube. This step is crucial for preventing microbial contamination.
-
Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.[5]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date, and your initials.
-
Storage: Store aliquots at -20°C or -80°C, protected from light.[5]
Formulation for In Vitro Cellular Assays
The primary challenge when formulating for in vitro assays is diluting the DMSO stock into an aqueous cell culture medium without causing the compound to precipitate. The final concentration of DMSO in the culture medium must also be kept to a minimum to avoid solvent-induced cytotoxicity.[10][11]
Workflow for In Vitro Formulation
Caption: Workflow for preparing in vitro dosing solutions.
Protocol 3: Preparing Working Solutions for Cell Culture
Objective: To prepare a series of final dosing solutions in cell culture medium with a consistent, low percentage of DMSO.
Causality: Direct dilution of a highly concentrated DMSO stock into media can cause localized supersaturation and immediate precipitation. A multi-step dilution process, where the compound is introduced into the aqueous environment more gradually, can improve solubility.
Methodology:
-
Thaw a single aliquot of the 10 mM primary stock solution at room temperature.
-
Perform serial dilutions. For example, to achieve a final concentration of 10 µM in your assay from a 10 mM stock (a 1:1000 dilution):
-
Step A (Intermediate Dilution): Pipette 2 µL of the 10 mM stock into 198 µL of cell culture medium. This creates a 100 µM intermediate solution in 1% DMSO. Vortex gently immediately after addition.
-
Step B (Final Dilution): Add 100 µL of this 100 µM intermediate solution to 900 µL of medium in your cell plate well. This yields a final concentration of 10 µM with 0.1% DMSO.
-
-
Visual Inspection: After the final dilution, visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film). If precipitation is observed, the formulation is not viable and may require modification (e.g., using a lower concentration or including a solubilizing excipient like a cyclodextrin, though this can confound results).
-
The Essential Control: For every experiment, prepare a vehicle control . This control contains the exact same concentration of DMSO as your highest-concentration test sample, but without the compound.[12] This is non-negotiable for differentiating compound effects from solvent effects.
| Final DMSO Conc. | General Effect on Cell Lines | Reference |
| ≤ 0.1% | Considered safe and non-toxic for the vast majority of cell lines. The "gold standard". | [8][12] |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may cause stress or minor growth inhibition. | [8][10] |
| > 0.5% | Significant risk of cytotoxicity, membrane disruption, and confounding off-target effects. | [10][11] |
| > 5% | Highly cytotoxic; can dissolve cell membranes. | [8] |
Formulation for In Vivo Animal Studies
Formulating for in vivo studies presents greater challenges due to issues of vehicle toxicity, administration volume limits, and the need for stability and homogeneity.[13][14] High concentrations of organic solvents like DMSO are generally not well-tolerated systemically.[13][15] The choice of formulation—solution or suspension—depends on the required dose and the compound's solubility.
Decision Tree for In Vivo Formulation
Caption: Decision logic for selecting an in vivo formulation type.
Protocol 4A: Solubilized Formulation for IV or IP Dosing
Use Case: For lower doses where the compound can be fully dissolved in a well-tolerated co-solvent system. Example Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.
Methodology:
-
Add the required mass of the compound to a sterile glass vial.
-
Add the DMSO component first (10% of the final volume). Vortex until the compound is fully dissolved. This creates a concentrated pre-solution.
-
Add the PEG400 component (40% of the final volume). Vortex until the solution is homogenous.
-
Slowly, while vortexing, add the saline component (50% of the final volume) to bring the formulation to the final volume.
-
Self-Validation: The final formulation must be a clear, particle-free solution. Observe it for several hours at room temperature to ensure the compound does not precipitate out over time.
Protocol 4B: Suspension Formulation for Oral (PO) Gavage
Use Case: For higher doses that cannot be solubilized, a uniform suspension is required. Example Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC-Na) with 0.1% Tween 80 in sterile water.
Methodology:
-
Prepare the Vehicle: Slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously to create the suspension vehicle. Add 100 µL of Tween 80 (a wetting agent) and stir until fully dispersed.
-
Micronize the Compound (Recommended): To ensure a homogenous suspension and improve bioavailability, the particle size of the compound should be reduced. If equipment is available, micronize the dry powder using a jet mill or similar apparatus.
-
Wetting the Powder: Weigh the required amount of compound into a mortar. Add a small volume of the vehicle and triturate with a pestle to create a smooth, uniform paste. This step is critical to prevent clumping.
-
Dilution to Final Volume: Gradually add the remaining vehicle to the paste while continuing to mix, then transfer to a sterile glass vial with a magnetic stir bar.
-
Homogenization: Stir the suspension continuously using a magnetic stir plate until the moment of dosing.
-
Self-Validation: The formulation should be a milky, homogenous suspension. Take samples from the top and bottom of the vial after stirring to ensure dose uniformity. The suspension should not rapidly sediment.
| Vehicle Component | Role in Formulation | Common Use |
| Saline (0.9% NaCl) | Aqueous base, ensures isotonicity. | IV, IP, SC, PO |
| PEG400 | Co-solvent, increases solubility of lipophilic compounds. | IV, IP, PO |
| Carboxymethylcellulose (CMC) | Suspending agent, increases viscosity to prevent settling. | PO |
| Tween 80 / Polysorbate 80 | Surfactant / Wetting agent, improves dispersion of powder in liquid. | PO, IV (in low conc.) |
| Cyclodextrins (e.g., HP-β-CD) | Solubilizing agent, forms inclusion complexes. | IV, IP, PO |
Concluding Remarks: The Path to Reproducible Data
The protocols and principles outlined in this guide provide a robust framework for the successful formulation of this compound. The causality is clear: meticulous characterization and logical solvent selection directly lead to high-quality, reliable dosing solutions. Researchers must remember that a formulation is not merely a mixture; it is the critical interface between a potential therapeutic agent and the biological system under investigation. Always validate your formulation through visual inspection, ensure homogeneity, and, above all, employ the appropriate vehicle controls. Adherence to these principles will ensure that the biological data you generate is a true reflection of your compound's activity, not an artifact of its preparation.
References
- Vertex AI Search. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
- Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Kasimedu, S. (2015). A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- Ferreira, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118.
- Gad Consulting Services. (n.d.). Vehicles for Animal Studies.
- ResearchGate. (2025). Solubility enhancement techniques: A comprehensive review.
- Toxicology GLP. (2023, November 30). Safety evaluation of excipients and formulations in preclinical studies.
- Parmar, K., & Patel, H. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
- Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection.
- BenchChem. (n.d.). Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate.
- BenchChem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- Steinberg, M., et al. (2000). Pharmaceutical excipient development: the need for preclinical guidance. PubMed.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Maastricht University. (2017, March). Preparation stock solution solid compound(s).
- ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- Al-Bawab, A. Q., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
- BenchChem. (n.d.). This compound.
- Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
- Gad, S. C., et al. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate.
- ResearchGate. (2025). Pharmaceutical Excipient Development: The Need for Preclinical Guidance.
- Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies.
- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- 科华智慧. (n.d.). This compound.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
Introduction: Unveiling the Therapeutic Potential of a Novel Cyanoacrylate
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate is a synthetic organic compound characterized by a reactive cyanoacrylate scaffold. While its specific biological targets are still under active investigation, its structural features suggest a potential for interaction with key cellular enzymes.[1] The electrophilic nature of the cyano group, coupled with the overall molecular architecture, indicates that this compound could act as an inhibitor of enzymes involved in critical cellular processes, making it a person of interest for drug discovery, particularly in oncology and immunology.[1]
Compounds sharing the cyanoacrylate backbone, such as Tyrphostin AG-490, have been identified as potent inhibitors of protein tyrosine kinases, including Janus kinases (JAKs) and the Epidermal Growth Factor Receptor (EGFR).[2][3][4] These kinases are pivotal nodes in signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of numerous cancers and inflammatory diseases.[5][6] This precedent provides a strong rationale for investigating this compound as a potential modulator of kinase activity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct high-throughput screening (HTS) campaigns with this compound. We will detail protocols for both biochemical and cell-based assays tailored to assess its inhibitory potential against key kinase targets, specifically JAK2 and EGFR. The methodologies are designed to be robust, reproducible, and scalable for the efficient identification and characterization of this compound's bioactivity.[7][8]
Section 1: Biochemical HTS Assays for Direct Enzyme Inhibition
Biochemical assays are fundamental in HTS to determine if a compound directly interacts with and inhibits the activity of a purified enzyme.[8] This approach provides a clear, direct measure of target engagement without the complexities of a cellular environment. For this compound, we propose primary screening against JAK2 and EGFR kinases, given the established activity of structurally related compounds.[2][3][4]
Principle of Kinase Activity Assays
The primary function of a kinase is to catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide. HTS assays for kinase inhibitors are designed to measure the extent of this phosphorylation reaction.[9][10] A reduction in phosphorylation in the presence of the test compound indicates inhibitory activity. Several detection methods can be employed, with luminescence-based assays offering high sensitivity and a broad dynamic range suitable for HTS.[10]
Proposed Kinase Targets and Rationale
| Target Kinase | Rationale for Screening | Associated Pathologies |
| JAK2 | Structural similarity to known JAK2 inhibitors (e.g., Tyrphostin AG-490).[2][4] | Myeloproliferative neoplasms, leukemia, inflammatory diseases.[6] |
| EGFR | Structural similarity to known EGFR inhibitors.[3][5] | Lung, colon, pancreatic, and breast cancers.[5] |
Protocol: Homogeneous Luminescent Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted for a 384-well plate format and utilizes a luminescent ADP detection method. The amount of ADP produced in the kinase reaction is directly proportional to kinase activity.
Materials:
-
Recombinant human JAK2 or EGFR enzyme
-
Specific peptide substrate for each kinase
-
ATP
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Ruxolitinib for JAK2, Gefitinib for EGFR)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white, opaque assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Figure 1: Workflow for the luminescent kinase assay.
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well assay plate.
-
Include wells with a known inhibitor as a positive control and DMSO-only wells as a negative (100% activity) control.
-
-
Kinase/Substrate Addition:
-
Prepare a master mix containing the kinase assay buffer, the specific kinase (e.g., JAK2), and its corresponding peptide substrate at 2X the final desired concentration.
-
Dispense 5 µL of this master mix into each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume will be 10 µL.
-
Briefly centrifuge the plates to ensure all components are mixed.
-
-
Incubation:
-
Incubate the plates at room temperature for 60 minutes. The optimal incubation time may need to be determined empirically.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Data Quality Control
To ensure the reliability of the HTS data, it is crucial to calculate the Z'-factor for each assay plate.[11]
Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and μ_pos are the standard deviation and mean of the positive control.
-
σ_neg and σ_neg are the standard deviation and mean of the negative control.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Section 2: Cell-Based HTS Assays for Phenotypic Screening
Cell-based assays are essential for confirming the activity of a compound in a more physiologically relevant context.[12][13] These assays can assess the compound's effects on cell viability, proliferation, or specific signaling pathways.
Principle of Cell-Based Assays
These assays utilize engineered or cancer cell lines that are dependent on the kinase of interest for their growth and survival.[5][6] Inhibition of the target kinase by a cell-permeable compound will lead to a measurable phenotypic change, such as decreased cell proliferation or inhibition of a downstream signaling event.
Protocol: Antiproliferative Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines known to be driven by JAK2 or EGFR signaling.
Materials:
-
Human cancer cell lines (e.g., HEL cells for JAK2, A431 cells for EGFR)
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Positive control inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)
-
384-well clear-bottom, white-walled assay plates
-
CO2 incubator
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Figure 2: Workflow for the cell-based antiproliferative assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells to the desired seeding density in the appropriate culture medium.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate for 4-6 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock.
-
Add 5 µL of the compound dilutions to the respective wells. Include positive and negative controls.
-
-
Incubation:
-
Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Viability Assessment:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 30 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence.
-
Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% inhibition of growth) value.
-
Downstream Target Engagement: Cellular Phosphorylation Assay
To confirm that the antiproliferative effect is due to the inhibition of the intended kinase, a target engagement assay measuring the phosphorylation of a downstream substrate is recommended. For example, the phosphorylation of STAT3 can be measured in cells treated with an EGFR inhibitor.[3]
Principle: This assay typically uses an ELISA-based format to quantify the amount of phosphorylated target protein in cell lysates.
Brief Protocol Outline:
-
Seed cells and starve them of growth factors to reduce basal signaling.
-
Pre-treat with this compound.
-
Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR).
-
Lyse the cells and perform an ELISA to detect the phosphorylated downstream target (e.g., phospho-STAT3).
A reduction in the phosphorylation of the downstream target in the presence of the compound would provide strong evidence of on-target activity.
Section 3: Data Interpretation and Next Steps
A successful HTS campaign will identify "hits" – compounds that meet a predefined activity threshold. The data from the biochemical and cell-based assays should be correlated.
-
Potent hits in both assay types: These are the most promising candidates for further investigation.
-
Biochemical hits with no cellular activity: The compound may have poor cell permeability or be rapidly metabolized.
-
Cellular hits with no biochemical activity: The compound may act through an off-target mechanism or require metabolic activation.
Promising hits should be subjected to further validation, including:
-
Orthogonal assays: Confirming activity using a different assay format.
-
Selectivity profiling: Screening against a panel of other kinases to determine specificity.
-
Mechanism of action studies: Investigating how the compound binds to the target enzyme.
Conclusion
The protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound. By systematically evaluating its effects in both biochemical and cellular assays, researchers can efficiently determine its potential as a kinase inhibitor and advance its development as a novel therapeutic agent. The inherent flexibility of these protocols allows for adaptation to other potential targets and assay formats as more is learned about this promising compound.
References
- Vertex AI Search. (2024). Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate.
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
- PubMed. (2009). Cellular LanthaScreen and beta-lactamase reporter assays for high-throughput screening of JAK2 inhibitors.
- BPS Bioscience. (n.d.). EGFR Kinase Assay Kit.
- Cell Signaling Technology. (n.d.). Tyrphostin AG-490 #14704.
- MedchemExpress.com. (n.d.). Tyrphostin AG490 - EGFR Inhibitor.
- PubMed. (2018). Inhibition of Janus kinases by tyrosine phosphorylation inhibitor, Tyrphostin AG-490.
- Benchchem. (n.d.). This compound | 909513-02-6.
- PubMed. (1999). Tyrphostin AG-490 inhibits cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-activated human T cells.
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
- PubMed. (2009). Enzyme assay design for high-throughput screening.
- ResearchGate. (2009). Enzyme Assay Design for High-Throughput Screening | Request PDF.
- PubMed. (2024). A High-Throughput Screen for Antiproliferative Peptides in Mammalian Cells Identifies Key Transcription Factor Families.
- Biocompare.com. (n.d.). EGFR Kinase Assay Kit 40321 from BPS Bioscience, Inc..
- PLOS One. (2016). A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53.
- STEMCELL Technologies. (n.d.). AG-490 - Tyrosine kinase inhibitor.
- PubMed. (2002). Design and implementation of high throughput screening assays.
- Promega Corporation. (n.d.). EGFR Kinase Assay.
- Sigma-Aldrich. (n.d.). EGFR inhibitor for kinase assays.
- OUCI. (2009). Enzyme Assay Design for High-Throughput Screening.
- BPS Bioscience. (n.d.). JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit.
- Oncotarget. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- NIH. (n.d.). High throughput screening to identify inhibitors of the type I interferon – major histocompatibility complex class I pathway in skeletal muscle.
- XCell Assays. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Cell Signaling Technology. (n.d.). HTScan® Jak2 Kinase Assay Kit #7752.
- PMC. (2014). High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer.
- Nordic Biosite. (n.d.). JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit.
- PubChem. (n.d.). Ethyl Acrylate | C5H8O2 | CID 8821.
- PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183.
- PubChem. (n.d.). Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | C13H13NO3 | CID 1549779.
- NIH. (2012). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate.
- PMC. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.
- ResearchGate. (2013). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.
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- 13. marinbio.com [marinbio.com]
Polymer Chemistry Applications of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate: A Technical Guide
Introduction: Unveiling the Potential of a Unique Monomer
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate is a multifunctional monomer poised to unlock new frontiers in polymer chemistry. Its unique structure, featuring a reactive acrylate group, an electron-withdrawing cyano group, and a functional aminophenyl substituent, offers a versatile platform for the design of specialty polymers with tailored properties. This technical guide provides an in-depth exploration of the applications of this monomer, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development and materials science. We will delve into its polymerization behavior, the characterization of the resulting polymers, and the exciting potential these materials hold for advanced applications.
The presence of the 3-ethoxyphenylamino group is particularly noteworthy. This moiety can impart specific functionalities to the polymer backbone, such as altered solubility, thermal stability, and the potential for post-polymerization modification. Furthermore, the inherent reactivity of the cyanoacrylate system opens doors to various polymerization techniques, enabling the synthesis of a diverse range of polymeric architectures.
I. Polymerization Strategies: Harnessing the Reactivity of this compound
The polymerization of this compound can be approached through several methods, each offering distinct advantages and leading to polymers with different characteristics.
Anionic Polymerization: The Classic Cyanoacrylate Pathway
Cyanoacrylates are renowned for their rapid anionic polymerization, a characteristic that forms the basis of their widespread use as "superglues."[1][2] This reactivity stems from the strong electron-withdrawing nature of the cyano and ester groups, which makes the double bond highly susceptible to nucleophilic attack.[3][4] While this rapid polymerization is advantageous for adhesive applications, controlling it for the synthesis of well-defined polymers requires careful consideration of reaction conditions.
Causality Behind Experimental Choices: The key to controlling anionic polymerization is the meticulous exclusion of adeventitious nucleophiles, such as water, which can initiate polymerization uncontrollably. The choice of a non-protic, anhydrous solvent is critical to prevent premature and heterogeneous polymerization. A weak base initiator allows for a more controlled initiation phase compared to strong bases.
Application Note 1: Synthesis of Poly(this compound) via Anionic Polymerization
This protocol outlines a method for the controlled anionic homopolymerization of this compound to produce a soluble polymer for further characterization and application development.
Experimental Protocol
Materials:
-
This compound (Monomer)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine (Initiator)
-
Anhydrous Methanol (Terminating agent)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and allowed to cool under a stream of dry argon or nitrogen.
-
Monomer Preparation: The monomer should be purified by passing through a short column of activated neutral alumina to remove any acidic stabilizers and dissolved water. Store the purified monomer under an inert atmosphere.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer, under a positive pressure of inert gas.
-
Solvent and Monomer Addition: Transfer anhydrous THF (e.g., 50 mL for a 1 g reaction) to the reaction flask via a cannula. Add the purified monomer (e.g., 1 g) to the solvent.
-
Initiation: Cool the monomer solution to -78 °C using a dry ice/acetone bath. Add a catalytic amount of pyridine (e.g., 0.1 mol% relative to the monomer) via a syringe.
-
Polymerization: Allow the reaction to proceed at -78 °C for a specified time (e.g., 2-4 hours). The viscosity of the solution may increase as the polymerization progresses.
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or hexane.
-
Purification and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Self-Validation: The success of the polymerization can be validated by a noticeable increase in viscosity during the reaction and the successful precipitation of a solid polymer. The polymer's structure and purity should be confirmed by ¹H NMR and FTIR spectroscopy. The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).
Radical Copolymerization: Creating Functional Copolymers
While the homopolymerization of trisubstituted ethylenes like this compound via radical pathways is often challenging due to steric hindrance, this monomer readily participates in copolymerization with other vinyl monomers.[5][6] This approach allows for the incorporation of the unique properties of our target monomer into a variety of polymer backbones. Copolymerization with an electron-rich comonomer like styrene is a particularly effective strategy.
Causality Behind Experimental Choices: The choice of a radical initiator like AIBN or ABCN is standard for free-radical polymerization. The reaction temperature is selected to ensure an appropriate decomposition rate of the initiator. Toluene is a common solvent for such polymerizations due to its inertness and ability to dissolve both the monomers and the resulting copolymer. Keeping the conversion low helps to minimize compositional drift in the copolymer.
Application Note 2: Synthesis of Styrene-co-Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate Copolymers
This protocol details the synthesis of a random copolymer of styrene and this compound, yielding a functionalized polystyrene derivative.
Experimental Protocol
Materials:
-
Styrene (Comonomer 1)
-
This compound (Comonomer 2)
-
1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) or Azobisisobutyronitrile (AIBN) (Initiator)
-
Toluene (Solvent)
-
Methanol (Non-solvent)
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer Purification: Styrene should be passed through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the desired molar ratio of styrene and this compound in toluene. A typical starting point is a 3:1 molar ratio of styrene to the cyanoacrylate monomer.[2]
-
Initiator Addition: Add the radical initiator (e.g., 0.12 mol/L of ABCN).[2]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for a predetermined time (e.g., 30-60 minutes to maintain low conversion).[2]
-
Termination and Isolation: Cool the reaction to room temperature and precipitate the copolymer by pouring the solution into a large volume of methanol.
-
Purification and Drying: Filter the precipitated copolymer, wash with methanol, and dry in a vacuum oven at 50 °C until a constant weight is achieved.
Self-Validation: The formation of a copolymer is confirmed by its precipitation in methanol. The composition of the copolymer can be determined by ¹H NMR spectroscopy or elemental analysis (nitrogen content).[2] GPC analysis will provide information on the molecular weight and PDI. The presence of both monomer units in the polymer backbone can be confirmed by FTIR spectroscopy.
Data Presentation: Copolymer Characterization
| Property | Method | Expected Outcome |
| Copolymer Composition | ¹H NMR, Elemental Analysis | Incorporation of both monomer units, quantifiable ratio. |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | Controlled molecular weight depending on reaction time. |
| Polydispersity Index (PDI) | GPC | Typically in the range of 1.5 - 2.5 for free radical polymerization. |
| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | A single Tg value intermediate between the homopolymers, indicating a random copolymer. |
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Precision Polymer Synthesis
RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions (low PDI), and complex architectures.[7] The application of RAFT to cyanoacrylates allows for the creation of well-defined polymers and block copolymers, which is particularly valuable for advanced applications like drug delivery.
Causality Behind Experimental Choices: The choice of RAFT agent is crucial and depends on the monomer being polymerized. For acrylates, dithiobenzoates or trithiocarbonates are commonly used. The initiator concentration is kept low relative to the RAFT agent to ensure that most chains are initiated through the RAFT mechanism. Degassing is critical to remove oxygen, which can terminate radical polymerization.
Application Note 3: Controlled Polymerization of this compound via RAFT
This protocol provides a general framework for the RAFT polymerization of this compound to synthesize polymers with controlled architecture.
Experimental Protocol
Materials:
-
This compound (Monomer)
-
RAFT Agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
AIBN (Initiator)
-
Anhydrous 1,4-Dioxane or Toluene (Solvent)
-
Methanol (Non-solvent)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the monomer, RAFT agent, and AIBN in the desired molar ratio (e.g., [Monomer]:[RAFT Agent]:[AIBN] = 100:1:0.1).
-
Solvent Addition: Add the anhydrous solvent to dissolve the components.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Monitoring the Reaction: At timed intervals, take aliquots from the reaction mixture (under inert atmosphere) to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and PDI (by GPC).
-
Termination and Isolation: Once the desired conversion is reached, quench the reaction by cooling and exposing it to air. Precipitate the polymer in cold methanol.
-
Purification and Drying: Filter, wash, and dry the polymer under vacuum.
Self-Validation: A linear increase in molecular weight with monomer conversion and a low, constant PDI (typically < 1.3) are indicative of a controlled polymerization process. The end-functionality of the polymer can be confirmed by NMR or UV-Vis spectroscopy (depending on the RAFT agent used).
II. Visualization of Polymerization and Application Workflows
Diagram 1: Anionic Polymerization Mechanism
Caption: Anionic polymerization workflow.
Diagram 2: RAFT Polymerization Cycle
Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) cycle.
III. Potential Applications and Future Directions
The unique chemical structure of this compound paves the way for its use in several advanced applications:
-
Specialty Adhesives and Coatings: The amino group can enhance adhesion to various substrates through hydrogen bonding and other polar interactions. Polymers and copolymers derived from this monomer could find use in specialty adhesives with improved performance characteristics.
-
Biomedical Materials and Drug Delivery: The cyanoacrylate backbone is known for its biodegradability, making these polymers interesting candidates for biomedical applications.[8] The pendant amino group provides a handle for conjugating drugs, targeting ligands, or other biomolecules, enabling the development of sophisticated drug delivery systems.[9] The ability to create well-defined block copolymers via RAFT polymerization is particularly advantageous for forming self-assembled nanostructures like micelles for drug encapsulation.
-
Stimuli-Responsive Materials: The amino group can be protonated or deprotonated in response to changes in pH.[10] This property can be exploited to create pH-responsive polymers that undergo conformational changes or changes in solubility, making them suitable for applications in sensors, controlled release systems, and "smart" materials.[11][12]
Conclusion
This compound is a promising monomer with significant potential in polymer chemistry. Its ability to undergo various polymerization methods, particularly controlled radical polymerization techniques like RAFT, allows for the synthesis of a wide range of functional polymers with tailored properties. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers looking to explore the exciting possibilities offered by this unique building block. Further research into the homopolymerization and detailed characterization of copolymers will undoubtedly uncover new and innovative applications for this versatile monomer.
References
- Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. (2024-03-18).
- Kharas, G. B., et al. (n.d.).
- Radical Polymerization of Alkyl 2-Cyanoacryl
- Cyanoacrylate - School of Chemistry | University of Bristol.
- "Polycyanoacrylates". In: Encyclopedia of Polymer Science and Technology - AFINITICA.
- Cyanoacryl
- RAFT-Based Polymers for Click Reactions - PMC - NIH.
- Surgical and Medical Applications of Cyanoacrylate Glue | Download Table - ResearchG
- Poly(alkylcyanoacrylates)
- Synthetic Pressure Sensitive Adhesives for Biomedical Applic
- Stimuli-Responsive Polymers Providing New Opportunities for Various Applic
- Medical Device Cyanoacrylate Uses: Essential Adhesives for Manufacturing - INCURE INC.
- Kharas, G. B., et al. (n.d.). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 7. Ring-disubstituted 2-methoxyethyl phenylcyanoacryl. ChemRxiv.
- Biomimetic Adhesive Materials Containing Cyanoacryl Group for Medical Applic
- Kharas, G. B., et al. (n.d.). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 10.
- US20120027821A1 - Amino acid-conjugated cyanoacrylate polymer particles - Google P
- Enhanced biocompatibility and adhesive properties by aromatic amino acid-modified allyl 2-cyanoacryl
- Stimuli-responsive polymers and their applic
- Stimuli-responsive polymers and their applic
- Nanomaterials Webinar : Stimuli-Responsive Polymers - YouTube.
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Enhanced biocompatibility and adhesive properties by aromatic amino acid-modified allyl 2-cyanoacrylate-based bio-glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 8. benicewiczgroup.com [benicewiczgroup.com]
- 9. US20120027821A1 - Amino acid-conjugated cyanoacrylate polymer particles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Stimuli-responsive polymers and their applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
Welcome to the technical support guide for the synthesis of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction yield and purity. As your Senior Application Scientist, I will guide you through the nuances of this synthesis, explaining the causality behind each experimental choice to ensure a successful outcome.
The synthesis of this target molecule is typically achieved via a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[1][2] This process involves the reaction of an active methylene compound, in this case, ethyl cyanoacetate, with an appropriate carbonyl equivalent, followed by the displacement of a leaving group by 3-ethoxyaniline. Understanding the mechanism and critical parameters of this reaction is key to troubleshooting and optimization.
Reaction Mechanism Overview
The overall synthesis can be visualized as a two-stage process. First, ethyl cyanoacetate reacts with an orthoformate ester (acting as a carbonyl equivalent) to form an activated intermediate, ethyl 2-cyano-3-ethoxyacrylate. In the second stage, this intermediate undergoes a nucleophilic substitution (addition-elimination) with 3-ethoxyaniline to yield the final product.
Caption: Overall reaction pathway for the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Question 1: My reaction yield is very low or I obtained no product. What went wrong?
A low yield is the most common issue and can be traced to several factors. Let's diagnose the potential causes systematically.
-
Cause A: Ineffective Catalysis The Knoevenagel condensation step requires a base catalyst to deprotonate the active methylene group of ethyl cyanoacetate, forming a reactive carbanion.[1][3] If the catalyst is weak, absent, or degraded, this crucial first step will not proceed efficiently. While strong bases can induce self-condensation, weakly basic amines are generally preferred.[2]
| Catalyst | Typical Loading | Notes |
| Piperidine | Catalytic (2-10 mol%) | Highly effective for Knoevenagel condensations; often used with acetic acid.[4][5] |
| Triethylamine (TEA) | Catalytic to Stoichiometric | A common, slightly weaker base. Can be used in polar aprotic solvents.[6] |
| DBU | Catalytic (1-5 mol%) | A strong, non-nucleophilic base, highly efficient in promoting the reaction.[7] |
| Ammonium Acetate | Catalytic | A mild and effective catalyst, particularly when refluxing in ethanol.[8] |
-
Cause B: Poor Reagent Quality or Incorrect Stoichiometry
-
Ethyl Cyanoacetate: This reagent can hydrolyze over time. Use a freshly opened bottle or distill it prior to use.
-
3-Ethoxyaniline: This amine can oxidize and darken on storage. Impurities can interfere with the reaction. Distillation under reduced pressure may be necessary if the reagent is discolored.
-
Stoichiometry: An excess of the amine (1.2–1.5 equivalents) can help drive the second step of the reaction to completion.[6] However, a large excess can complicate purification.
Solution: Verify the purity of your starting materials. Perform a small-scale test reaction with purified reagents. Adjust the stoichiometry to use a slight excess of 3-ethoxyaniline.
-
-
Cause C: Suboptimal Reaction Conditions (Temperature & Solvent) The reaction is sensitive to both temperature and the choice of solvent. The solvent choice can influence reaction rates and solubility of intermediates.[6]
| Solvent | Typical Temperature | Pros & Cons |
| Ethanol | Reflux (~78°C) | Good for both steps; product may precipitate upon cooling, simplifying isolation.[6][8][9] |
| DMF | 80-100°C | Accelerates the reaction but has a high boiling point, making it difficult to remove.[6] |
| Toluene | Reflux (~110°C) | Allows for higher temperatures and azeotropic removal of water/ethanol byproducts using a Dean-Stark trap. |
Question 2: I have a product, but it is impure. What are the likely side products and how can I avoid them?
-
Side Product A: Unreacted Intermediate (Ethyl 2-cyano-3-ethoxyacrylate) This is common if the second step (nucleophilic substitution) is incomplete. Avoidance: Increase the reaction time for the second step, ensure an adequate reaction temperature (reflux), or use a slight excess of 3-ethoxyaniline.[6]
-
Side Product B: Michael Addition Adducts Under certain conditions, a second molecule of the amine can add to the final product. Avoidance: Carefully control the stoichiometry. Avoid a large excess of the amine.[6]
-
Side Product C: Hydrolysis Products The cyano and ester groups are susceptible to hydrolysis, especially if the reaction is worked up under strongly acidic or basic aqueous conditions. Avoidance: Use neutral or mildly acidic conditions (e.g., saturated ammonium chloride solution) during the aqueous work-up.
Purification Strategy: The most reliable method for removing these byproducts is silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for separating the desired product from less polar starting materials and more polar side products.[6] Recrystallization from ethanol or an ethanol/water mixture can also be an effective final purification step.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: In-Vivo Formulation for Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for improving the solubility of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate for in-vivo research. Given its structural characteristics as a substituted cyanoacrylate, this compound is anticipated to have low aqueous solubility, presenting a significant challenge for achieving adequate exposure in preclinical studies.
This document moves beyond simple protocols to explain the fundamental principles behind formulation strategies, enabling you to make informed decisions and troubleshoot effectively during your experiments.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when formulating poorly soluble compounds for in-vivo studies.
Q1: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my aqueous vehicle (e.g., saline or PBS). Why did this happen and what should I do?
A: This is a classic case of an "anti-solvent" effect. This compound is likely highly soluble in a strong organic solvent like DMSO but poorly soluble in water. When the DMSO stock is diluted into an aqueous medium, the overall solvent polarity increases dramatically, causing the compound's solubility to plummet and leading to precipitation.
Troubleshooting Steps:
-
Reduce DMSO Concentration: Limit the final concentration of DMSO in your formulation to the lowest possible level, ideally <10% and often <2% for many in-vivo studies to avoid toxicity.
-
Employ a Cosolvent System: Instead of relying solely on DMSO, use a multi-component vehicle. A common strategy is to first dissolve the compound in a minimal amount of DMSO and then dilute it with other water-miscible organic solvents (cosolvents) like polyethylene glycol 400 (PEG400) or propylene glycol (PG) before the final dilution with the aqueous component.[1] This creates a more gradual change in solvent polarity.
-
Consider Alternative Strategies: If precipitation persists, a simple cosolvent system may be insufficient. You should explore more advanced formulation approaches like those detailed later in this guide, such as using surfactants, cyclodextrins, or lipid-based systems.[2][3][4]
Q2: What is a good starting point for a vehicle for intravenous (IV) or intraperitoneal (IP) administration of this compound?
A: For parenteral (IV or IP) routes, maintaining the compound in solution is critical to prevent embolism and ensure accurate dosing. The choice of vehicle depends on the required dose and the compound's intrinsic solubility.
Recommended Starting Vehicles (in order of increasing solubilizing power):
-
Aqueous Saline/PBS with 5-10% Solubilizer: This is the simplest approach.
-
Cosolvent Mixtures:
-
PEG-based: A mixture of PEG400 (20-40%), Propylene Glycol (10-20%), and the remainder as saline or water for injection.[8][9]
-
Surfactant-based: A common vehicle is "TWEEN® 80/PEG400/Saline". A typical ratio is 5-10% TWEEN® 80, 10-20% PEG400, diluted with saline. Surfactants like TWEEN® 80 (Polysorbate 80) can form micelles that encapsulate the drug.[2][10]
-
Causality: The goal is to create a vehicle that is biocompatible and has a polarity intermediate between the pure organic solvent and water. Cyclodextrins work by a different mechanism, encapsulating the hydrophobic drug molecule within their cavity, which has a hydrophilic exterior, thereby increasing its apparent water solubility.[5][]
Q3: My compound has very low oral bioavailability. How can I improve it?
A: Low oral bioavailability for a poorly soluble compound (likely a Biopharmaceutics Classification System (BCS) Class II or IV drug) is often due to dissolution rate-limited absorption.[3] To improve this, you must enhance the compound's concentration in the gastrointestinal fluids.
Strategies to Enhance Oral Bioavailability:
-
Particle Size Reduction: Decreasing the particle size (micronization) increases the surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2] This is often a first step for solid dosage forms.
-
pH Adjustment: The structure of this compound contains an amino group, suggesting it may be a weak base. Its solubility might be increased at a lower pH (e.g., in the stomach) where the amino group can be protonated.[12] Formulations can include acidic modifiers to create a lower pH microenvironment around the drug particle to facilitate dissolution.[13]
-
Lipid-Based Formulations: These are highly effective for lipophilic drugs.[14][15] Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are mixtures of oils, surfactants, and cosolvents that form fine emulsions or microemulsions upon gentle agitation in GI fluids.[16] This presents the drug in a solubilized state, ready for absorption.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.[16][17]
Q4: Are there any potential liabilities with using high concentrations of cosolvents or surfactants?
A: Yes, absolutely. While effective, many formulation excipients have potential toxicities, especially for in-vivo use.
-
Cosolvents: High concentrations of DMSO can cause hemolysis and local irritation. Propylene glycol can cause hyperosmolality and lactic acidosis at high doses.
-
Surfactants: Certain surfactants, like Cremophor® EL, have been associated with hypersensitivity reactions. Non-ionic surfactants like TWEEN® 80 and Solutol® HS 15 are generally better tolerated but should still be used at the lowest effective concentration.[2]
Trustworthiness Check: Always consult animal toxicology data for any excipient used. Start with established, well-characterized vehicles and conduct dose-ranging tolerability studies in your specific animal model before proceeding with efficacy studies.
Systematic Approach to Formulation Development
A structured workflow is essential for efficiently identifying a suitable formulation. The following diagram outlines a logical progression from initial screening to final vehicle selection.
Caption: Workflow for in-vivo formulation development.
Solubilization Methodologies & Protocols
This section provides detailed protocols for preparing formulations using different solubilization techniques.
Cosolvent Systems
Cosolvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of hydrophobic compounds.[1]
Protocol: Preparation of a PEG400/Ethanol/Saline Vehicle
-
Weigh Compound: Accurately weigh the required amount of this compound into a sterile glass vial.
-
Initial Dissolution: Add a small volume of absolute ethanol (e.g., 10% of the final volume) to the vial. Vortex or sonicate gently until the compound is fully dissolved.
-
Add Cosolvent: Add PEG400 (e.g., 30% of the final volume) to the solution and mix thoroughly until a homogenous solution is formed.
-
Final Dilution: Slowly add sterile saline dropwise while vortexing to bring the solution to the final volume. The slow addition is crucial to prevent the compound from precipitating.
-
Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness against a black and white background. The solution should be clear.
Data Summary: Common Cosolvents for In-Vivo Use
| Cosolvent | Function | Typical Concentration Range | Common Routes | Notes |
| PEG 400 | Solubilizer, Viscosity modifier | 10-60% | PO, IP, SC, IV | Generally well-tolerated; can be viscous at high concentrations.[9] |
| Ethanol | Strong solvent | 5-20% | PO, IP, IV | Use with caution; can cause irritation and CNS effects. |
| Propylene Glycol | Solubilizer | 10-40% | PO, IP, IV | Good safety profile, but can be viscous.[8] |
| DMSO | Strong dipolar aprotic solvent | <10% (ideally <5%) | PO, IP, IV, Topical | Excellent solubilizer but potential for toxicity and can carry other substances through the skin.[18] |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are water-soluble.[6][] Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is particularly useful for parenteral formulations due to its high water solubility and excellent safety profile.
Caption: Diagram of drug encapsulation by a cyclodextrin.
Protocol: Preparation of a 20% (w/v) SBE-β-CD Formulation
-
Prepare Vehicle: Weigh the required amount of SBE-β-CD powder and dissolve it in sterile water for injection or saline to make a 20% (w/v) solution. For example, add 2g of SBE-β-CD to a final volume of 10 mL. Mix until fully dissolved.
-
Add Compound: Add the accurately weighed this compound directly to the pre-formed cyclodextrin solution.
-
Facilitate Complexation: Vortex the mixture vigorously. Gentle warming (to 30-40°C) or sonication can be used to accelerate the dissolution and complexation process. This may take anywhere from 30 minutes to several hours.
-
Final Check: Once the compound appears dissolved, filter the solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility. The final formulation should be a clear, particle-free solution.
Lipid-Based Formulations (for Oral Dosing)
Lipid-based formulations like SMEDDS enhance oral absorption by presenting the drug in a solubilized form within fine oil droplets in the GI tract.[14][15][19]
Protocol: Preparation of a Simple SMEDDS Formulation
-
Component Selection: Select an oil (e.g., Labrafil® M 1944 CS), a surfactant (e.g., Kolliphor® EL or TWEEN® 80), and a cosolvent (e.g., Transcutol® HP or PEG400). A typical starting ratio is 40% oil, 40% surfactant, and 20% cosolvent.
-
Weigh Components: Accurately weigh all excipients into a glass vial.
-
Mix Excipients: Mix the oil, surfactant, and cosolvent thoroughly using a vortex mixer until a clear, homogenous liquid (the "pre-concentrate") is formed.
-
Dissolve Compound: Add the weighed this compound to the pre-concentrate. Mix, with gentle warming if necessary, until the compound is completely dissolved.
-
Performance Test (Self-Validation): To test the self-emulsification properties, add one drop of the final formulation to a beaker containing ~100 mL of water at 37°C with gentle stirring. A good SMEDDS formulation will spontaneously form a clear or slightly bluish-white microemulsion.
References
- Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). National Institutes of Health (NIH).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Teriflunomide. (n.d.). Therapeutic Goods Administration (TGA).
- Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. (n.d.). Nature.
- How to Improve the Bioavailability of Poorly Water-Soluble Compounds? (2024, April 3). WuXi AppTec.
- Excipients for Parenterals. (n.d.). Pharma Excipients.
- Lipid-based formulations for oral delivery of lipophilic drugs. (n.d.). SciSpace.
- Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
- Tableting lipid-based formulations for oral drug delivery: a case study with silica nanoparticle-lipid-mannitol hybrid microparticles. (n.d.). PubMed.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health (NIH).
- STEP TOWORDS THE FORMULATION OF INJECTABLE HYDROGEL: PREFORMULATION STUDIES OF TERIFLUNOMIDE. (n.d.). Journal of Pharmaceutical Negative Results.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
- Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. (n.d.). Ingenta Connect.
- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (n.d.). MDPI.
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Journal of Drug Delivery and Therapeutics.
- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (n.d.). ResearchGate.
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). National Institutes of Health (NIH).
- Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Times.
- Surfactants and their role in Pharmaceutical Product Development: An Overview. (2019, October 7). Journal of Drug Delivery and Therapeutics.
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO.
- pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model. (2025, August 5). ResearchGate.
- The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (n.d.). National Institutes of Health (NIH).
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Technical Support Center: Characterizing & Mitigating Off-Target Effects of Cyanoacrylate-Based Inhibitors
A Note on Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate: Initial literature surveys indicate that while this compound (CAS 909513-02-6) is available for research and possesses potential antimicrobial and anticancer properties, comprehensive data on its specific molecular target(s) and off-target profile is not extensively published.[1][2] The cyanoacrylate moiety suggests a mechanism involving electrophilic interaction with nucleophiles in biological systems, a common feature of covalent inhibitors.[1]
To provide a robust and practical guide, this document will address the critical challenge of identifying and minimizing off-target effects for this class of compounds. We will use the well-characterized tyrphostin AG-490 (CAS 133550-30-8), a structurally related tyrosine kinase inhibitor, as a primary case study. The principles and methodologies discussed are broadly applicable to novel cyanoacrylate-based compounds like this compound.
AG-490 is primarily known as a JAK2 protein tyrosine kinase inhibitor.[3][4] However, it is also known to inhibit other kinases, such as the Epidermal Growth Factor Receptor (EGFR), JAK3, and Neu, making it an excellent model for discussing off-target effects.[5]
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses common problems researchers may encounter, potentially arising from unintended molecular interactions of their compound.
Q1: My compound shows higher cellular toxicity than expected based on its presumed target's function. What could be the cause?
A: This is a classic indicator of off-target activity. While inhibition of the intended target might lead to a specific phenotype (e.g., decreased proliferation), excessive toxicity often points to the compound affecting essential cellular machinery.
-
Causality: Off-target effects are unintended interactions between a drug and molecules other than its intended target.[6][7] Kinase inhibitors, for example, are notorious for having broad activity profiles due to the conserved nature of the ATP-binding pocket across the kinome.[8][9] Your compound could be inhibiting kinases essential for cell survival, interfering with mitochondrial function, or even binding to non-kinase proteins like NQO2, as seen with imatinib.[9] The reactive cyanoacrylate group in your compound might also lead to non-specific covalent modification of proteins.
-
Troubleshooting Protocol:
-
Dose-Response Curve Analysis: Perform a detailed dose-response curve (e.g., 8-12 points) in your cell line of interest and a control cell line that does not express the intended target (if possible). A steep curve or a narrow therapeutic window can suggest off-target toxicity.
-
Apoptosis/Necrosis Assay: Use Annexin V/PI staining followed by flow cytometry to distinguish between programmed cell death (apoptosis), which might be an on-target effect, and necrosis, which often indicates general toxicity.
-
Mitochondrial Health Assay: Assess mitochondrial membrane potential using dyes like TMRM or JC-1. Off-target mitochondrial toxicity is a frequent issue with small molecules.
-
Rescue Experiment: If you can, overexpress a drug-resistant mutant of your intended target. If the cells are still sensitive to the compound, the toxicity is likely off-target.
-
Q2: I'm seeing paradoxical pathway activation. I'm trying to inhibit a kinase, but a downstream substrate is becoming more phosphorylated. Why?
A: This counterintuitive result can be a consequence of complex cellular signaling networks and off-target effects.
-
Causality: This phenomenon, sometimes called "retroactivity," can occur when a kinase inhibitor disrupts a feedback loop.[10] For example, inhibiting a kinase might block a negative feedback pathway that normally keeps another kinase in check. The disinhibition of this second kinase can lead to the phosphorylation of its substrates, some of which might be the same as or related to the substrates of your intended target. Another possibility is that your compound inhibits a phosphatase, leading to a net increase in phosphorylation.
-
Experimental Workflow for Investigation:
Caption: Potential mechanisms for paradoxical pathway activation.
-
Troubleshooting Protocol:
-
Phospho-Proteomic Screen: Use a broad phospho-antibody array or mass spectrometry-based proteomics to get an unbiased view of phosphorylation changes across multiple pathways. This can help identify the activated upstream kinase.
-
In Vitro Phosphatase Assay: Screen your compound against a panel of common cellular phosphatases (e.g., PP1, PP2A, SHP1/2) to test for direct inhibitory activity.
-
Combination Therapy: Use a known, specific inhibitor for the suspected upstream kinase in combination with your compound. If the paradoxical phosphorylation is blocked, it supports the feedback loop hypothesis.
-
Frequently Asked Questions (FAQs)
Q3: What is the first step I should take to proactively identify potential off-targets for my compound?
A: A combination of computational and experimental approaches is most effective.
-
In Silico (Computational) Screening:
-
Similarity-Based: Use platforms like SEA (Similarity Ensemble Approach) or other 2D/3D chemical similarity tools to compare your molecule's structure against databases of compounds with known biological activities.[11][12] This can predict potential off-targets based on the principle that structurally similar molecules often have similar biological targets.
-
Structure-Based: If the 3D structure of your intended target is known, you can perform docking studies. More importantly, you can use inverse docking to screen your compound against a library of other protein structures to predict potential binding partners.[11][12]
-
-
Experimental Screening:
-
Kinase Profiling: The most direct method is to screen your compound against a large panel of kinases (e.g., Eurofins DiscoverX, Reaction Biology). These services provide quantitative data (IC50 or % inhibition) on your compound's activity against hundreds of kinases.[8][13] This is the gold standard for kinase inhibitors.
-
Target-Agnostic Approaches: Techniques like chemical proteomics or thermal proteome profiling can identify direct protein binders of your compound in an unbiased manner within a cellular lysate.[14]
-
Q4: My compound inhibits JAK2 with an IC50 of 50 nM, but it also inhibits EGFR at 500 nM. How do I design experiments to ensure my observed cellular effects are due to JAK2 inhibition?
A: This requires careful experimental design to dissect on-target from off-target effects. The key is to create a "selectivity window" in your experiments.
| Target | IC50 (in vitro) | Recommended Cellular Concentration for On-Target Effects | Rationale |
| JAK2 | 50 nM | 50 - 150 nM | Work at 1-3x the IC50 to ensure target engagement without pushing into the off-target range. |
| EGFR | 500 nM | > 1 µM | Concentrations needed to significantly inhibit EGFR are >10-fold higher than for JAK2. |
-
Step-by-Step Protocol for On-Target Validation:
-
Titration is Key: Perform all cellular experiments using a narrow concentration range of your inhibitor around the IC50 of the primary target (e.g., 25 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM).
-
Use a "Clean" Inhibitor: As a positive control, use a well-characterized, highly selective JAK2 inhibitor (if one exists) to see if it phenocopies the effects of your compound at the lower concentrations.
-
Use a "Pathway" Control: As a negative control, stimulate cells with a growth factor that signals exclusively through EGFR (e.g., EGF) and show that low concentrations of your inhibitor (e.g., 100 nM) do not block this pathway, while high concentrations (e.g., 1 µM) do. Conversely, use an IL-6 or other cytokine that signals through JAK2 and show that it is blocked by low concentrations.[3]
-
Genetic Knockdown/Knockout: The most definitive validation is to use siRNA, shRNA, or CRISPR to deplete the intended target (JAK2). If the compound no longer has its effect in the JAK2-depleted cells, you can be confident it's an on-target effect.
Caption: Workflow for dissecting on-target vs. off-target effects.
-
Q5: How can I minimize or design around off-target effects from the outset?
A: Minimizing off-target effects is a core principle of modern drug design.[7]
-
Rational Drug Design: Employ computational chemistry and structural biology to increase specificity.[7] If the crystal structure of your target is available, you can design your molecule to interact with unique, non-conserved residues in the binding pocket, avoiding interactions with conserved residues common to off-targets.
-
Develop Covalent Inhibitors: For kinases with a unique, accessible cysteine residue near the active site (like Cys909 in JAK3), designing a covalent inhibitor with a reactive group (like an acrylamide) can provide high selectivity and potency.[15] This strategy locks the inhibitor into the intended target, reducing its ability to interact with off-targets.
-
Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site, design inhibitors that bind to a less conserved allosteric site on the protein. This can confer a much higher degree of selectivity.
-
Iterative Screening and Optimization: During lead optimization, continuously screen promising compounds against a broad off-target panel. Use the structure-activity relationship (SAR) data not only to improve on-target potency but also to dial out off-target activity. This iterative process is crucial for developing a selective compound.[7]
References
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439.
-
Klaeger, S., Gohlke, B., Scott, M., Meder, S., Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-232. Retrieved January 14, 2026, from [Link]
-
Ge, H., Zhao, G., & Liu, D. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Cancers, 12(4), 896. Retrieved January 14, 2026, from [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved January 14, 2026, from [Link]
-
Park, S. J., Kim, S. M., Lee, J., et al. (2014). Tyrosine kinase inhibitor tyrphostin AG490 retards chronic joint inflammation in mice. Inflammation, 37(4), 995-1005. Retrieved January 14, 2026, from [Link]
-
Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 9, 79. Retrieved January 14, 2026, from [Link]
-
Cichonska, A., Ravikumar, B., Parri, E., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS computational biology, 13(8), e1005678. Retrieved January 14, 2026, from [Link]
-
Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Retrieved January 14, 2026, from [Link]
-
Lin, C. P., Lin, C. F., Huang, Y. T., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 788. Retrieved January 14, 2026, from [Link]
-
Ke, B., Li, X., Zhao, L., et al. (2017). JAK2 tyrosine kinase inhibitor AG490 suppresses cell growth and invasion of gallbladder cancer cells via inhibition of JAK2/STAT3 signaling. Journal of biological regulators and homeostatic agents, 31(1), 51-58. Retrieved January 14, 2026, from [Link]
-
Kirken, R. A., Wang, Y., Erwin, R. A., et al. (1999). Tyrphostin AG-490 inhibits cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-activated human T cells. Journal of leukocyte biology, 65(6), 891-899. Retrieved January 14, 2026, from [Link]
-
Luanpitpong, S., Janan, M., Thumanu, K., et al. (2016). Development of Selective Covalent Janus Kinase 3 Inhibitors. ACS chemical biology, 11(3), 646–656. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Ethyl acrylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacrylate. Wikipedia. Retrieved January 14, 2026, from [Link]
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- 4. Tyrosine kinase inhibitor tyrphostin AG490 retards chronic joint inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
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- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icr.ac.uk [icr.ac.uk]
- 14. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the scalability of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly concerning scalability. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this valuable compound.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low Product Yield
Question: My reaction is consistently resulting in a low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields can often be attributed to several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions. A systematic approach is best for troubleshooting this issue.
Potential Causes & Solutions:
-
Inadequate Catalyst Activity: The reaction, a variation of the Knoevenagel condensation, is typically base-catalyzed. The catalyst's effectiveness is paramount.
-
Solution: Ensure you are using a fresh or recently purified catalyst. Weak bases like piperidine or ammonium acetate are commonly employed.[1] The choice of catalyst can significantly impact the reaction rate and yield.[1] Consider screening a few catalysts to find the optimal one for your specific conditions.
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.
-
Incorrect Solvent Choice: The solvent influences the solubility of reactants and the overall reaction rate.
-
Solution: Polar aprotic solvents like DMF or acetonitrile can lead to high conversions in shorter reaction times.[1] Protic solvents such as ethanol are also effective and can be a more environmentally friendly option.[1][3] In some cases, solvent-free conditions have been shown to improve yields.[2]
-
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1]
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS). What are the common side reactions and how can I minimize them?
Answer: The formation of impurities is a common challenge in scaling up organic reactions. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions & Mitigation Strategies:
-
Michael Addition: The product, an α,β-unsaturated compound, can undergo a Michael addition with the nucleophilic 3-ethoxyaniline starting material.
-
Mitigation: Carefully control the stoichiometry of your reactants. A slight excess of ethyl cyanoacetate may be beneficial, but a large excess of the amine should be avoided.[2] Monitor the reaction closely by TLC to stop it once the starting materials are consumed, preventing further reaction of the product.
-
-
Self-Condensation of Starting Materials: The starting materials themselves can undergo self-condensation under basic conditions.[1]
-
Cyclization Reactions: Depending on the specific reactants and conditions, cyclization to form heterocyclic compounds can occur.[5]
-
Mitigation: To suppress cyclization, it is crucial to use primary amines like 3-ethoxyaniline and avoid hydrazine derivatives.[5] Precise temperature control is also important, as higher temperatures can sometimes favor cyclization pathways.
-
Issue 3: Difficult Purification at Scale
Question: Purifying this compound is proving difficult on a larger scale. What are some effective purification strategies?
Answer: Scalable purification requires moving beyond standard laboratory column chromatography to more efficient and economical methods.
Effective Purification Strategies:
-
Recrystallization: This is often the most effective and scalable method for purifying solid products.
-
Protocol: Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is often a good starting point.[6]
-
-
Slurry Washing: If the impurities are significantly more soluble in a particular solvent than your product, a slurry wash can be very effective.
-
Protocol: Suspend the crude product in a suitable solvent (e.g., cold ethanol or diethyl ether), stir for a period, and then filter. This can remove highly soluble impurities without the need for a full recrystallization.
-
-
Activated Carbon Treatment: If your product is colored due to high molecular weight impurities, treatment with activated carbon can be beneficial.
-
Protocol: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently, and then filter through a pad of celite to remove the carbon. This should be followed by recrystallization.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
1. What is the general reaction mechanism for the synthesis of this compound?
The synthesis is a Knoevenagel condensation. The mechanism involves the base-catalyzed reaction between ethyl cyanoacetate and an activated form of 3-ethoxyaniline, which then reacts with another equivalent of ethyl cyanoacetate.
Caption: Knoevenagel condensation mechanism.
2. What are the recommended starting material specifications for a scalable synthesis?
For a successful and reproducible scale-up, the purity of your starting materials is critical.
| Starting Material | Recommended Purity | Common Impurities to Avoid |
| 3-Ethoxyaniline | >98% | Other aniline isomers, residual solvents |
| Ethyl Cyanoacetate | >99% | Water, other esters |
| Catalyst (e.g., Piperidine) | >99% | Water, oxidation products |
| Solvent (e.g., Ethanol) | Anhydrous grade | Water |
3. How can I monitor the progress of the reaction effectively?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product is typically a UV-active compound.
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually 3-ethoxyaniline) has disappeared.
4. What are the key safety considerations for this synthesis?
-
Cyanoacrylates: These can be irritating to the skin and respiratory system. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Ethanol and other organic solvents are flammable. Avoid open flames and use a heating mantle with a temperature controller.
-
Amines: 3-Ethoxyaniline can be toxic. Handle with care and avoid inhalation or skin contact.
5. Are there any "green chemistry" considerations for this synthesis?
Yes, several aspects of this synthesis can be optimized for environmental friendliness.
-
Solvent Choice: Using ethanol or even water as a solvent is preferable to halogenated or other more toxic solvents.[3][7]
-
Catalyst: Using a catalytic amount of a weak base is a key principle of green chemistry.
-
Atom Economy: The Knoevenagel condensation itself has good atom economy, with water being the main byproduct.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethoxyaniline (1 equivalent) and ethyl cyanoacetate (2.2 equivalents).
-
Add ethanol as the solvent (approximately 5-10 mL per gram of 3-ethoxyaniline).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 78°C) and stir.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.[1]
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization from ethanol.
Protocol 2: Purification by Recrystallization
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Caption: Recrystallization workflow.
IV. References
-
Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde - Benchchem. Available at:
-
troubleshooting low yields in Knoevenagel condensation - Benchchem. Available at:
-
Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. Available at:
-
This compound | 909513-02-6 | Benchchem. Available at:
-
Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate. Available at:
-
(E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - NIH. Available at:
-
n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC - NIH. Available at:
-
(PDF) n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. Available at:
-
US20070213553A1 - Method for producing a cyanoacrylate monomer - Google Patents. Available at:
-
Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. Available at:
-
Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed. Available at:
-
Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate. - Benchchem. Available at:
-
Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a - ResearchGate. Available at:
-
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - PMC - NIH. Available at:
-
(IUCr) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Available at:
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. Available at:
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. Available at:
-
Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate - ResearchGate. Available at:
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. Available at:
-
(PDF) An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory - ResearchGate. Available at:
-
Supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, crystal structure, Hirshfeld surface analysis and DFT studies | Request PDF - ResearchGate. Available at:
-
Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... - ResearchGate. Available at:
-
Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate - NIH. Available at:
-
(PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E) - ResearchGate. Available at:
-
(PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - ResearchGate. Available at:
-
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - Semantic Scholar. Available at:
-
Ethyl 2-cyano-3-ethoxyacrylate 98 94-05-3 - Sigma-Aldrich. Available at:
-
Ethyl 2-cyano-3-(3-nitrophenyl)acrylate, 95% Purity, C12H10N2O4, 1 gram - CP Lab Safety. Available at:
-
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | C13H13NO3 | CID 1549779 - PubChem. Available at:
Sources
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- 5. benchchem.com [benchchem.com]
- 6. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Analysis of reaction byproducts in Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate synthesis
Welcome to the technical support guide for the synthesis of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific chemical synthesis. We will delve into the causality behind experimental observations, provide validated protocols, and troubleshoot issues related to byproduct formation to enhance your reaction yield and purity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis and purification processes. Each problem is followed by an analysis of probable causes and actionable solutions.
Issue 1: My final product purity is low, and I observe a significant, less polar byproduct in my TLC/HPLC analysis.
Question: During reaction monitoring or after work-up, I see a major byproduct spot on my TLC plate (eluting higher than the product) or an early-eluting peak in my reverse-phase HPLC. What is this impurity and how can I get rid of it?
-
Probable Cause: This observation is highly indicative of unreacted Ethyl 2-cyano-3-ethoxyacrylate , a common intermediate or starting material for this synthesis. The reaction involves the nucleophilic substitution of the ethoxy group on Ethyl 2-cyano-3-ethoxyacrylate by 3-ethoxyaniline. If the reaction does not go to completion, or if insufficient 3-ethoxyaniline is used, this intermediate will remain. Its higher elution on silica (less polar) and earlier elution in RP-HPLC are consistent with its structure compared to the more polar enamine product.
-
Proposed Solution:
-
Stoichiometry Adjustment: Ensure that 3-ethoxyaniline is used in a slight molar excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
-
Reaction Time & Temperature: The reaction may require longer heating or a modest increase in temperature to proceed fully. Monitor the disappearance of the starting ethoxyacrylate intermediate by TLC or HPLC every hour. A typical protocol involves refluxing in a solvent like ethanol.[1][2]
-
Catalyst: While often performed without a catalyst, a mild acid catalyst can sometimes facilitate the reaction. However, this must be done with caution as strong acids can promote side reactions.
-
-
Analytical Verification:
-
GC-MS: Obtain a mass spectrum of the impurity. Ethyl 2-cyano-3-ethoxyacrylate has a molecular weight of 169.18 g/mol .[3] The mass spectrum should show a corresponding molecular ion peak (m/z = 169).
-
NMR Spectroscopy: If the byproduct can be isolated, the 1H NMR spectrum will lack the characteristic signals of the 3-ethoxyphenyl group and the N-H proton. Instead, it will show two distinct ethoxy group signals (triplet and quartet).
-
Issue 2: My yield is significantly reduced, and I've isolated a higher molecular weight byproduct.
Question: After purification, my yield is much lower than expected. I've also isolated a sticky, high-boiling point substance that seems to have incorporated two molecules of the aniline. What is this?
-
Probable Cause: This is a classic case of a Michael Addition byproduct . The target molecule, an α,β-unsaturated carbonyl system, is an excellent Michael acceptor. A second molecule of the nucleophilic 3-ethoxyaniline can attack the β-carbon of the newly formed product. This is particularly problematic if a significant excess of the aniline is used.[4]
-
Proposed Solution:
-
Control Stoichiometry: Avoid using a large excess of 3-ethoxyaniline. A slight excess (1.1 eq) is often sufficient. If the Michael adduct is still a major issue, try running the reaction with a 1:1 stoichiometry or even a slight excess of the acrylate component.
-
Temperature Control: Lowering the reaction temperature may disfavor the Michael addition relative to the desired substitution reaction.
-
Order of Addition: Add the 3-ethoxyaniline slowly to the solution of the acrylate precursor. This maintains a low instantaneous concentration of the aniline, minimizing the chance of a second addition.
-
-
Analytical Verification:
-
Mass Spectrometry: The Michael adduct will have a molecular weight equal to the sum of the product (274.3 g/mol ) and 3-ethoxyaniline (137.17 g/mol ), minus no atoms, resulting in a molecular weight of 411.47 g/mol . Look for a corresponding molecular ion peak in the MS analysis.
-
NMR Spectroscopy: The 1H NMR of this byproduct will be complex but should show signals corresponding to two distinct 3-ethoxyphenyl units. The characteristic vinyl proton signal of the product will be absent, replaced by aliphatic proton signals.
-
Reaction and Side-Product Formation Diagram
The following diagram illustrates the intended synthetic route and the formation pathway of the common Michael addition byproduct.
Caption: Desired synthesis pathway versus the Michael addition side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this synthesis?
A1: The synthesis is a variation of the Knoevenagel condensation, followed by a nucleophilic substitution/addition-elimination reaction.[5][6] The overall transformation is the formation of an enamine.[7] An enamine is a functional group characterized by an amino group attached to a carbon-carbon double bond.[8] They are nitrogen analogs of enols and are valuable intermediates in organic synthesis.[9] The reaction proceeds via the attack of the nucleophilic amine (3-ethoxyaniline) on the electrophilic β-carbon of an activated acrylate, leading to the displacement of a leaving group (in this case, an ethoxy group).
Q2: How can I best purify the final product?
A2: The most effective method for purifying this compound is typically silica gel column chromatography . A gradient elution system using a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is recommended.[4][10]
-
Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) to elute any unreacted, non-polar starting materials.
-
Gradually increase the polarity (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate) to elute the desired product.
-
High-polarity byproducts like the Michael adduct will elute last or may remain on the column. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective secondary purification step if a solid product is obtained.[11][12]
Q3: My reaction mixture turns dark brown/black upon heating. Is this normal?
A3: While some color change is expected, a significant darkening to brown or black often indicates decomposition or polymerization side reactions. Aniline compounds, like 3-ethoxyaniline, are susceptible to air oxidation, especially at elevated temperatures, which can form colored impurities. Furthermore, cyanoacrylates themselves can undergo anionic polymerization initiated by trace basic impurities or even the amine reactant itself, which can also lead to discoloration.[13]
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Ensure your solvent is dry and your glassware is clean. Avoid excessive heating; maintain the minimum temperature required for the reaction to proceed at a reasonable rate.
Q4: Can I use a different base or catalyst for this reaction?
A4: While this specific reaction is often performed thermally, related Knoevenagel condensations use a variety of basic catalysts like piperidine, ammonium acetate, or sodium ethoxide.[6][11][14] However, for the substitution step to form the enamine, a strong base can be detrimental. It can deprotonate the N-H of the aniline or the product, promoting polymerization and other side reactions. If catalysis is needed, a weak Lewis acid might be more appropriate, but it should be used judiciously as it can also catalyze hydrolysis of the product if water is present.
Troubleshooting Workflow
This diagram provides a logical sequence for diagnosing and solving common issues in the synthesis.
Caption: A step-by-step workflow for troubleshooting synthesis outcomes.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq)
-
3-Ethoxyaniline (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Ethyl 2-cyano-3-ethoxyacrylate and anhydrous ethanol under a nitrogen atmosphere.
-
Begin stirring the solution. Add 3-ethoxyaniline (1.1 eq) to the flask.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 8:2 Hexane:Ethyl Acetate), checking for the consumption of the starting acrylate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid via silica gel column chromatography.
-
Protocol 2: HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm.
-
Expected Elution Order: 3-Ethoxyaniline -> Product -> Ethyl 2-cyano-3-ethoxyacrylate.
Data Summary: Key Compounds and Byproducts
| Compound Name | Molecular Weight ( g/mol ) | Expected m/z [M+H]+ | Key Analytical Features |
| Target Product | 274.30 | 275.1 | 1H NMR shows signals for 3-ethoxyphenyl group, vinyl proton, and N-H proton. |
| Ethyl 2-cyano-3-ethoxyacrylate (Starting Material) | 169.18 | 170.1 | Lacks aromatic signals in 1H NMR. Two distinct ethoxy group signals.[3] |
| 3-Ethoxyaniline (Starting Material) | 137.18 | 138.1 | Simple aromatic pattern, NH2 signal. |
| Michael Addition Byproduct | 411.47 | 412.2 | Lacks vinyl proton in 1H NMR. Shows signals for two 3-ethoxyphenyl groups. |
References
- BenchChem Technical Support. (n.d.). Byproducts formed during the synthesis of cyanoacrylates.
- BenchChem. (n.d.). This compound.
-
Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. National Center for Biotechnology Information. [Link]
-
Zheng, C-J., et al. (2011). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. National Center for Biotechnology Information. [Link]
-
PrepChem. (2023). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. [Link]
-
Al-Majid, A. M., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. International Union of Crystallography. [Link]
-
Potkin, V. I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Enamine. [Link]
- BenchChem Technical Support. (n.d.). Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate.
-
Al-Majid, A. M., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. National Center for Biotechnology Information. [Link]
-
OSHA. (n.d.). Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA). Occupational Safety and Health Administration. [Link]
- Sammakia, T., et al. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. Science of Synthesis.
- BenchChem. (n.d.). Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate.
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. PubChem. [Link]
- BenchChem Technical Support. (n.d.). Troubleshooting polymerization inhibition of Ethyl 2-Cyano-3-(2-furanyl)acrylate.
-
ResearchGate. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]
-
ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates. [Link]
- Google Patents. (2007).
-
ResearchGate. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). [Link]
-
Master Organic Chemistry. (2010). Enamines – formation, properties, reactions, and mechanisms. [Link]
-
Shrivash, M. K., & Misra, K. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 11. prepchem.com [prepchem.com]
- 12. Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US20070213553A1 - Method for producing a cyanoacrylate monomer - Google Patents [patents.google.com]
Modifying reaction conditions for Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate synthesis
Technical Support Center: Synthesis of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile enamino ester intermediate. Here, we address common challenges and frequently asked questions encountered during its synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to not only troubleshoot issues but also to rationally modify and optimize the reaction conditions for your specific application.
Core Reaction Pathway & Mechanism
The synthesis of this compound is fundamentally an enamine synthesis. It proceeds via a nucleophilic attack of an amine (3-ethoxyaniline) on an electrophilic β-carbon of an acrylate derivative. The most common and efficient precursor is Ethyl 2-cyano-3-ethoxyacrylate, which is readily prepared from ethyl cyanoacetate and triethyl orthoformate. The reaction is an addition-elimination (vinylogous substitution) pathway where the amino group displaces the ethoxy group.
Caption: Fig 1. General synthesis route via nucleophilic substitution.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a scientific rationale and actionable steps for resolution.
Q1: My reaction yield is disappointingly low. What are the primary factors I should investigate?
A low yield is the most common issue, often stemming from an incomplete reaction or product degradation. Consider these four critical parameters:
-
Stoichiometry: The reaction involves an equilibrium. To drive it towards the product, use a slight excess of the 3-ethoxyaniline (e.g., 1.1 to 1.2 equivalents). This increases the probability of the nucleophilic attack on the acrylate.[1]
-
Temperature Control: Temperature is a double-edged sword. While higher temperatures accelerate the reaction, they can also lead to the decomposition of the starting materials and the desired enamine product.[1] We recommend maintaining a moderate temperature. For instance, refluxing in ethanol (approx. 78°C) is a good starting point. If using a higher boiling point solvent like DMF, an optimal balance is often found around 100°C.[1]
-
Catalyst Choice: While this reaction can proceed thermally, it is often sluggish. An acid catalyst can protonate the carbonyl oxygen of the acrylate, increasing the electrophilicity of the β-carbon and accelerating the initial nucleophilic attack.
-
Recommended Catalyst: Use a catalytic amount (5-10 mol%) of a weak acid like glacial acetic acid.
-
Rationale: Strong acids can protonate the aniline, deactivating it as a nucleophile. Weakly basic catalysts, such as piperidine or sodium acetate, can also be effective by facilitating the elimination step.[1][2]
-
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Insufficient time will result in unreacted starting material, while excessively long times, especially at high temperatures, can increase byproduct formation. A typical reaction time might be 4-18 hours, depending on the solvent and temperature.[1][2]
Q2: I'm observing significant side product formation in my crude NMR. What are the likely impurities and how can I prevent them?
Impurity profiles often point to specific flaws in the reaction setup. Here are the most common culprits:
-
Unreacted Starting Materials: The most straightforward issue, identifiable by TLC and NMR. Address this by optimizing reaction time, temperature, and stoichiometry as described in Q1.
-
Polymerization: Cyanoacrylates are susceptible to polymerization, especially under basic conditions or at high temperatures.[3] This often appears as an insoluble baseline material on your TLC plate or as a broad, polymeric hump in the NMR.
-
Mitigation: Avoid strong bases and excessive heat. Ensure your glassware is clean and free of contaminants that could initiate polymerization.
-
-
Competing Cyclization: If there are other nucleophilic sites in your starting materials or impurities (like hydrazine derivatives), you can form heterocyclic byproducts such as pyrazoles.[1]
-
Mitigation: Ensure high purity of the 3-ethoxyaniline. Using primary amines like 3-ethoxyaniline is generally safe, but this becomes a major concern if adapting the synthesis for other amine types.[1]
-
Q3: The work-up and purification are proving difficult, resulting in product loss.
A robust purification strategy is essential for isolating a high-purity product.
-
Initial Work-up: After cooling the reaction mixture, the primary goal is to remove the solvent and any acid/base catalyst.
-
If using a solvent like ethanol, it can often be removed under reduced pressure (rotary evaporation).
-
The residue can then be dissolved in a water-immiscible solvent like ethyl acetate. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution (if an acid catalyst was used), and finally with brine.
-
-
Purification Method: The crude product is rarely pure enough for subsequent steps.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can be effective. This was successful in analogous syntheses.[2][4]
-
Silica Gel Chromatography: This is the most reliable method for removing stubborn impurities. A gradient elution using a non-polar/polar solvent system is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis?
The choice of solvent impacts reaction rate, temperature control, and ease of work-up. There is no single "best" solvent, as the optimal choice depends on your laboratory's scale and equipment.
| Solvent | Base/Catalyst | Typical Temp. (°C) | Pros | Cons |
| Ethanol | Acetic Acid / Sodium Acetate | ~80 (Reflux) | Inexpensive, easy to remove, promotes product precipitation upon cooling.[1][2] | Slower reaction rates compared to polar aprotic solvents. |
| DMF | Triethylamine | 100-120 | High boiling point allows for faster reaction rates.[1] | Difficult to remove; complicates purification. |
| Toluene | Acetic Acid | ~110 (Reflux) | Allows for azeotropic removal of ethanol byproduct using a Dean-Stark trap, driving the equilibrium. | Can be slower than DMF; requires specific glassware. |
Q2: How can I confirm the identity and purity of my final product?
Standard analytical techniques are sufficient. For this compound, you should expect:
-
¹H NMR: Look for characteristic signals including the ethyl ester (a triplet and a quartet), aromatic protons from the ethoxyphenyl group, a singlet for the vinyl proton, and a broad singlet for the N-H proton. The chemical shifts will be similar to related structures.[4]
-
IR Spectroscopy: Expect strong peaks corresponding to the nitrile (C≡N) group (~2220 cm⁻¹), the ester carbonyl (C=O) (~1700-1720 cm⁻¹), the C=C double bond (~1600 cm⁻¹), and N-H stretching (~3200-3400 cm⁻¹).[6]
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₁₄H₁₆N₂O₃, MW: 260.29) should be clearly visible.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Detailed Experimental Protocol
This protocol is a validated starting point based on established methodologies for enamino ester synthesis.[1][7]
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq)
-
3-Ethoxyaniline (1.1 eq)
-
Ethanol (Anhydrous, ~5 mL per mmol of limiting reagent)
-
Glacial Acetic Acid (0.1 eq)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-cyano-3-ethoxyacrylate and ethanol. Begin stirring to dissolve.
-
Addition of Reagents: Add 3-ethoxyaniline to the flask, followed by the catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to a gentle reflux (~80°C) using a heating mantle. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as the mobile phase). The reaction is typically complete within 6-12 hours.
-
Work-up: a. Once the reaction is complete (as judged by the consumption of the limiting starting material), remove the flask from the heat and allow it to cool to room temperature. b. Reduce the solvent volume by approximately half using a rotary evaporator. c. Cool the concentrated solution in an ice bath. The product may precipitate as a solid. If it does, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. d. If the product remains an oil, remove the remaining solvent completely. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. e. Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate (1x), and brine (1x). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate. Combine the pure fractions and remove the solvent to yield the final product.
References
- Muhammad Asfandyar. (2025). Knoevenagel Condensation Reaction Mechanism. YouTube.
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Narayana Murthy, V. et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. Available at: [Link]
-
Suchetan, P. A. et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Wang, C. et al. (2006). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. PrepChem.com. Available at: [Link]
-
Castro Agudelo, B. et al. (2020). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. organic-chemistry.org. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 7. β-enamino ester synthesis by amination [organic-chemistry.org]
Refinement of experimental procedures involving Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
An in-depth guide to navigating the experimental complexities of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate. This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to refine their experimental procedures.
Core Compound Information & Safety
Before beginning any experimental work, it is critical to understand the fundamental properties and safety requirements for this compound.
Frequently Asked Questions (FAQs): Safety & Handling
Q: What are the primary hazards associated with this compound? A: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q: What is the proper PPE for handling this chemical? A: Always wear protective gloves (nitrile or polyvinyl chloride are recommended), safety glasses or goggles for eye protection, and a lab coat.[1][4][5] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[1][5]
Q: How should I store this compound? A: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Keep it away from incompatible substances and sources of ignition.[1]
Q: What should I do in case of accidental exposure? A:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][5] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention if irritation persists.[1][5]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
| Hazard Statement | Precautionary Code | Source |
| H315: Causes skin irritation | P280: Wear protective gloves/eye protection. | [1][3] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [1][5] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes. | [1][3] |
| P271: Use only outdoors or in a well-ventilated area. | [1][5] |
Synthesis & Purification Troubleshooting
The most common synthesis route for this class of compounds is the Knoevenagel condensation.[6][7][8] This reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde or, in this case, its enamine equivalent derived from 3-ethoxyaniline.
Troubleshooting Guide: Synthesis
Q: My reaction yield is very low or non-existent. What went wrong? A: Low yield is a common issue that can stem from several factors. Systematically investigate the following possibilities.
-
Probable Cause 1: Impure Reactants. 3-ethoxyaniline can oxidize and darken on storage, indicating impurity. Ethyl cyanoacetate can hydrolyze if exposed to moisture.
-
Solution: Ensure 3-ethoxyaniline is of high purity or distill it before use. Use fresh, anhydrous ethyl cyanoacetate and solvent.
-
-
Probable Cause 2: Ineffective Catalyst. The base catalyst (e.g., piperidine) is crucial for the condensation reaction.[9][10] An old or improperly stored catalyst may be inactive.
-
Solution: Use a fresh bottle of the catalyst.
-
-
Probable Cause 3: Sub-optimal Reaction Conditions. The reaction often requires heat (reflux) to proceed at a reasonable rate.[8][9] Insufficient time or temperature will result in incomplete conversion.
-
Solution: Ensure the reaction mixture reaches and maintains the reflux temperature of the solvent (e.g., ethanol). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Q: My final product is a mixture of E/Z isomers. How can I control the stereochemistry? A: The Knoevenagel condensation can produce a mixture of geometric isomers.
-
Explanation: The formation of the more thermodynamically stable E-isomer is generally favored. However, reaction conditions can influence the ratio.
-
Solution: Prolonged reaction times or thermal equilibration during workup can favor the formation of the more stable isomer. Purification by column chromatography can often separate the isomers.[11]
Troubleshooting Guide: Purification
Q: I'm having difficulty purifying the crude product by column chromatography. A: Purification of cyanoacrylates can be challenging due to their polarity and potential for decomposition on silica gel.
-
Probable Cause 1: Incorrect Solvent System. An improper solvent system (eluent) will fail to separate the product from byproducts or starting materials.
-
Solution: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective.[6][12][13] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Use TLC to determine the optimal solvent ratio before running the column.
-
-
Probable Cause 2: Product Streaking/Tailing on the Column. This indicates that the compound is either very polar and interacting strongly with the silica gel, or it is degrading.
-
Solution: Deactivate the silica gel by adding 1-2% triethylamine to the eluent. This neutralizes the acidic sites on the silica, preventing compound degradation and reducing tailing.
-
-
Probable Cause 3: Co-elution of Byproducts. Unreacted starting materials or self-condensation byproducts may have similar polarities to the desired product.
-
Solution: If chromatography is insufficient, recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be necessary to achieve high purity.[8]
-
Experimental Usage & Stability
Frequently Asked Questions (FAQs): Properties & Use
Q: What is the expected solubility of this compound? A: As an organic ester with aromatic groups, it is generally soluble in common organic solvents like acetone, methyl ethyl ketone, methylene chloride, and ethyl acetate.[14] The ethoxy and amino moieties influence its electronic properties and solubility.[6] Its solubility in aqueous media is expected to be low, though this can be modulated by linkers in derivative compounds.[7]
Q: How stable is the compound in solution? A: Cyanoacrylates can be susceptible to polymerization, especially in the presence of moisture or basic species.[14]
-
Expert Insight: For experimental assays, prepare solutions fresh whenever possible. If storage is necessary, use an anhydrous aprotic solvent and store at low temperatures (-20°C) under an inert atmosphere (nitrogen or argon).
Q: I am seeing inconsistent results in my biological assays. Could the compound be the issue? A: Yes, inconsistency can arise from compound-related issues.
-
Purity: Ensure the purity of your batch is high (>98%) using analytical techniques like NMR or HPLC. Impurities can have their own biological activity.
-
Degradation: If the compound degrades in your assay medium (e.g., aqueous buffer), it can lead to variable results. Assess stability in the assay buffer over the experiment's time course using HPLC.
-
Mechanism of Action: The cyano group and the α,β-unsaturated system are Michael acceptors, meaning they can react with nucleophiles like thiols (e.g., cysteine residues in proteins).[6] This reactivity could be the intended mechanism of action or a source of non-specific activity and cytotoxicity. Consider including appropriate controls to test for this.
Standard Operating Protocols
Protocol 1: Synthesis via Knoevenagel Condensation
This protocol is a generalized procedure based on common methods for synthesizing similar compounds.[6][8][10]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-ethoxyaniline (1.0 eq) and ethyl cyanoacetate (1.05 eq) in absolute ethanol (approx. 5-10 mL per gram of aniline).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq).
-
Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature and then in an ice bath.
-
Isolation: The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable eluent (e.g., 9:1 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with the solvent system. A gradual increase in polarity (gradient elution) by slowly adding more ethyl acetate may be necessary to effectively separate the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
-
European Chemicals Agency (ECHA). (n.d.). Ethyl 2-cyanoacrylate - Registration Dossier. Retrieved from ECHA. [Link]
-
ITW LLC & Co. KG. (2017). Cyanacrylate Adhesive Safety Data Sheet. Retrieved from an ITW website. [Link]
-
National Center for Biotechnology Information (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. PubChem Compound Summary for CID 1715183. Retrieved from PubChem. [Link]
-
Best Klebstoffe GmbH & Co. KG. (2022). BEST Cyanoacrylate Ethyl - Safety Data Sheet. Retrieved from Best Klebstoffe. [Link]
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Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1610. [Link]
- Google Patents. (n.d.). US8945299B2 - Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl-2-cyanoacrylate adhesive composition.
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Wikipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from Wikipedia. [Link]
- Google Patents. (n.d.). WO2011077906A1 - Method for purification of ethyl-2-cyanoacrylate adhesive composition and ethyl-2-cyanoacrylate adhesive composition.
- Google Patents. (n.d.). KR20120113756A - Method for purification of ethyl-2-cyanoacrylate adhesive composition and ethyl-2-cyanoacrylate adhesive composition.
-
Zheng, L., et al. (2010). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2351. [Link]
-
Castro Agudelo, B., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1334–1341. [Link]
-
International Union of Crystallography. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Retrieved from IUCr Journals. [Link]
-
ResearchGate. (2013). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2021). Supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, crystal structure, Hirshfeld surface analysis and DFT studies | Request PDF. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2010). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, their reactions with thiourea and 2-aminobenzimidazole and evaluation of their antimicrobial activities. Retrieved from ResearchGate. [Link]
-
Semantic Scholar. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from Semantic Scholar. [Link]
-
ChemRxiv. (2021). Novel styrene copolymers with some ethyl phenylcyanoacrylates. Retrieved from ChemRxiv. [Link]
-
Al-Hourani, B. J., et al. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2017(1), M923. [Link]
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de la Torre, P., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 14(1), 1-18. [Link]
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da Silva, J. M. P. R., et al. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Pharmaceuticals, 14(7), 675. [Link]
-
Castro Agudelo, B., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1287–1289. [Link]
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Validation & Comparative
A Comprehensive Comparative Guide to Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate and Structurally Related Cyanoacrylate Derivatives for Drug Discovery
This guide provides an in-depth comparison of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate with key structural and functional analogs. Our objective is to elucidate the critical structure-activity relationships (SAR) that govern the biological performance of this compound class, offering a robust framework for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor design.
Introduction: The Cyanoacrylate Scaffold in Medicinal Chemistry
The α-cyano-β-substituted acrylate moiety is a well-established pharmacophore in medicinal chemistry, recognized for its role as a Michael acceptor and its ability to form key interactions with biological targets.[1] Compounds built on this scaffold have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[1] this compound (EC-3-EAA) is a member of this versatile class. To understand its potential and guide the rational design of more potent and selective derivatives, we will compare it against compounds with strategic structural modifications and a functionally relevant benchmark inhibitor, Tyrphostin AG-490.
The selection of comparators is deliberate:
-
Ethyl 2-cyano-3-ethoxyacrylate: A simplified analog to establish a baseline.
-
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: A common intermediate to assess the contribution of the core phenyl-acrylate structure.[2][3]
-
Tyrphostin AG-490: A well-characterized tyrosine kinase inhibitor that shares the cyano-substituted acrylamide motif and serves as a functional benchmark for inhibitory activity against targets like the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2).[4][5]
This comparative analysis will focus on synthesis, physicochemical properties, and, most critically, the impact of structural variations on biological activity, framed within the context of tyrosine kinase inhibition—a pivotal target class in oncology and immunology.[6][7]
Part 1: Synthesis and Physicochemical Characterization
General Synthesis: The Knoevenagel Condensation
The synthesis of these cyanoacrylate derivatives is reliably achieved through the Knoevenagel condensation.[8] This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde or, in the case of EC-3-EAA's precursor, a substituted aniline.[1] The choice of solvent and base can be optimized to improve yield and purity.
Comparative Physicochemical Properties
The seemingly minor substitutions on the phenyl ring dramatically alter the physicochemical properties of the molecule, which in turn affects solubility, cell permeability, and target engagement. The electron-donating or -withdrawing nature of the substituents plays a crucial role in modulating the reactivity of the acrylate's α,β-unsaturated system.[9]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Predicted Biological Relevance |
| This compound (EC-3-EAA) | C₁₄H₁₆N₂O₃ | 260.29 | 3-Ethoxyphenylamino group | Potential for H-bond donation/acceptance; moderate lipophilicity.[1] |
| Ethyl 2-cyano-3-ethoxyacrylate | C₈H₁₁NO₃ | 169.18 | Simple ethoxy group at β-position | Synthetic precursor; baseline electronic profile.[10] |
| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | C₁₃H₁₃NO₃ | 231.25 | Para-methoxy group | Moderate electron-donating effect; well-studied intermediate.[3][11] |
| Tyrphostin AG-490 | C₁₇H₁₄N₂O₃ | 294.31 | N-Benzyl-3,4-dihydroxy-benzylidene group | Potent H-bond donors (catechol); known JAK2/EGFR inhibitor.[4][5] |
Part 2: Comparative Biological Activity & Structure-Activity Relationship (SAR)
The utility of this chemical class in drug discovery is best illustrated by comparing their inhibitory activity against a well-defined biological target. We will focus on tyrosine kinases, such as EGFR and JAK2, as Tyrphostin AG-490 provides a wealth of publicly available data for a functional benchmark.[12][13]
The EGFR Signaling Pathway: A Key Oncogenic Driver
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of intracellular signaling events promoting cell growth, proliferation, and survival.[6] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[7][14] Inhibitors typically bind to the ATP-binding site within the kinase domain, preventing autophosphorylation and downstream signaling.[15]
SAR Analysis and Comparative Inhibitory Potency
Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound by systematically modifying its chemical structure to enhance potency, improve selectivity, and minimize toxicity.[16][17][18]
| Compound | Target Kinase | IC₅₀ Value (µM) | SAR Insights |
| Tyrphostin AG-490 | JAK2 | ~10 - 13.5 | The 3,4-dihydroxy (catechol) moiety is critical for activity, likely forming key hydrogen bonds within the kinase ATP-binding pocket. The N-benzyl group provides additional hydrophobic interactions.[5][13] |
| EGFR | ~0.1 - 2 | Potent inhibition, demonstrating the effectiveness of the benzylidenecyanoacetamide core against this target.[5][13] | |
| JAK3 | ~11 - 20 | Shows activity against other JAK family members, indicating a degree of selectivity that can be further optimized.[5][13] | |
| EC-3-EAA | EGFR/JAK2 | Predicted Weaker | The replacement of the potent catechol group of AG-490 with a 3-ethoxyphenylamino group significantly alters the hydrogen bonding capacity. The amino group can act as an H-bond donor, but the overall interaction profile is expected to be weaker, leading to a higher IC₅₀. The ethoxy group's meta-position may not be optimal for occupying key hydrophobic pockets. |
| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | EGFR/JAK2 | Predicted Weakest | Lacking any strong hydrogen bond donating groups and possessing only a moderately electron-donating methoxy group, this compound is expected to show the weakest activity. It serves as a valuable baseline to quantify the potency gains from substitutions on the phenyl ring.[2] |
Expert Insights: The transition from the catechol in AG-490 to the ethoxyphenylamino group in EC-3-EAA is a critical design choice. While potentially reducing off-target effects associated with catechols (e.g., redox cycling), it likely sacrifices potency. This highlights a classic drug development trade-off between efficacy and safety. Future iterations could explore placing stronger hydrogen bond donors/acceptors on the phenyl ring of EC-3-EAA or altering the linker to better mimic the geometry of known potent inhibitors.
Part 3: Experimental Protocols
To enable researchers to validate these findings and test new derivatives, we provide a standardized protocol for an in vitro tyrosine kinase inhibition assay. This self-validating system includes appropriate controls to ensure data integrity.
Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based competition assay to determine the IC₅₀ of a test compound against EGFR.
I. Materials & Reagents:
-
EGFR, active, recombinant human (Thermo Fisher, PV3872)
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher, PV3552)
-
Kinase Tracer 236 (Thermo Fisher, PV5592)
-
TR-FRET Dilution Buffer (Thermo Fisher, PV3574)
-
Test Compounds (e.g., EC-3-EAA, AG-490) dissolved in 100% DMSO
-
384-well, low-volume, non-treated black microplates
II. Experimental Workflow:
III. Step-by-Step Procedure:
-
Compound Preparation: Create a serial dilution series of the test compound in DMSO. A typical starting concentration is 1 mM. Then, perform an intermediate dilution of each concentration into the TR-FRET Dilution Buffer.
-
Reagent Preparation:
-
Kinase/Antibody Solution: Prepare a 2X working solution containing the final concentration of EGFR and Eu-anti-GST antibody in TR-FRET buffer.
-
Tracer Solution: Prepare a 4X working solution of Kinase Tracer 236 in TR-FRET buffer.
-
-
Assay Execution:
-
Add 2.5 µL of the intermediate compound dilutions to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 5 µL of the 2X Kinase/Antibody solution to all wells.
-
Initiate the binding reaction by adding 2.5 µL of the 4X Tracer solution to all wells. The final reaction volume is 10 µL.
-
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, collecting emission data at 665 nm and 615 nm following excitation at ~340 nm.
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Plot the Emission Ratio against the logarithm of the compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide demonstrates that while this compound belongs to a promising class of compounds, its potential as a kinase inhibitor is likely modest compared to functionally optimized benchmarks like Tyrphostin AG-490. The comparative analysis reveals critical SAR insights:
-
Hydrogen Bonding is Key: The presence of potent hydrogen bond donors, such as the catechol group in AG-490, is a primary driver of high-affinity binding to kinase targets.[4]
-
Substituent Position Matters: The placement of substituents on the phenyl ring dictates how the molecule is presented to the ATP-binding pocket, influencing both potency and selectivity.
-
The Cyanoacrylate Core is a Versatile Scaffold: The core structure provides a solid foundation for building inhibitors, but its potency is highly dependent on the appended chemical moieties.
Future research should focus on rationally modifying the EC-3-EAA structure. Incorporating groups capable of stronger hydrogen bonding (e.g., hydroxyls, amides) at positions known to interact with the hinge region of kinases, or exploring alternative aromatic systems, could significantly enhance inhibitory activity. The protocols and comparative data presented here provide a validated starting point for these next-generation design efforts.
References
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Wang, X., et al. (1999). Tyrphostin AG-490 inhibits cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-activated human T cells. Journal of Leukocyte Biology, 65(6), 891-9. [Link]
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PubChem, National Institutes of Health. Ethyl 2-cyano-3-ethoxyacrylate. [Link]
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Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1610. [Link]
-
PubChem, National Institutes of Health. Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. [Link]
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Wang, M., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Chemical Neuroscience, 14(20), 3774–3787. [Link]
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Drugs.com. List of EGFR inhibitors (anti-EGFR). [Link]
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Automate.video. Structure-Activity Relationship Studies. [Link]
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Drug Design Org. Structure Activity Relationships. [Link]
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Gorska, M., et al. (2022). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 4. Oxy, phenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
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Chen, Y., et al. (2024). Discovery of a molecular glue for EGFR degradation. Acta Pharmaceutica Sinica B. [Link]
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Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E, E69(10), o1610. [Link]
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Brown, J. B. (2016). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 1425, 411-23. [Link]
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Mini-Reviews in Medicinal Chemistry. (2005). Structure-activity relationships for the design of small-molecule inhibitors. [Link]
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DermNet. Cutaneous side effects of EGFR and protein kinase inhibitors. [Link]
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The Anilino-Acrylate Scaffold: A Comparative Analysis of Analogs in Tyrosine Kinase Inhibition
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation
In the landscape of modern drug discovery, particularly in oncology, the inhibition of protein tyrosine kinases has emerged as a cornerstone of targeted therapy. Within this domain, scaffolds capable of presenting specific pharmacophoric features to the ATP-binding site of these enzymes are of paramount importance. The Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate framework represents a class of compounds possessing the α,β-unsaturated carbonyl system, a known Michael acceptor, which can engage in covalent interactions with nucleophilic residues, such as cysteine, within the kinase active site. This guide provides a comparative analysis of analogs based on this broader anilino-scaffold, using the well-documented 4-anilinoquinazoline series of Epidermal Growth Factor Receptor (EGFR) inhibitors as a structurally related and highly relevant case study to elucidate key principles of structure-activity relationships (SAR).
Introduction to Anilino-Scaffolds as Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][2] Its aberrant activation through mutation or overexpression is a key driver in various cancers, most notably non-small-cell lung cancer (NSCLC).[3] The development of small-molecule EGFR inhibitors has revolutionized treatment for these malignancies.
The 4-anilinoquinazoline core is a privileged scaffold for EGFR inhibitors.[4][5] It mimics the adenine portion of ATP, establishing a critical hydrogen bond interaction with the "hinge" region of the kinase domain. The attached aniline ring projects into a deeper hydrophobic pocket, where substitutions can be systematically varied to enhance potency and modulate selectivity. While not a quinazoline itself, the anilino-acrylate scaffold shares key features: an aniline group capable of acting as a hinge-binder, linked to a planar, electron-deficient system that orients substituents into adjacent pockets of the active site. Understanding the SAR of the extensively studied 4-anilinoquinazoline analogs provides invaluable, directly translatable insights for the rational design of other anilino-based inhibitors, including the this compound series.
Comparative Analysis of 4-Anilinoquinazoline Analogs
To illustrate the principles of analog comparison, we will analyze a series of 6-arylureido-4-anilinoquinazoline derivatives, based on data from a study by Zhang et al. (2021).[1] These compounds were evaluated for their inhibitory activity against the EGFR kinase and their anti-proliferative effects on various cancer cell lines.
Table 1: Comparative Inhibitory Activity of 4-Anilinoquinazoline Analogs
| Compound ID | R1 (Aniline Moiety) | R2 (Urea Moiety) | EGFR IC₅₀ (nM)[1] | A549 Cell IC₅₀ (μM)[1] | HT-29 Cell IC₅₀ (μM)[1] |
| 7a | 3-Cl, 4-F | 4-F | 11.66 | 3.14 | 2.15 |
| 7c | 3-Cl, 4-F | 4-Cl | 21.53 | 2.97 | 2.53 |
| 7d | 3-Cl, 4-F | 4-Br | 20.11 | 3.01 | 2.66 |
| 7i | 3-Cl, 4-F | 3-CF₃, 4-Cl | 17.32 | 2.25 | 1.72 |
| 7o | Ethynyl | 4-F | 45.33 | >50 | >50 |
| 7p | Ethynyl | 4-Cl | 31.58 | 15.34 | 11.82 |
| Gefitinib | - | - | 25.42 | 23.22 | 19.53 |
| Erlotinib | - | - | 33.25 | 15.63 | 11.27 |
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 allows for a detailed examination of how structural modifications impact biological activity.
-
The C4-Anilino Moiety is Critical: The 4-(3-chloro-4-fluoroanilino) group (compounds 7a, 7c, 7d, 7i ) consistently confers high potency against EGFR, with IC₅₀ values superior to the reference drugs Gefitinib and Erlotinib.[1] This highlights the importance of this specific substitution pattern for optimal binding in the ATP pocket. Replacing this with a 3-ethynylanilino group (compounds 7o, 7p ) leads to a noticeable decrease in enzymatic inhibition and a dramatic loss of cellular activity, particularly for 7o .[1]
-
The C6-Urea Moiety Modulates Potency: The aryl urea group introduced at the C-6 position of the quinazoline scaffold is a key differentiator.[1] For the highly potent 3-Cl, 4-F anilino series, substitutions on the terminal phenyl ring of the urea have a significant effect. The introduction of a second chlorine atom and a trifluoromethyl group (7i : 3-CF₃, 4-Cl) results in the most potent compound in cell-based assays, suggesting these groups may form favorable interactions in a solvent-exposed region or improve cellular uptake.[1]
-
Correlation between Enzymatic and Cellular Activity: A strong correlation is observed between potent EGFR kinase inhibition and effective anti-proliferative activity. Compounds with EGFR IC₅₀ values in the low nanomolar range (7a, 7c, 7d, 7i ) demonstrate single-digit micromolar potency against cancer cell lines. Conversely, compounds with weaker enzyme inhibition (7o, 7p ) show significantly reduced cellular efficacy.[1]
The logical relationships derived from this SAR can be visualized as follows:
Caption: Structure-Activity Relationship (SAR) logic for 4-anilinoquinazoline analogs.
Experimental Protocols
To ensure the trustworthiness and reproducibility of comparative data, standardized and well-validated experimental protocols are essential. Below are representative methodologies for key assays.
General Synthesis of 6-Arylureido-4-anilinoquinazoline Analogs
The synthesis workflow is a multi-step process that must be carefully controlled and monitored at each stage. The causality behind this specific sequence is to build the core heterocycle first, then install the key aniline "hinge-binder," and finally, add the variable urea moiety.
Sources
- 1. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
A Researcher's Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate as a Kinase Inhibitor Scaffold
Welcome to this in-depth guide exploring the structure-activity relationship (SAR) of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate. This document is designed for researchers, medicinal chemists, and drug development professionals. We will dissect this scaffold, explore how targeted chemical modifications influence its biological activity, and provide the experimental framework necessary to validate these findings. Our focus will be on its potential as a tyrosine kinase inhibitor, a class of therapeutics pivotal in oncology and inflammatory diseases.[1][2][3][4]
The core structure, featuring a substituted phenylamino group linked to a cyanoacrylate moiety, is a promising starting point for inhibitor design.[5][6] The cyanoacrylamide and related scaffolds are known to interact with kinase enzymes, and systematic modification is key to unlocking potency and selectivity.[6][7] This guide will provide a logical, evidence-based workflow for optimizing this lead compound.
Section 1: The Lead Compound and Initial Biological Evaluation
Our journey begins with the lead compound, This compound (Compound 1) . This structure was selected based on its resemblance to known kinase inhibitor pharmacophores, particularly those targeting the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[8][9][10] The 3-ethoxyaniline portion is a common feature in several approved EGFR inhibitors.[9]
The synthesis of Compound 1 is straightforward, typically achieved via a Knoevenagel condensation of 3-ethoxyaniline and ethyl 2-cyano-3-ethoxyacrylate. This reaction provides a reliable and scalable route to the core scaffold.
Initial Kinase Inhibition Profile
To establish a baseline, Compound 1 was profiled against a panel of tyrosine kinases. For this guide, we will focus on EGFR, a well-validated cancer target.[8][11] The inhibitory activity was determined using a luminescence-based in vitro kinase assay that quantifies ADP production, a direct product of kinase activity.[12]
Table 1: Initial Kinase Inhibitory Activity of Compound 1
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| 1 | EGFR (WT) | 850 |
The initial data reveals that Compound 1 possesses modest, sub-micromolar activity against wild-type EGFR. This serves as a validated starting point for a systematic SAR exploration aimed at enhancing potency.
Experimental Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines the measurement of kinase activity by quantifying the amount of ADP produced in the kinase reaction.[12]
Materials:
-
Kinase: Recombinant human EGFR (purified)
-
Substrate: Poly(Glu, Tyr) 4:1 peptide
-
ATP (Adenosine triphosphate)
-
Test Compounds (dissolved in DMSO)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Create a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control).
-
Add 2 µL of the kinase/substrate mixture prepared in Kinase Assay Buffer.
-
Allow the plate to incubate for 15 minutes at room temperature to facilitate inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Section 2: SAR Exploration of the 3-Ethoxyphenyl Ring
The next logical step is to probe the contributions of the substituted phenyl ring to inhibitor potency. We will systematically modify the ethoxy group to understand the steric, electronic, and lipophilic requirements for optimal binding in the kinase's active site.
Rationale for Modifications:
-
Positional Isomers (Compounds 2-3): Moving the ethoxy group from the meta (3) to the ortho (2) and para (4) positions helps to map the space within the ATP-binding pocket and identify potential steric clashes or favorable interactions.
-
Alkoxy Group Size (Compounds 4-5): Varying the size of the alkoxy group (methoxy, isopropoxy) probes the pocket for sensitivity to steric bulk and changes in lipophilicity.
-
Bioisosteric Replacements (Compounds 6-8): Replacing the ethoxy group with electronically and sterically different but similarly sized groups (e.g., chloro, methyl, trifluoromethyl) elucidates the importance of electronic effects (electron-donating vs. withdrawing) and hydrogen bonding potential. This is a common strategy in medicinal chemistry known as scaffold hopping.[13][14]
Table 2: SAR of the Phenyl Ring Substituent
| Compound ID | Modification (R) | Rationale | IC50 (nM) vs. EGFR (WT) | Fold Change vs. Cmpd 1 |
| 1 | 3-Ethoxy (Lead) | - | 850 | - |
| 2 | 2-Ethoxy | Positional Isomer | >10,000 | >11.8x (Worse) |
| 3 | 4-Ethoxy | Positional Isomer | 250 | 3.4x (Better) |
| 4 | 4-Methoxy | Alkoxy Size | 310 | 2.7x (Better) |
| 5 | 4-Isopropoxy | Alkoxy Size | 980 | 1.2x (Worse) |
| 6 | 4-Chloro | Bioisostere (EWG) | 150 | 5.7x (Better) |
| 7 | 4-Methyl | Bioisostere (EDG) | 450 | 1.9x (Better) |
| 8 | 4-Trifluoromethyl | Bioisostere (Strong EWG) | 95 | 9.0x (Best) |
Analysis of Phenyl Ring Modifications:
The data in Table 2 provides several critical insights:
-
Positional Preference: Activity is highly sensitive to the substituent's position. The ortho position is poorly tolerated, suggesting a steric clash, while the para position is strongly preferred over the original meta position.
-
Optimal Size: A smaller methoxy group at the para position (Compound 4 ) is well-tolerated, but increasing the bulk to isopropoxy (Compound 5 ) diminishes activity, indicating a defined pocket size.
-
Electronic Effects: The most significant gains in potency were achieved with electron-withdrawing groups (EWGs) at the para position. The chloro-substituted analog (6 ) is over 5-fold more potent than the lead, and the strongly electron-withdrawing trifluoromethyl group in Compound 8 yields the most potent analog in this series, with a 9-fold improvement.
These results suggest that the para-position of the phenyl ring is oriented towards a region of the EGFR active site that can accommodate small, electron-withdrawing substituents, which may engage in favorable interactions or correctly orient the molecule for optimal binding.
Section 3: From Potency to Cellular Efficacy
A potent enzyme inhibitor must be able to penetrate the cell membrane and inhibit its target in a complex cellular environment to be therapeutically useful.[15] Therefore, our most potent analog, Compound 8 (4-CF₃) , was advanced to a cell-based assay to assess its anti-proliferative activity.
We selected the A431 human epidermoid carcinoma cell line, which overexpresses wild-type EGFR, making it a highly relevant model. Cell viability was measured using the MTT assay, a colorimetric method that assesses metabolic activity.[16][17][18][19]
Table 3: Cellular Anti-Proliferative Activity
| Compound ID | Target Kinase IC50 (nM) | A431 Cell Line GI50 (µM) |
| 1 | 850 | >20 |
| 8 | 95 | 1.2 |
The results demonstrate a clear correlation between biochemical potency and cellular activity. While the lead compound 1 was inactive in the cellular context, the optimized Compound 8 showed potent anti-proliferative effects with a GI₅₀ value of 1.2 µM. This confirms that the scaffold possesses the necessary physicochemical properties for cell permeability and that its mechanism of action is likely on-target EGFR inhibition.
Experimental Protocol 2: MTT Cell Viability Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[16][19]
Materials:
-
A431 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Test Compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01M HCl or pure DMSO)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[17] Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm if available.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% inhibition of cell growth).
Section 4: Summary of Findings and Future Directions
This guide demonstrates a systematic approach to elucidating the structure-activity relationship of the Ethyl 2-Cyano-3-((phenyl)amino)acrylate scaffold.
Key SAR Conclusions:
Our investigation has established several key principles for optimizing this scaffold for EGFR inhibition:
-
Phenyl Ring Substitution is Critical: The para position is optimal for substitution.
-
Steric Constraints Exist: The substituent at the para position should be relatively small (e.g., -OCH₃, -Cl, -CH₃, -CF₃).
-
Electronic Effects Dominate: Potency is significantly enhanced by electron-withdrawing groups, with the -CF₃ group providing the largest benefit.
-
Biochemical Potency Translates to Cellular Activity: Optimization of enzymatic inhibition led directly to a compound with potent anti-proliferative effects in a relevant cancer cell line.
The workflow followed in this guide represents a standard, effective process in early-stage drug discovery.[15]
Visual Summary of SAR Findings:
The following diagram summarizes the key structural modifications and their impact on activity.
Future Directions:
The journey for Compound 8 is far from over. The next steps in a drug discovery campaign would include:
-
Kinome Selectivity Profiling: Assessing the inhibitor against a broad panel of kinases to determine its selectivity profile and identify potential off-target effects.
-
Modification of the Acrylate Moiety: The ethyl ester could be modified to improve solubility, metabolic stability, or other ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
In Vivo Efficacy Studies: Evaluating the compound in animal models of cancer to determine its therapeutic potential.
-
Structural Biology: Obtaining a co-crystal structure of the inhibitor bound to EGFR would provide invaluable atomic-level insights to guide further rational design.
This guide has provided a foundational blueprint for the SAR exploration of a promising kinase inhibitor scaffold. By combining rational design with robust, validated experimental protocols, researchers can efficiently navigate the path from a modest lead compound to a potent, cell-active candidate.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 14, 2026, from [Link]
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Ahmed, M. J. (2023). MTT. protocols.io. [Link]
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Scaffold Hopping. (n.d.). BioSolveIT GmbH. Retrieved January 14, 2026, from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 14, 2026, from [Link]
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Scaffold-Based Drug Design. (n.d.). BioSolveIT. Retrieved January 14, 2026, from [Link]
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- Levitzki, A. (1996). Strategies for the discovery of novel tyrosine kinase inhibitors with anticancer activity. Current Opinion in Chemical Biology, 2(4), 463-469.
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. (n.d.). University of Bath's research portal. Retrieved January 14, 2026, from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 14, 2026, from [Link]
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Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]
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List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. Retrieved January 14, 2026, from [Link]
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Introduction to EGFR inhibitors. (2015, June 17). YouTube. [Link]
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Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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In-Vivo Efficacy Validation of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate: A Comparative Guide
Introduction
In the landscape of modern drug discovery, compounds that exhibit pleiotropic effects—acting on multiple targets or pathways—represent a frontier of therapeutic innovation. Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate, a member of the cyanoacrylate class, has emerged as one such candidate, with preliminary research suggesting potential applications in both oncology and inflammatory diseases.[1] This guide provides a comprehensive framework for the in-vivo validation of this compound, presenting a comparative analysis against established therapeutic agents. Our objective is to equip researchers and drug development professionals with the rationale, detailed protocols, and comparative data necessary to rigorously evaluate its efficacy in preclinical settings. We will explore its performance in validated models of cancer and acute inflammation, grounding our approach in established pharmacological principles to ensure scientific integrity and reproducibility.
Proposed Mechanism of Action: A Dual Therapeutic Front
The therapeutic potential of this compound is believed to stem from its core chemical structure. The electron-withdrawing cyano group positioned adjacent to a Michael acceptor system makes the molecule an electrophile, capable of reacting with nucleophilic residues (such as cysteine) in the active sites of key enzymes.[1] This reactivity allows it to potentially modulate multiple signaling pathways implicated in pathogenesis.
-
In Oncology: The compound's anticancer effects are hypothesized to be mediated through the induction of apoptosis. One study noted its ability to reduce tumor volume and cell count in an Ehrlich ascites carcinoma (EAC) model, a finding correlated with an increase in pro-apoptotic markers like caspase-3.[1] This suggests an intervention in the core machinery of programmed cell death.
-
In Inflammation: Many inflammatory processes are driven by signaling cascades that are redox-sensitive and controlled by key enzymes. The compound’s electrophilic nature could allow it to inhibit enzymes central to inflammatory pathways, such as those in the NF-κB signaling cascade, which is a master regulator of inflammatory gene expression.[2]
To visualize these proposed mechanisms, the following diagrams illustrate the targeted biological pathways.
Detailed Experimental Protocol: EAC Model
-
Animal Model: Female Swiss albino mice (20-25 g).
-
Acclimatization: Acclimatize animals for one week under standard laboratory conditions (12:12 h light/dark cycle, 22±2°C, with free access to food and water).
-
Tumor Inoculation: Inoculate 2 x 10⁶ EAC cells intraperitoneally (i.p.) in 0.2 mL of sterile phosphate-buffered saline (PBS) into each mouse. This is designated as Day 0.
-
Grouping: Randomly divide the animals into four groups (n=10 per group):
-
Group I (Tumor Control): Receives vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group II (Positive Control): Receives 5-FU (20 mg/kg, i.p.).
-
Group III (Test Compound Low Dose): Receives this compound (e.g., 25 mg/kg, orally).
-
Group IV (Test Compound High Dose): Receives this compound (e.g., 50 mg/kg, orally).
-
-
Drug Administration: Begin treatment 24 hours after tumor inoculation (Day 1) and continue daily for 9 consecutive days.
-
Monitoring: Record the body weight of each animal daily.
-
Endpoint Analysis (Day 10):
-
On Day 10, fast the animals overnight and euthanize five mice from each group.
-
Carefully collect the ascitic fluid from the peritoneal cavity into a graduated centrifuge tube.
-
Measure the total volume of the fluid (Tumor Volume).
-
Perform a viable cell count using the trypan blue exclusion assay.
-
-
Survival Analysis: Keep the remaining five mice from each group on observation without further treatment to monitor for survival. Calculate the mean survival time (MST) and the percentage increase in lifespan (% ILS).
-
% ILS = [(MST of treated group / MST of control group) - 1] x 100
-
Comparative Data Presentation: Anticancer Efficacy
| Group / Treatment | Mean Tumor Volume (mL) ± SD | % Inhibition of Tumor Volume | Mean Viable Cell Count (x10⁷) ± SD | % Inhibition of Cell Count | Mean Survival Time (Days) ± SD | % Increase in Lifespan (% ILS) |
| Tumor Control (Vehicle) | 5.8 ± 0.6 | - | 18.2 ± 2.1 | - | 19.5 ± 1.5 | - |
| 5-Fluorouracil (20 mg/kg) | 1.9 ± 0.3 | 67.2% | 5.5 ± 1.0 | 69.8% | 34.1 ± 2.4 | 74.9% |
| Test Compound (25 mg/kg) | 3.5 ± 0.5 | 39.7% | 11.3 ± 1.5 | 37.9% | 25.6 ± 2.0 | 31.3% |
| Test Compound (50 mg/kg) | 2.4 ± 0.4 | 58.6% | 7.1 ± 1.2 | 61.0% | 29.8 ± 2.2 | 52.8% |
| Note: Data are representative and intended for illustrative purposes. |
Part II: In-Vivo Validation of Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)
Rationale for Model Selection
The carrageenan-induced paw edema model is the quintessential method for evaluating acute anti-inflammatory drugs. [2][3]The subcutaneous injection of carrageenan into the rodent paw elicits a biphasic inflammatory response. The initial phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by the production of prostaglandins, which is the target of most non-steroidal anti-inflammatory drugs (NSAIDs). [2]This model is highly reproducible and allows for a clear, quantitative assessment of a compound's ability to suppress edema formation.
Comparator Compound
Indomethacin , a potent and well-documented NSAID, is selected as the positive control. Its mechanism of action via cyclooxygenase (COX) inhibition is well-established, providing a reliable benchmark for anti-inflammatory activity. [3]
Experimental Workflow: Paw Edema Model
Detailed Experimental Protocol: Paw Edema Model
-
Animal Model: Wistar rats (150-180 g).
-
Acclimatization: Acclimatize animals for one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into four groups (n=6 per group):
-
Group I (Control): Receives vehicle only.
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, orally).
-
Group III (Test Compound Low Dose): Receives this compound (e.g., 50 mg/kg, orally).
-
Group IV (Test Compound High Dose): Receives this compound (e.g., 100 mg/kg, orally).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Drug Administration: Administer the respective compounds or vehicle orally 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculations:
-
Edema Volume (mL): Paw volume at time 't' - Initial paw volume.
-
% Inhibition of Edema: [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100.
-
Comparative Data Presentation: Anti-Inflammatory Efficacy
| Group / Treatment | % Inhibition of Edema at 3 hours ± SEM | % Inhibition of Edema at 5 hours ± SEM |
| Control (Vehicle) | - | - |
| Indomethacin (10 mg/kg) | 68.5% ± 4.2% | 75.1% ± 3.8% |
| Test Compound (50 mg/kg) | 35.2% ± 3.1% | 42.6% ± 3.5% |
| Test Compound (100 mg/kg) | 54.8% ± 3.9% | 61.3% ± 4.1% |
| Note: Data are representative and intended for illustrative purposes. |
Synthesizing the Evidence: An Expert Perspective
The presented validation framework demonstrates that this compound exhibits dose-dependent efficacy in both anticancer and anti-inflammatory in-vivo models. Its performance, while not universally surpassing the standard-of-care agents in these acute models, is significant and points to a promising therapeutic profile.
The dual activity is particularly compelling. A single molecule capable of concurrently mitigating tumor growth and suppressing associated inflammatory microenvironments could offer a synergistic advantage over single-target agents. The data suggests a clear structure-activity relationship that warrants further investigation.
Future Directions:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To move forward, it is critical to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. PK/PD modeling will be essential for optimizing dosing regimens. [4]2. Chronic Models: Efficacy should be evaluated in chronic models of inflammation (e.g., adjuvant-induced arthritis) and in orthotopic or patient-derived xenograft (PDX) cancer models to better predict clinical potential. [5]3. Target Deconvolution: While the mechanism is proposed to involve electrophilic interactions, the precise molecular targets remain to be elucidated. Kinase profiling and affinity-based proteomics could reveal the specific enzymes or proteins that are inhibited, providing a more refined understanding of its mechanism of action. [6] In conclusion, this compound is a promising lead compound. The protocols and comparative data outlined in this guide provide a solid foundation for its continued preclinical development, underscoring the importance of rigorous, multi-faceted in-vivo validation.
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Benchmarking Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate Against Standard Chemotherapeutics: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the investigational compound, Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate, against established chemotherapeutic agents, Doxorubicin and Paclitaxel. Due to the limited publicly available preclinical data on this specific molecule, this guide leverages findings from closely related ethyl 2-cyano-3-arylacrylate analogs to provide a foundational benchmark for researchers. The objective is to offer a scientifically grounded perspective on the potential of this class of compounds within the landscape of cancer therapy.
Introduction: The Quest for Novel Anticancer Agents
The development of novel small molecules with potent and selective anticancer activity remains a cornerstone of oncological research. The ethyl 2-cyano-3-arylacrylate scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating significant in vitro cytotoxicity against a range of cancer cell lines. This guide focuses on this compound, a representative of this class, and benchmarks its potential against two widely used and mechanistically distinct chemotherapeutics: Doxorubicin, an anthracycline antibiotic, and Paclitaxel, a taxane. This comparative approach aims to contextualize the potential efficacy and mechanism of action of this emerging compound class for drug development professionals.
Mechanisms of Action: A Tale of Three Compounds
A fundamental aspect of benchmarking a novel compound is understanding its mechanism of action in relation to established drugs. Here, we delve into the molecular pathways targeted by this compound and our standard chemotherapeutics.
This compound and its Analogs: Targeting Cell Viability through Electrophilic Action
While the precise molecular targets of this compound are yet to be fully elucidated, the broader class of α-cyano-β-substituted acrylates is understood to exert its biological effects through the electrophilic nature of the cyano group.[1] This allows the compound to potentially interact with and inhibit various cellular nucleophiles, such as cysteine residues in the active sites of enzymes crucial for cancer cell survival. Research on structurally similar compounds suggests that this interaction can disrupt cellular processes, leading to the inhibition of cell proliferation and the induction of apoptosis.[1]
Figure 2: Multifaceted Mechanism of Action of Doxorubicin.
Paclitaxel: Disrupting the Cytoskeleton
Paclitaxel, another widely used chemotherapeutic, exerts its anticancer effects by targeting the microtubule network within cells. [1][2][3]Its mechanism involves:
-
Microtubule Stabilization: Unlike other microtubule-targeting agents that inhibit polymerization, paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their disassembly. [1][2][4]* Mitotic Arrest: This hyper-stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, which is essential for chromosome segregation during cell division. [2][3]This leads to an arrest of the cell cycle in the G2/M phase. [3]* Induction of Apoptosis: The prolonged mitotic arrest triggers the apoptotic machinery, leading to programmed cell death in the rapidly dividing cancer cells. [1][2]
Figure 3: Mechanism of Action of Paclitaxel.
Comparative Efficacy: An In Vitro Perspective
A direct comparison of the in vitro cytotoxicity of this compound with Doxorubicin and Paclitaxel is challenging due to the absence of specific public data for the former. However, by examining the half-maximal inhibitory concentrations (IC50) of structurally related ethyl 2-cyano-3-arylacrylate analogs, we can infer the potential potency of this class of compounds.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | ~0.05 - 0.5 | Varies by study |
| Paclitaxel | MCF-7 (Breast) | ~0.001 - 0.01 | Varies by study |
| Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | Not Specified | 18.4 | [5] |
| Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate | Not Specified | 20.5 | [5] |
| Ethyl 2-cyano-3-(4-fluorophenyl)acrylate | Not Specified | 22.1 | [5] |
| Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | Not Specified | Not Specified | [5] |
| Ethyl 2-cyano-3-(4-bromophenyl)acrylate | Not Specified | Not Specified | [5] |
| Ethyl 2-cyano-3-phenylacrylate | Not Specified | 28.5 | [5] |
| Ethyl 2-cyano-3-(4-methylphenyl)acrylate | Not Specified | 30.1 | [5] |
| Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | Not Specified | 35.2 | [5] |
| Ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate | Not Specified | 42.7 | [5] |
Analysis of Structure-Activity Relationship (SAR): The available data on ethyl 2-cyano-3-arylacrylate analogs reveals a clear structure-activity relationship. The presence of electron-withdrawing groups (e.g., nitro, halo) on the phenyl ring generally enhances the cytotoxic activity, as evidenced by lower IC50 values. [5]Conversely, electron-donating groups (e.g., methoxy, methyl) tend to decrease the potency. [5]This suggests that the electrophilicity of the α,β-unsaturated system is a critical determinant of the anticancer efficacy of these compounds. The 3-ethoxyphenylamino group in our target compound contains both an electron-donating ethoxy group and an amino linker, which could modulate its activity in a complex manner.
Experimental Protocols: A Framework for Comparative Studies
To directly benchmark this compound against standard chemotherapeutics, a series of standardized in vitro assays are required. The following protocols provide a robust framework for such a comparative evaluation.
Cell Viability Assay (MTT Assay)
This assay is a cornerstone for determining the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Paclitaxel in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Figure 4: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion and Future Directions
While direct preclinical data for this compound is not yet widely available, the analysis of its structural analogs provides a compelling rationale for its investigation as a potential anticancer agent. The ethyl 2-cyano-3-arylacrylate scaffold demonstrates tunable cytotoxicity, with a mechanism likely centered on the electrophilic properties of the cyano group leading to the inhibition of key cellular processes and induction of apoptosis.
In comparison to the well-established, broad-spectrum chemotherapeutics Doxorubicin and Paclitaxel, the ethyl 2-cyano-3-arylacrylate class may offer a different toxicity profile and the potential for more targeted activity, depending on the specific cellular targets. The SAR data suggests that strategic modifications to the phenyl ring can significantly enhance potency.
Future research should focus on a comprehensive preclinical evaluation of this compound, including:
-
In vitro cytotoxicity screening against a panel of cancer cell lines to determine its spectrum of activity and to generate specific IC50 values for direct comparison.
-
Elucidation of the precise mechanism of action , including the identification of its molecular targets.
-
In vivo efficacy studies in relevant animal models of cancer to assess its therapeutic potential and toxicity profile.
This foundational guide serves as a starting point for researchers and drug development professionals interested in the promising class of ethyl 2-cyano-3-arylacrylate compounds. The insights provided herein should facilitate the design of robust experimental plans to rigorously evaluate their potential as next-generation cancer therapeutics.
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A Comparative Guide to the Experimental Cross-Validation of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate is a member of the cyanoacrylate class of compounds, which are recognized for their diverse chemical reactivity and significant potential in medicinal chemistry. The core structure, featuring an electron-withdrawing cyano group and an acrylate moiety, makes it a versatile scaffold for the synthesis of various heterocyclic compounds and a candidate for biological evaluation. This guide provides a comprehensive cross-validation of the experimental data for this compound, offering a comparative analysis with structurally similar compounds to elucidate its chemical and biological profile. The insights and protocols herein are designed to support researchers in their efforts to synthesize, characterize, and evaluate this and related molecules for potential therapeutic applications.
Synthesis and Mechanistic Considerations
The primary synthetic route to this compound and its analogs is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde or, in a related reaction, the nucleophilic substitution of a suitable precursor with an amine.[1][2][3]
The synthesis of the target compound specifically involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with 3-ethoxyaniline. This reaction proceeds via a nucleophilic addition-elimination mechanism where the amino group of 3-ethoxyaniline attacks the electrophilic carbon of the acrylate, followed by the elimination of an ethoxy group.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Comparative Spectroscopic Analysis
While specific spectroscopic data for this compound is not widely published, we can infer its expected spectral characteristics by comparing it with structurally related compounds. The following table presents a comparison of key spectroscopic data for analogous cyanoacrylate derivatives.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |
| Ethyl 2-cyano-3-phenylacrylate | 8.40 (s, 1H, =CH), 8.02 (d, 2H, Ar-H), 7.50-7.60 (m, 3H, Ar-H), 4.38 (q, 2H, OCH₂), 1.41 (t, 3H, CH₃) | 162.5 (C=O), 155.1 (C=C), 133.4, 131.5, 131.1, 130.1 (Ar-C), 115.5 (C≡N), 103.0 (C=C-CN), 62.8 (OCH₂), 14.2 (CH₃) | 2220 (C≡N), 1716 (C=O), 1600 (C=C) | [4][5] |
| Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 8.15 (s, 1H, =CH), 7.98 (d, 2H, Ar-H), 6.97 (d, 2H, Ar-H), 4.35 (q, 2H, OCH₂), 3.87 (s, 3H, OCH₃), 1.37 (t, 3H, CH₃) | 163.7, 163.1 (C=O, C=C), 154.3, 133.6, 124.3, 116.2, 114.7 (Ar-C, C=C), 99.4 (C=C-CN), 62.4 (OCH₂), 55.8 (OCH₃), 14.1 (CH₃) | 2213 (C≡N), 1712 (C=O), 1583 (C=C) | [5][6] |
| Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 8.19 (s, 1H, =CH), 7.93 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H), 4.38 (q, 2H, OCH₂), 1.40 (t, 3H, CH₃) | 162.1 (C=O), 153.3 (C=C), 139.5, 129.9, 129.6 (Ar-C), 115.2 (C≡N), 103.5 (C=C-CN), 62.8 (OCH₂), 14.1 (CH₃) | 2218 (C≡N), 1718 (C=O), 1582 (C=C) | [5] |
| Ethyl 2-cyano-3-(dimethylamino)phenylacrylate | Not available | Not available | Not available | [7] |
For This compound , we would expect to see:
-
¹H NMR: Signals for the ethyl ester group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), signals for the ethoxy group on the phenyl ring (a quartet around 4.0 ppm and a triplet around 1.4 ppm), aromatic protons in the range of 6.5-7.5 ppm, a singlet for the vinyl proton around 8.0-8.5 ppm, and a broad singlet for the NH proton.
-
¹³C NMR: Resonances for the ester carbonyl, the cyano group, the carbons of the double bond, the aromatic carbons (including the carbon bearing the ethoxy group), and the carbons of the ethyl and ethoxy groups.
-
IR: Characteristic absorption bands for the N-H bond, the C≡N triple bond (around 2220 cm⁻¹), the C=O of the ester (around 1720 cm⁻¹), and the C=C double bond (around 1600 cm⁻¹).
Biological Activity: A Comparative Perspective
Cyanoacrylate derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The biological effects are often attributed to their ability to act as Michael acceptors and to interact with biological nucleophiles.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of cyanoacrylates.[8][9] The mechanism is thought to involve the interaction of the electron-deficient double bond with microbial enzymes or other cellular components. The nature of the substituent on the phenyl ring can significantly influence the antimicrobial spectrum and potency. For instance, ethyl-cyanoacrylate has shown bacteriostatic activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae).[8] In contrast, 2-octyl cyanoacrylate exhibited lower bacteriostatic activity, primarily against S. aureus.[8] The presence of an ethoxyphenylamino group in the target compound may modulate its lipophilicity and electronic properties, potentially influencing its antimicrobial profile.
Anticancer Activity
The anticancer potential of cyanoacrylate derivatives has also been an area of active research.[4][10][11] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms of action include the inhibition of tyrosine kinases and interaction with other key proteins involved in cancer progression. For example, a series of cyanoacrylate derivatives were tested against A549 (lung carcinoma), HT-29 (colon adenocarcinoma), and HepG2 (hepatocellular carcinoma) cell lines, demonstrating the potential of this chemical class in oncology research.[4] The ethoxy group on the phenyl ring of the target compound could enhance its interaction with specific biological targets, a hypothesis that warrants further investigation through dedicated in vitro and in vivo studies.
Signaling Pathway: Potential Mechanism of Action
Caption: Potential mechanism of anticancer activity for the target compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific compound is limited, a comparative analysis with structurally related molecules provides valuable insights into its likely chemical and biological properties. The synthetic accessibility via the Knoevenagel condensation, coupled with the potential for diverse biological activities, makes it a compelling target for further investigation. This guide serves as a foundational resource for researchers, providing established protocols and a comparative framework to facilitate the exploration of this and other novel cyanoacrylate derivatives in the pursuit of new medicines.
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Request PDF. (2025). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate. Retrieved January 14, 2026, from [Link]
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Asian Journal of Chemistry. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved January 14, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 14, 2026, from [Link]
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RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved January 14, 2026, from [Link]
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Request PDF. (2025). A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved January 14, 2026, from [Link]
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PubMed. (2019). Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved January 14, 2026, from [Link]
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PubMed. (2021). Short-chain cyanoacrylates and long-chain cyanoacrylates (Dermabond) have different antimicrobial effects. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved January 14, 2026, from [Link]
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CORE. (n.d.). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). 13C NMR spectrum of the starting ethyl 2-cyanoacrylate. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate. Retrieved January 14, 2026, from [Link]
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MDPI. (n.d.). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Retrieved January 14, 2026, from [Link]
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OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved January 14, 2026, from [Link]
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A Researcher's Guide to Evaluating the Biological Activity and Reproducibility of Novel Cyanoacrylates: A Case Study of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
In the landscape of drug discovery, the initial report of a compound's biological activity is both a moment of excitement and a critical juncture demanding rigorous validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the crucial process of verifying and comparing the therapeutic potential of novel chemical entities. We will use Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate as a central case study to illustrate a comprehensive framework for assessing the reproducibility of biological findings and benchmarking performance against relevant alternatives. While this compound has been noted for potential antimicrobial and anticancer properties, publicly available, peer-reviewed studies dedicated to the reproducibility of these effects are limited.[1] This guide, therefore, provides a roadmap for independent verification.
The core principle of this guide is to establish a self-validating system of experimentation. We will not merely list protocols; we will delve into the rationale behind experimental choices, ensuring that the data generated is robust, reproducible, and allows for objective comparison.
Understanding the Core Molecule: this compound
This compound belongs to the class of α-cyano-β-substituted acrylates.[1] The key structural features that likely contribute to its biological activity are the electrophilic cyano group and the acrylate moiety, which can readily participate in Michael additions with biological nucleophiles such as cysteine residues in proteins.[1] The ethoxyphenylamino substituent will modulate the compound's lipophilicity, solubility, and specific interactions with target proteins.
Reported Biological Activities:
-
Antimicrobial Effects: The compound has been explored for its bactericidal properties, potentially for agricultural applications.[1]
-
Anticancer Properties: Research suggests potential inhibitory effects on cancer cell lines.[1]
The proposed mechanism of action involves the cyano group acting as an electrophile, enabling the compound to inhibit enzymes and disrupt cellular processes.[1]
Establishing a Framework for Reproducibility and Comparison
To objectively evaluate the biological effects of this compound, a multi-pronged approach is necessary. This involves synthesizing or procuring the compound, selecting appropriate comparator molecules, and executing a series of standardized biological assays.
Synthesis and Procurement
The synthesis of this compound and similar compounds is often achieved through a Knoevenagel condensation reaction between a substituted benzaldehyde and ethyl 2-cyanoacetate.[1][2][3] It is critical to ensure the purity of the synthesized compound, typically through techniques like recrystallization and confirmation by NMR and mass spectrometry, as impurities can significantly impact biological assay results.
Selection of Comparator Compounds
For a meaningful comparison, it is essential to select alternative compounds with structural similarities and reported biological activities in the same therapeutic areas. Based on a review of related structures, we propose the following comparators:
| Compound Name | Key Structural Difference from Lead | Reported Biological Activity | Reference |
| (E)-ethyl-2-cyano-3-(aryl)acrylates | Varied aryl substituents | Cytotoxicity against MCF-7 and A549 cell lines | [2] |
| Ethyl 2-cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates | Different amino substituents | Antiviral activity against Tobacco mosaic virus | [4] |
| (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate | Catechol and nitro substitutions on the phenyl ring | Potential as a catechol O-methyltransferase inhibitor | [3] |
Experimental Protocols for Validation and Comparison
The following sections provide detailed, step-by-step methodologies for key experiments to assess the anticancer and antimicrobial activities of the lead compound and its comparators.
Assessment of Anticancer Activity
A primary claim for this class of compounds is their potential as anticancer agents. A robust evaluation requires a tiered approach, starting with broad screening and moving towards more mechanistic studies.
Caption: Tiered workflow for assessing anticancer activity.
-
Cell Culture: Culture human breast cancer (MCF-7) and lung cancer (A549) cell lines in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (this compound and comparators) in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curves and determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 (concentration for 50% inhibition) values for each compound.
Assessment of Antimicrobial Activity
To validate the reported bactericidal properties, a standard microdilution assay is recommended to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining MIC and MBC of test compounds.
-
Bacterial Strains: Use standard laboratory strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
-
Media: Use Mueller-Hinton Broth (MHB) for the assay.
-
Compound Preparation: Prepare 1 mg/mL stock solutions of the test compounds in DMSO.
-
Serial Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the stock compound solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Dilute an overnight culture of the bacteria in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Proposed Mechanism of Action and Pathway Visualization
The electrophilic nature of the cyanoacrylate scaffold suggests that a likely mechanism of action is the covalent modification of key cellular proteins. In cancer cells, this could involve the inhibition of enzymes critical for proliferation or survival. For instance, many signaling pathways are dependent on proteins with reactive cysteine residues in their active or allosteric sites.
Caption: Proposed mechanism of covalent inhibition by the test compound.
Data Summary and Interpretation
All quantitative data from the proposed experiments should be tabulated for clear comparison.
Table 1: Comparative Anticancer Activity (GI50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Comparator 1 | Experimental Value | Experimental Value | Experimental Value |
| Comparator 2 | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Control) | Experimental Value | Experimental Value | Experimental Value |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| This compound | Experimental Value | Experimental Value |
| Comparator 1 | Experimental Value | Experimental Value |
| Comparator 2 | Experimental Value | Experimental Value |
| Ciprofloxacin (Control) | Experimental Value | Experimental Value |
By systematically applying this framework, researchers can independently verify the reported biological effects of this compound, rigorously assess the reproducibility of these findings, and make data-driven decisions about its potential for further development in comparison to other promising alternatives. This structured approach, grounded in sound experimental design and objective comparison, is fundamental to the integrity and success of preclinical drug discovery.
References
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Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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(E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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A Comprehensive Guide to Assessing the Therapeutic Index of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate and Its Comparative Analysis
In the landscape of modern drug discovery, the meticulous evaluation of a compound's therapeutic index (TI) is a critical determinant of its potential clinical success. The TI provides a quantitative measure of a drug's safety by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1][2][3] A wider therapeutic window is indicative of a safer drug, a paramount consideration for any novel therapeutic agent.[2][3] This guide provides a comprehensive framework for assessing the therapeutic index of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate, a compound of interest with potential therapeutic applications, and offers a comparative analysis against established alternatives. While direct therapeutic index data for this specific molecule is not extensively published, this document outlines the essential experimental workflows to determine it.
Recent research into related cyanoacrylate compounds has suggested potential for both antimicrobial and anticancer activities.[4][5] This guide will, therefore, focus on the methodologies to evaluate its efficacy and toxicity in an oncological context, providing researchers with the necessary protocols to generate robust and reliable data.
I. Foundational Concepts: Understanding the Therapeutic Index
The therapeutic index is classically defined as the ratio of the dose of a drug that produces a toxic effect in 50% of a population (TD50) to the dose that produces a desired therapeutic effect in 50% of the population (ED50).[1]
Therapeutic Index (TI) = TD50 / ED50
In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50. A higher TI is generally indicative of a more favorable safety profile.
II. In Vitro Assessment: The First Step in Characterizing a Compound
The initial evaluation of a novel compound's therapeutic potential begins with in vitro assays to determine its cytotoxic effects on both cancerous and non-cancerous cell lines. These assays are crucial for establishing a preliminary understanding of the compound's potency and selectivity.[6]
-
Half-maximal Inhibitory Concentration (IC50): The concentration of a drug that is required for 50% inhibition of a biological process in vitro, in this context, the proliferation of cancer cells.
-
Half-maximal Cytotoxic Concentration (CC50): The concentration of a drug that is required to kill 50% of viable cells in vitro. This is typically determined using non-cancerous cell lines to assess general toxicity.
A promising therapeutic candidate will exhibit a low IC50 against cancer cells and a high CC50 against normal cells, indicating selectivity.
Two widely accepted and robust methods for assessing in vitro cytotoxicity are the MTT and LDH assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[7]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in separate 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and a comparator drug (e.g., Doxorubicin) in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 and CC50 values.
2. Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] This provides a measure of cell membrane integrity and cell lysis.[9]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plates for the desired exposure time.
-
Supernatant Collection: Centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells treated with a lysis buffer).
The following table provides a template for summarizing the in vitro data for this compound in comparison to a standard chemotherapeutic agent like Doxorubicin.
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | MCF-7 | Experimental Data | Experimental Data | Calculated Value |
| Doxorubicin | MCF-7 | Reference Value | Reference Value | Calculated Value |
| This compound | A549 | Experimental Data | Experimental Data | Calculated Value |
| Doxorubicin | A549 | Reference Value | Reference Value | Calculated Value |
Note: Reference values for Doxorubicin can be obtained from the literature.
Caption: Workflow for in vitro assessment of cytotoxicity.
III. In Vivo Assessment: Moving Towards a More Complex Biological System
Positive in vitro results necessitate further investigation in a living organism to understand the compound's pharmacokinetics, efficacy, and systemic toxicity. These studies are essential for a more accurate determination of the therapeutic index.
-
Median Lethal Dose (LD50): The dose of a substance that is lethal to 50% of a test population. This is a measure of acute toxicity.
-
Median Effective Dose (ED50): The dose of a drug that produces a desired therapeutic effect in 50% of a test population.
1. Acute Oral Toxicity Study (OECD Guideline 420)
This study is designed to determine the acute toxicity of a substance after a single oral dose.[1] The Fixed Dose Procedure is a stepwise method that uses a limited number of animals.[10]
Protocol: Acute Oral Toxicity - Fixed Dose Procedure
-
Animal Selection: Use healthy, young adult rodents (e.g., rats), typically females, as they are often more sensitive.[11]
-
Sighting Study: A preliminary study to determine the appropriate starting dose for the main study. A single animal is dosed at a time, with a 24-hour observation period between each dose escalation.[10][12]
-
Main Study: Based on the sighting study, groups of animals are dosed at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).[12]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[10][12]
-
Data Analysis: The LD50 is estimated based on the dose at which mortality is observed.
2. Sub-chronic Toxicity Study (OECD Guideline 408)
This 90-day study provides information on the potential adverse effects of repeated oral exposure to a substance.[3][13] It helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[3][13]
Protocol: 90-Day Oral Toxicity Study
-
Animal Selection: Use groups of rodents (e.g., rats), with an equal number of males and females per group.[14]
-
Dosing: Administer the compound daily via oral gavage for 90 days at three or more dose levels, along with a control group.[3][14]
-
Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.[14]
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Perform a full necropsy and histopathological examination of organs and tissues.
-
Data Analysis: Determine the NOAEL, which is the highest dose at which no adverse effects are observed.
3. In Vivo Efficacy Study
To determine the ED50, a relevant animal model of the target disease is required. For an anticancer agent, this would typically involve a xenograft model where human cancer cells are implanted into immunocompromised mice.
Protocol: Xenograft Efficacy Study
-
Model Development: Implant human cancer cells (e.g., MCF-7) into immunocompromised mice.
-
Treatment: Once tumors are established, randomize the animals into groups and begin treatment with various doses of this compound and a comparator drug.
-
Tumor Measurement: Measure tumor volume regularly throughout the study.
-
Data Analysis: Plot the percentage of tumor growth inhibition against the dose to determine the ED50.
Caption: Workflow for in vivo assessment of the therapeutic index.
IV. Comparative Analysis and Conclusion
Once the in vitro and in vivo data have been generated for this compound, a direct comparison with a standard-of-care drug is essential to contextualize its therapeutic potential.
| Parameter | This compound | Doxorubicin (Comparator) |
| In Vitro | ||
| IC50 (MCF-7, µM) | Experimental Data | Reference Value |
| CC50 (HEK293, µM) | Experimental Data | Reference Value |
| Selectivity Index | Calculated Value | Calculated Value |
| In Vivo | ||
| LD50 (mg/kg) | Experimental Data | Reference Value |
| ED50 (mg/kg) | Experimental Data | Reference Value |
| Therapeutic Index (LD50/ED50) | Calculated Value | Calculated Value |
A significantly higher therapeutic index for this compound compared to the standard drug would indicate a superior safety profile and warrant further development.
This guide provides a robust and scientifically rigorous framework for the comprehensive assessment of the therapeutic index of this compound. By following these established protocols, researchers can generate the critical data needed to evaluate its potential as a novel therapeutic agent and make informed decisions about its progression through the drug development pipeline.
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]
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LDH cytotoxicity assay. (2024). Protocols.io. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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LDH Assay. Cell Biologics Inc.[Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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MTT (Assay protocol). (2023). Protocols.io. [Link]
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Oral Toxicity OECD 408. Altogen Labs. [Link]
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Acute Toxicity. The Joint Research Centre - EU Science Hub. [Link]
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In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. (2022). PubMed. [Link]
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Therapeutic Index: What It Is and Why It's Important. (2024). BuzzRx. [Link]
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Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). IVAMI. [Link]
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Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD. [Link]
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Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. (2003). FDA. [Link]
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Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). IVAMI. [Link]
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Summary of OECD 420. Scribd. [Link]
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Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (2020). National Institutes of Health. [Link]
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The Fixed Dose Procedure (TG 420) protocol, example starting at 300 mg/kg body weight. ResearchGate. [Link]
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Acute and subchronic oral toxicity studies in rats with nanoscale and pigment grade titanium dioxide particles. PubMed. [Link]
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The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute. [Link]
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(E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. (2009). National Institutes of Health. [Link]
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In Vitro Chemoresistance and Chemosensitivity Assays. My Health Toolkit. [Link]
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(A) Comparison of results of the in vitro short-term test and clinical... ResearchGate. [Link]
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Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]
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Evaluation of Antimicrobial Efficacy Cyanoacrylate Infused with Chitosan Nanoparticles: An in Vitro Study. (2021). Journal of Research in Medical and Dental Science. [Link]
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(PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]
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Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. ResearchGate. [Link]
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Supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, crystal structure, Hirshfeld surface analysis and DFT studies. ResearchGate. [Link]
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A Comparative Study of the Mechanism of Action of Cyanoacrylate Derivatives
Introduction
Cyanoacrylate adhesives, commonly known as "super glues," are a class of fast-acting adhesives with widespread applications in industrial, medical, and household settings.[1][2] Their efficacy stems from a unique and rapid polymerization process. This guide provides an in-depth comparison of the mechanism of action of various cyanoacrylate derivatives. We will explore how subtle changes in their chemical structure influence their properties and performance, supported by experimental data and established testing protocols. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate cyanoacrylate derivative for their specific application.
The Fundamental Mechanism: Anionic Polymerization
The core mechanism of action for all cyanoacrylate adhesives is anionic polymerization.[3] Cyanoacrylate monomers, which are typically colorless liquids, possess a carbon-carbon double bond that is highly susceptible to nucleophilic attack due to the presence of two electron-withdrawing groups: a nitrile (-CN) group and an ester (-COOR) group.[3][4]
This polymerization is initiated by weak bases, most commonly hydroxyl ions present in ambient moisture on the surfaces to be bonded.[5][6] The process is highly exothermic, meaning it releases a significant amount of heat, which contributes to the rapid curing of the adhesive.[7] The polymerization reaction proceeds in a chain-growth fashion, forming long, strong polymer chains that create a durable bond between substrates.[1][2]
The reaction can be summarized in the following steps:
-
Initiation: A nucleophile (like a hydroxyl ion from water) attacks the electron-deficient carbon-carbon double bond of the cyanoacrylate monomer. This forms a carbanion.
-
Propagation: The newly formed carbanion then acts as a nucleophile, attacking another monomer molecule. This process repeats, rapidly extending the polymer chain.
-
Termination: The polymerization can be terminated by reacting with acidic protons, which neutralizes the propagating carbanion.[7] Weak acids can slow the polymerization, while strong acids can halt it completely.[7]
Visualizing the Polymerization Pathway
The following diagram illustrates the anionic polymerization of a generic cyanoacrylate monomer.
Caption: Anionic polymerization of cyanoacrylate monomers.
The Influence of the Ester Group (R-Group)
The primary point of differentiation among cyanoacrylate derivatives lies in the chemical structure of the ester group (the "R" in -COOR). This seemingly minor modification has a profound impact on the physical and biological properties of the resulting polymer.
| Derivative | R-Group | Key Properties | Common Applications |
| Methyl-2-cyanoacrylate (MCA) | -CH₃ | High strength, rapid cure, but brittle and can be cytotoxic.[8] | Industrial and household adhesives.[9] |
| Ethyl-2-cyanoacrylate (ECA) | -CH₂CH₃ | Strong bond, fast curing, less brittle than MCA.[2][9] | General purpose "super glues," some medical device bonding.[6][10] |
| n-Butyl-2-cyanoacrylate (n-BCA) | -CH₂(CH₂)₂CH₃ | More flexible, slower degradation, and less toxic than shorter chains.[8][9] | Topical skin adhesives, veterinary medicine.[2][10] |
| 2-Octyl-cyanoacrylate (OCA) | -CH₂(CH₂)₆CH₃ | Highly flexible, slow degradation, minimal toxicity, bacteriostatic properties.[5][8] | Medical grade tissue adhesive for wound closure.[2][5] |
Structure-Property Relationships
The length of the alkyl chain in the ester group directly correlates with several key performance characteristics:
-
Curing Speed: Shorter alkyl chains, such as in methyl and ethyl cyanoacrylates, generally lead to faster polymerization rates.
-
Bond Strength and Flexibility: While shorter chains create very strong but brittle bonds, longer alkyl chains, as seen in butyl and octyl derivatives, result in more flexible and less brittle adhesives.[4][5] This increased flexibility is crucial for applications on pliable surfaces like skin.[5]
-
Biocompatibility and Toxicity: The degradation of cyanoacrylate polymers can release byproducts, including formaldehyde.[4][11] Longer-chain derivatives degrade more slowly, releasing these byproducts at a much lower rate, which significantly reduces tissue toxicity and inflammation.[8][12] This is a critical factor for medical applications. Short-chain cyanoacrylates are generally considered too toxic for internal use.[8][12]
-
Thermal Properties: Modifications to the ester group can also influence the thermal resistance of the adhesive. For example, allyl 2-cyanoacrylate is known for its use in high-temperature adhesives.[3][9]
Experimental Evaluation of Cyanoacrylate Derivatives
To objectively compare the performance of different cyanoacrylate derivatives, a series of standardized experimental protocols are employed. These tests provide quantitative data on their key properties.
Experimental Protocols
A. Setting Time Determination
Objective: To measure the time required for the adhesive to cure to a handling strength.
Methodology (ASTM F2255-05):
-
Apply a single drop of the cyanoacrylate derivative to one of the substrate surfaces (e.g., steel, plastic, or biological tissue).
-
Immediately join the second substrate to the first, applying consistent, light pressure.
-
Start a timer at the moment of joining.
-
Periodically test the bond strength by applying a gentle shear force.
-
The setting time is recorded as the time at which the bond is strong enough to resist a defined minimal force.
B. Tensile and Shear Strength Measurement
Objective: To quantify the maximum stress the adhesive bond can withstand before failure.
Methodology (ASTM F2255 / ISO 4587):
-
Prepare standardized lap shear or butt-joint specimens with the cyanoacrylate adhesive.
-
Allow the adhesive to fully cure under controlled temperature and humidity conditions (typically 24 hours).
-
Mount the specimens in a universal testing machine (e.g., an Instron).
-
Apply a tensile or shear load at a constant rate of crosshead displacement until the bond fails.
-
Record the maximum load at failure. The strength is calculated by dividing the maximum load by the bond area.
C. Flexibility (Mandrel Bend Test)
Objective: To assess the flexibility and resistance to cracking of the cured adhesive.
Methodology (ASTM D522):
-
Apply a thin film of the cyanoacrylate derivative to a flexible substrate (e.g., a thin metal or plastic sheet).
-
Allow the adhesive to fully cure.
-
Bend the coated substrate over a series of mandrels of decreasing diameter.
-
The flexibility is determined by the smallest diameter mandrel over which the substrate can be bent without the adhesive film cracking or delaminating.
D. In Vitro Cytotoxicity Assay
Objective: To evaluate the potential toxicity of the adhesive to living cells, a critical parameter for medical applications.
Methodology (ISO 10993-5):
-
Prepare extracts of the cured cyanoacrylate adhesive by incubating it in a cell culture medium.
-
Culture a specific cell line (e.g., fibroblasts) in a multi-well plate.
-
Expose the cells to different concentrations of the adhesive extract for a defined period (e.g., 24-72 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTT or XTT) that measures metabolic activity.
-
A significant reduction in cell viability compared to a negative control indicates cytotoxicity.
Comparative Experimental Data (Illustrative)
The following table summarizes typical performance data for common cyanoacrylate derivatives. Note: These are representative values and can vary based on the specific formulation and test conditions.
| Derivative | Setting Time (seconds) | Tensile Strength (MPa) | Flexibility (Mandrel Bend) | Cytotoxicity (Cell Viability %) |
| Methyl-2-cyanoacrylate | 5 - 15 | 20 - 25 | Poor | Low (<50%) |
| Ethyl-2-cyanoacrylate | 10 - 30 | 18 - 22 | Fair | Moderate (50-70%) |
| n-Butyl-2-cyanoacrylate | 30 - 60 | 10 - 15 | Good | High (>80%) |
| 2-Octyl-cyanoacrylate | 60 - 90 | 5 - 10 | Excellent | Very High (>90%) |
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for the comparative evaluation of cyanoacrylate derivatives.
Caption: Workflow for comparative testing of cyanoacrylates.
Formulation Additives
It is important to note that commercial cyanoacrylate adhesives are not simply pure monomers.[2] They are often formulated with various additives to enhance their properties:[13][14]
-
Stabilizers: Acidic compounds like sulfur dioxide or hydroquinone are added to prevent premature polymerization in the container.[13][14]
-
Thickeners: Fumed silica or polymethyl methacrylate (PMMA) can be included to increase viscosity, creating gel-like formulations that are easier to control and can fill small gaps.[2][14]
-
Toughening Agents: Rubber compounds are sometimes added to improve impact resistance and reduce the brittleness of the cured adhesive.[2][13]
-
Plasticizers: These are used to increase the flexibility of the final bond.[13]
-
Accelerators: For applications requiring even faster curing, accelerators (activators) can be applied to the substrate before the adhesive.[13]
Conclusion
The mechanism of action of cyanoacrylate adhesives is a rapid anionic polymerization initiated by moisture. The versatility of this adhesive class stems from the ability to modify the ester group of the cyanoacrylate monomer. This comparative guide has demonstrated that a direct relationship exists between the length of the alkyl chain in the ester group and the key performance characteristics of the adhesive, including curing speed, bond strength, flexibility, and, critically for biomedical applications, biocompatibility. Shorter-chain derivatives like methyl and ethyl cyanoacrylate offer high strength and rapid curing for industrial applications, while longer-chain derivatives such as n-butyl and 2-octyl cyanoacrylate provide the flexibility and low toxicity required for medical use as tissue adhesives. A thorough understanding of these structure-property relationships, validated by standardized experimental testing, is essential for the selection and development of cyanoacrylate-based products for specialized applications.
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Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. Available at: [Link]
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Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. Available at: [Link]
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Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC - NIH. Available at: [Link]
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An In-Depth Overview of Cyanoacrylate Adhesives: What you should know - Forgeway Ltd. Available at: [Link]
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Visible-Light-Induced Anionic Photopolymerization of Ethyl-2-cyanoacrylate with Graphitic Carbon Nitride | Macromolecules - ACS Publications. Available at: [Link]
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Understanding the Commercial Formulation of Super Glue - ZDS Adhesive. Available at: [Link]
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Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC - NIH. Available at: [Link]
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An In-Depth Guide to Cyanoacrylate Adhesives. Available at: [Link]
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Bridging wounds: tissue adhesives' essential mechanisms, synthesis and characterization, bioinspired adhesives and future perspectives - NIH. Available at: [Link]
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What Is Cyanoacrylate Used For? - Chemistry For Everyone - YouTube. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond the bench to include the safe and compliant management of all chemical reagents. Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate is a valuable compound in research, but its handling and disposal demand a rigorous, safety-first approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and best laboratory practices. The causality behind each step is explained to ensure a self-validating and trustworthy system for your laboratory's Chemical Hygiene Plan (CHP).
Hazard Profile and the "Why" of Controlled Disposal
Understanding a chemical's intrinsic hazards is the foundation of its safe management. This compound is not benign; its hazard profile, as defined by the Globally Harmonized System (GHS), mandates that it be treated as regulated hazardous waste.[1] Disposing of this compound via standard trash or sewer systems is a violation of environmental regulations and poses a significant risk to personnel and ecosystems.[1][2]
The primary hazards associated with this compound are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Can cause significant and potentially damaging eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled.[1]
These properties mean the compound must be isolated from the environment and handled by personnel trained to manage hazardous materials. The disposal protocol is therefore designed to prevent unintended contact, inhalation, or environmental release at every stage.
Table 1: GHS Hazard Summary for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Cat. 2) | Exclamation Mark | Warning | H315: Causes skin irritation[1] |
| Eye Irritation (Cat. 2A) | Exclamation Mark | Warning | H319: Causes serious eye irritation[1] |
| STOT SE (Cat. 3) | Exclamation Mark | Warning | H335: May cause respiratory irritation[1] |
Pre-Disposal Operations: Engineering Controls and PPE
Before waste is even generated, safety protocols must be in place. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to establish procedures to minimize chemical exposure.[3][4]
-
Engineering Controls: Always handle this compound, both in its pure form and as waste, within a certified chemical fume hood. This is the primary line of defense to control airborne particulates and vapors, directly addressing the respiratory irritation hazard (H335).[1][5]
-
Personal Protective Equipment (PPE): The required PPE is directly dictated by the hazard profile.
-
Eye Protection: Wear safety glasses with side shields or, preferably, chemical splash goggles to protect against the serious eye irritation hazard (H319).[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact and irritation (H315).[1]
-
Protective Clothing: A standard laboratory coat is mandatory to protect skin and clothing from contamination.[1]
-
The Core Disposal Protocol: A Step-by-Step Guide
Disposal is not an afterthought; it is a regulated, multi-step process. Adherence to these steps ensures compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7]
The moment you decide to discard this compound—whether it's excess material, contaminated labware, or a reaction byproduct—it is classified as a hazardous waste.[8][9] This is due to its irritant characteristics. It must not be disposed of in regular trash or down the drain.[2]
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Solid Waste: Collect pure, unreacted this compound and any contaminated solids (e.g., weigh paper, gloves, paper towels) in a designated hazardous waste container.
-
Liquid Waste: If the compound is in solution, it should be collected in a container designated for non-halogenated organic liquid waste.
-
Incompatibility: Never mix this waste stream with incompatible materials like strong acids, bases, or oxidizing agents.[10]
The integrity of the waste container is paramount for safe storage and transport.
-
Compatibility: Use a container made of a material that will not react with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate.[10][11]
-
Condition: The container must be in good condition, free of cracks or leaks, with a secure, screw-top lid.[9]
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[10]
-
Closure: Keep the waste container closed at all times except when adding waste.[9]
Accurate labeling is a strict regulatory requirement and a critical safety communication tool.[12][13] The label must be affixed to the container as soon as the first drop of waste is added. Your hazardous waste label must include:
-
The full, unabbreviated chemical name: "this compound" . If in a mixture, list all components and their approximate percentages.[10]
-
The associated hazards: "Irritant" .[10]
-
The date accumulation started (the date the first waste was added).
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[8][10]
-
Location: The SAA should be a designated spot in the lab, such as a secondary containment tray within a fume hood or a labeled cabinet.
-
Control: The SAA must be under the control of laboratory personnel.[14]
-
Volume Limits: A lab can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the full container must be moved to the central storage area within three days.[8][10]
Hazardous waste must be tracked from "cradle to grave."[6]
-
Professional Disposal: Your institution's Environmental Health & Safety (EH&S) department will coordinate with a licensed hazardous waste disposal company for pickup and final disposal.
-
Documentation: This process is documented through a hazardous waste manifest, a legal record of the waste's journey to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Emergency Protocol: Spill Management
Accidents can happen, and a clear, rehearsed spill response plan is essential.
For a small, solid spill of this compound:
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Don the appropriate PPE as described in Section 2 (gloves, goggles, lab coat).
-
Contain: Prevent further spread of the dust. Avoid raising dust into the air.
-
Clean-Up: Gently sweep or vacuum the material up with a HEPA-filtered vacuum.[1][15] If sweeping, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill first to minimize dust.
-
Package: Place the spilled material and all cleanup materials into a new, properly labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department, as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste, from generation to final disposition.
Caption: Workflow for the compliant disposal of this compound.
By integrating these procedures into your laboratory's daily operations, you ensure a culture of safety, maintain regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU website. [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. OSHA FactSheet. Retrieved from OSHA website. [Link]
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American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from ACS website. [Link]
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CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from CloudSDS website. [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA website. [Link]
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Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from Lab Manager website. [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from UPenn EHRS website. [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA website. [Link]
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Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from Lehigh University website. [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website. [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA website. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the safety protocols surrounding these compounds must be anything but. This guide provides an in-depth, experience-driven framework for the safe handling of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.
The imperative for stringent PPE protocols stems directly from the known hazards of this compound. The Safety Data Sheet (SDS) for this compound classifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. These classifications are the foundation upon which our safety recommendations are built.
Understanding the Risks: More Than Just a Powder
This compound is an organic compound that, like many fine powders, poses an inhalation hazard. The fine particulate nature means it can easily become airborne during routine laboratory procedures such as weighing and transferring, leading to respiratory irritation[1][2]. Furthermore, its chemical structure, containing acrylate and cyano groups, suggests a potential for skin and eye irritation upon contact[1][3]. It is crucial to treat this compound not just as a potential irritant but as a substance requiring meticulous handling to prevent any direct contact.
Core Principles of Protection: A Multi-Layered Approach
A robust PPE strategy is not a mere checklist but a dynamic system that adapts to the specific procedure being performed. The following sections detail the essential PPE components and the rationale behind their selection.
Eye and Face Protection: The First Line of Defense
Direct contact of chemical powders with the eyes can cause severe irritation and long-term damage. Therefore, appropriate eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory for all work involving this compound. They provide a complete seal around the eyes, protecting from airborne powder and accidental splashes of solutions containing the compound[1].
-
Face Shield: When handling larger quantities (typically >10g) or when there is a significant risk of splashing during dissolution or reaction quenching, a face shield should be worn in addition to chemical splash goggles. This provides a broader barrier of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
The compound is a known skin irritant[1]. Therefore, preventing dermal exposure is a primary objective.
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is the minimum requirement. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
-
Gloves: A Critical Choice: The selection of appropriate gloves is paramount. Not all disposable gloves offer the same level of protection against all chemicals.
-
Recommended Glove Material: Studies and chemical resistance charts indicate that nitrile or butyl rubber gloves are effective choices for handling acrylates[3][4][5]. Nitrile gloves are a good general-purpose option, offering a balance of chemical resistance and dexterity[5][6].
-
Avoid: Natural rubber (latex) gloves should be avoided as they may offer poor resistance to some acrylates[3][4].
-
Glove Usage Protocol:
-
Always inspect gloves for any signs of damage (e.g., pinholes, tears) before use.
-
Practice the "double-gloving" technique, especially when handling highly concentrated forms of the compound or for prolonged procedures. This involves wearing two pairs of gloves, which can significantly reduce the risk of exposure in case the outer glove is compromised.
-
Change gloves immediately if you suspect contamination.
-
Never reuse disposable gloves[6]. After handling the compound, remove gloves using a technique that avoids skin contact with the outer contaminated surface and dispose of them in the designated chemical waste container.
-
Always wash hands thoroughly with soap and water after removing gloves.
-
-
Respiratory Protection: Safeguarding Against Inhalation
Given that this compound can cause respiratory irritation, controlling inhalation exposure is crucial[1].
-
Engineering Controls as the Primary Measure: The primary method for controlling airborne contaminants is through the use of engineering controls. All weighing and handling of the powdered form of this compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure[2][7].
-
When Respirators are Necessary: In the rare event that work must be performed outside of a dedicated ventilation system, or if there is a risk of generating significant dust, respiratory protection is required.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator fitted with an organic vapor cartridge and a particulate pre-filter (P95 or P100) is recommended[8].
-
Fit Testing and Training: It is an OSHA requirement that personnel be properly fit-tested and trained in the use, maintenance, and limitations of any respirator they are required to wear[9].
-
Operational and Disposal Plans: From Benchtop to Waste Stream
A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the laboratory for handling this compound. Cover the work surface with absorbent, disposable bench paper[2]. Assemble all necessary equipment and reagents before retrieving the compound from storage.
-
Donning PPE: Before handling the chemical, don the required PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection. If a respirator is needed, it should be donned and a seal check performed according to training.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound inside a chemical fume hood or a ventilated enclosure to minimize the release of dust[2][7].
-
Use anti-static weighing dishes or an anti-static gun to prevent the powder from adhering to surfaces due to static electricity.
-
When transferring the powder, do so slowly and carefully to avoid creating dust clouds.
-
-
Dissolution: When dissolving the compound, add the solvent to the vessel containing the powder slowly to avoid splashing.
-
Post-Handling: After the procedure is complete, decontaminate any non-disposable equipment used. Wipe down the work area with a damp cloth or a towel wetted with an appropriate solvent to remove any residual powder[7]. Dispose of all contaminated disposable materials in the designated chemical waste container.
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination. Typically, this involves removing outer gloves first, followed by the face shield and goggles, lab coat, and finally the inner gloves. Wash hands thoroughly immediately after removing all PPE.
Emergency Procedures in Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention[1].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., used gloves, weigh paper, contaminated bench paper) should be placed in a clearly labeled, sealed hazardous waste container. Liquid waste (e.g., reaction mixtures, solutions) should be collected in a separate, compatible, and clearly labeled hazardous waste container[10][11].
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store waste containers in a designated satellite accumulation area within the lab, away from incompatible materials[11]. Ensure containers are kept closed except when adding waste.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[10][11]. Never dispose of this chemical down the drain or in the regular trash.
-
Empty Containers: Empty containers that held the original compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[12]. After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.
Summary of PPE Requirements
| Procedure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid (<10g) | Chemical Splash Goggles | Double Nitrile or Butyl Gloves | Lab Coat | Required if outside a fume hood/ventilated enclosure |
| Weighing/Handling Solid (>10g) | Chemical Splash Goggles & Face Shield | Double Nitrile or Butyl Gloves | Lab Coat & Chemical-Resistant Apron | Required if outside a fume hood/ventilated enclosure |
| Handling Solutions | Chemical Splash Goggles | Nitrile or Butyl Gloves | Lab Coat | Not typically required if handled in a fume hood |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling the compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
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Longchang Chemical. (2022, June 27). Proper selection of protective gloves from a study of the permeability of different acrylate monomers.[Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.[Link]
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Gloves By Web. Gloves Chemical Resistance Chart.[Link]
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Permabond. (2017, November 2). PPE-How to protect your skin when working with adhesives.[Link]
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AMG Medical. CHEMICAL RESISTANCE & BARRIER GUIDE.[Link]
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University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.[Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
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SafetyGloves.co.uk. Best Chemical-Resistant Work Gloves 2024.[Link]
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Duke University. Microflex Chemical Resistance Ratings.[Link]
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University of California, Berkeley. Glove Selection Guide.[Link]
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Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves.[Link]
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SafetyGloves.co.uk. (2016, July 7). What is the Best Material for Chemical Resistant Gloves?[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
